molecular formula C13H12N2O3 B1527723 Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate CAS No. 1276125-30-4

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Cat. No.: B1527723
CAS No.: 1276125-30-4
M. Wt: 244.25 g/mol
InChI Key: TUUPQWMVTFXWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-6-11-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUPQWMVTFXWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CN1C(=O)OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728931
Record name Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276125-30-4
Record name Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound, a substituted pyrrolidine derivative of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. We will detail the logical workflow, from establishing the molecular formula via mass spectrometry, identifying key functional groups with infrared spectroscopy, to assembling the final structure through a multi-dimensional nuclear magnetic resonance strategy. The causality behind experimental choices and the interpretation of complex spectral data are emphasized to provide a robust, field-proven framework for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the molecular formula, which provides the elemental composition and the total number of rings and/or multiple bonds (Degree of Unsaturation, DoU). This foundational data is most reliably obtained through high-resolution mass spectrometry (HRMS).

For the target compound, this compound, the molecular formula is C₁₃H₁₂N₂O₃ .

The Degree of Unsaturation is calculated as follows: DoU = C + 1 - (H/2) + (N/2) DoU = 13 + 1 - (12/2) + (2/2) = 14 - 6 + 1 = 9

This value of 9 is immediately informative and consistent with the proposed structure:

  • Benzene Ring: 4 (one ring and three double bonds)

  • Ketone Carbonyl (C=O): 1

  • Carbamate Carbonyl (C=O): 1

  • Nitrile (C≡N): 2

  • Pyrrolidine Ring: 1

  • Total: 9

This initial calculation provides strong evidence that all expected structural features are accounted for, forming a self-validating hypothesis that will be tested by subsequent spectroscopic methods.

Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation

Objective: To confirm the molecular weight of the parent molecule and to analyze its fragmentation pattern, which provides substructural clues that corroborate the proposed connectivity.

Methodology: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically preserves the molecular ion, usually as the protonated species [M+H]⁺.

Expected Results: The calculated molecular weight for C₁₃H₁₂N₂O₃ is 244.08 g/mol . Therefore, in a positive-ion ESI-MS spectrum, the most prominent peak in the high mass region should be the [M+H]⁺ ion.

Expected Ionm/z (Da)Interpretation
[M+H]⁺245.09Protonated molecular ion, confirming the molecular weight.
[M-90]⁺154.04Loss of the benzyl group (C₇H₆), a common fragmentation for Cbz-protected amines.
[C₇H₇]⁺91.05Tropylium ion; a very stable and often base peak resulting from cleavage of the benzylic C-O bond.

The fragmentation of N-Cbz protected heterocycles is a well-understood process that often involves the characteristic loss of the benzyl group or the formation of the highly stable tropylium ion[1]. The presence of a strong peak at m/z 91 is a powerful diagnostic indicator for the benzyl-oxy moiety.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument Setup: Configure an ESI-MS spectrometer for positive ion mode detection.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. If available, perform tandem MS (MS/MS) on the parent ion (m/z 245) to induce and analyze fragmentation. This can be crucial for distinguishing isomers[2].

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To identify the principal functional groups present in the molecule. IR spectroscopy is exceptionally sensitive to polar bonds, making it ideal for detecting the carbonyl and nitrile groups. The carbonyl (C=O) group, in particular, gives rise to a very intense absorption peak[3].

Expected Absorptions: The structure contains three key functional groups that are readily identifiable by IR.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3100-3000Medium-WeakC-H StretchAromatic C-H
~2980-2850Medium-WeakC-H StretchAliphatic C-H (Pyrrolidine & Benzyl CH₂)
~2245Medium, SharpC≡N StretchNitrile
~1755Strong, SharpC=O StretchKetone (in a 5-membered ring)
~1700Strong, SharpC=O StretchCarbamate (N-Cbz group)
~1600, ~1495Medium-WeakC=C StretchAromatic Ring
~1250StrongC-O StretchCarbamate Ester Linkage

Causality of Peak Positions:

  • Nitrile (C≡N): The absorption around 2245 cm⁻¹ is highly characteristic and confirms the presence of the cyano group[4].

  • Ketone (C=O): A standard acyclic ketone absorbs around 1715 cm⁻¹. However, incorporating the carbonyl into a five-membered ring introduces ring strain, which increases the vibrational frequency. Therefore, a value significantly higher than 1715 cm⁻¹, around 1750 cm⁻¹, is a key indicator for the 4-oxopyrrolidine moiety[5][6].

  • Carbamate (C=O): The carbamate carbonyl at ~1700 cm⁻¹ is also a strong, defining peak, confirming the N-Cbz protecting group.

Experimental Protocol: KBr Pellet IR
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular skeleton by establishing through-bond and through-space atomic relationships. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for an unambiguous assignment[7].

¹H NMR Spectroscopy: Proton Environment and Connectivity

Objective: To map the proton framework of the molecule. Key information derived includes chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons).

Expected Signals (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35Multiplet5HAr-H Protons of the monosubstituted benzene ring from the Cbz group.
~5.20Singlet2HPh-CH₂ -OBenzylic protons, appear as a singlet as there are no adjacent protons.
~4.30AB quartet or 2x dd2HH -5Protons on the carbon alpha to the ketone. Diastereotopic.
~4.15Doublet of Doublets1HH -3Methine proton at the chiral center, coupled to the two H-2 protons.
~3.80Multiplet2HH -2Protons on the carbon alpha to the ring nitrogen. Diastereotopic and coupled to H-3.

Note on Rotamers: The N-C(O)O bond of the carbamate has significant double-bond character, leading to restricted rotation. This can result in the presence of two slowly interconverting conformers (rotamers) at room temperature, which may cause signal broadening or even a doubling of the signals for the pyrrolidine ring protons (H-2, H-3, H-5). Acquiring the spectrum at an elevated temperature can often coalesce these signals into a single, sharp set.

¹³C NMR Spectroscopy: The Carbon Skeleton

Objective: To identify all unique carbon environments in the molecule.

Expected Signals (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~205.0C -4Ketone carbonyl carbon, highly deshielded.
~154.5N-C (O)OCarbamate carbonyl carbon.
~135.5Ar-C (ipso)Quaternary aromatic carbon attached to the CH₂ group.
~128.7Ar-C HAromatic methine carbons (ortho, meta, para).
~117.0C NNitrile carbon.
~68.0Ph-C H₂-OBenzylic carbon.
~55.0C -5Carbon alpha to the ketone.
~48.0C -2Carbon alpha to the ring nitrogen.
~40.0C -3Methine carbon bearing the nitrile group.
2D NMR: Assembling the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they are connected.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. A key expected correlation would be between the H-3 proton (~4.15 ppm) and the H-2 protons (~3.80 ppm), confirming their adjacency and establishing the C2-C3 bond connectivity within the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon signal it is attached to. This is the most powerful tool for definitive carbon assignment. For example, the proton signal at ~4.15 ppm (H-3) will show a correlation to the carbon signal at ~40.0 ppm (C-3), unambiguously linking them.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments using the instrument's predefined parameter sets.

Integrated Workflow and Final Structure Confirmation

The elucidation process is a logical progression where each experiment builds upon the last. The following workflow illustrates this self-validating system.

G cluster_0 Initial Analysis cluster_1 Functional Group ID cluster_2 Structural Assembly MS Mass Spectrometry Formula Molecular Formula C13H12N2O3 MW = 244.08 MS->Formula DoU Degree of Unsaturation DoU = 9 Formula->DoU Groups Identified Groups: - C≡N (Nitrile) - C=O (Ketone) - C=O (Carbamate) - Aromatic Ring DoU->Groups Hypothesis Check IR IR Spectroscopy IR->Groups Fragments Identified Fragments: - Benzyl Group - Pyrrolidine CH, CH₂, CH₂ Groups->Fragments Confirm Fragments NMR1D 1D NMR (¹H & ¹³C) NMR1D->Fragments Final Final Structure Confirmed Fragments->Final Assemble Structure NMR2D 2D NMR (COSY & HSQC) Connectivity Connectivity Map: - H2↔H3 (COSY) - H/C Pairs (HSQC) NMR2D->Connectivity Connectivity->Final Assemble Structure

Caption: Logical workflow for structure elucidation.

By integrating the data—the molecular formula and DoU from MS, the functional groups from IR, the structural fragments from 1D NMR, and the connectivity from 2D NMR—all evidence converges to unambiguously confirm the structure of This compound .

References

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate: A Linchpin Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to a Versatile Pyrrolidine Building Block

Central Islip, NY – January 5, 2026 – In the intricate landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents frequently hinge on the availability of versatile and highly functionalized building blocks. Among these, Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a key pyrrolidine derivative, has emerged as a critical intermediate in the development of a new generation of pharmaceuticals. This technical guide offers a comprehensive overview of its chemical identity, synthesis, applications, and safety considerations, providing an essential resource for researchers engaged in cutting-edge drug discovery.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its three-dimensional architecture allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[2] this compound, with its strategically positioned cyano and oxo functionalities, coupled with a readily cleavable benzyloxycarbonyl (Cbz) protecting group, presents a rich platform for diverse chemical modifications.

Core Chemical Identity

CAS Number: 1276125-30-4[3][4]

Synonyms:

  • 1-Cbz-4-oxopyrrolidine-3-carbonitrile

Molecular Formula: C₁₃H₁₂N₂O₃[3][4]

Molecular Weight: 244.25 g/mol [3][4]

PropertyValueSource
CAS Number1276125-30-4[3][4]
Molecular FormulaC₁₃H₁₂N₂O₃[3][4]
Molecular Weight244.25 g/mol [3][4]
PurityTypically ≥97%[3][4]

Strategic Synthesis: A Conceptual Pathway

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its structure suggests a logical synthetic approach rooted in established organic chemistry principles. The following represents a plausible and instructive conceptual pathway for its preparation, designed to be a self-validating system for experienced chemists.

A likely synthetic route would involve the multi-step transformation of a suitable starting material, such as a protected amino acid derivative. For instance, a plausible approach could commence with an N-protected asparagine derivative, which would undergo esterification and subsequent intramolecular cyclization to form the core pyrrolidinone ring.[5] The introduction of the cyano group could be achieved through various established methodologies.

Caption: Conceptual synthetic workflow for this compound.

This proposed pathway underscores the importance of strategic protecting group chemistry and the application of classic name reactions to construct the functionalized heterocyclic core. The choice of reagents and reaction conditions at each step would be critical to ensure high yields and purity, minimizing the formation of side products.

Pivotal Role in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of more complex and biologically active molecules. The pyrrolidinone core is a key feature in a number of successful therapeutic agents, including nootropic and anticonvulsant drugs.[1]

The chemical functionalities of this intermediate offer multiple avenues for molecular elaboration:

  • The Cyano Group: This versatile functional group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in various cycloaddition reactions. This allows for the introduction of a wide range of substituents and the construction of diverse molecular scaffolds.

  • The Ketone: The carbonyl group is amenable to a variety of transformations, including reduction to a hydroxyl group, reductive amination to introduce new amine-containing side chains, and olefination reactions to form carbon-carbon bonds.

  • The N-Cbz Protecting Group: The benzyloxycarbonyl group provides robust protection of the pyrrolidine nitrogen during synthetic manipulations and can be readily removed under standard hydrogenolysis conditions, revealing a secondary amine for further functionalization.

This trifecta of reactive sites makes this compound a highly valuable starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs. Its utility spans a range of therapeutic areas where the pyrrolidine scaffold has shown promise, including but not limited to neurodegenerative diseases, oncology, and infectious diseases.

Caption: The central role of this compound in generating diverse molecular scaffolds for various therapeutic applications.

Safety and Handling

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media, such as dry chemical, carbon dioxide, or foam.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

It is imperative for researchers to consult the specific safety data provided by their chemical supplier before handling this compound.

Conclusion

This compound stands as a testament to the power of strategic molecular design in advancing pharmaceutical research. Its unique combination of a privileged heterocyclic core and versatile functional handles makes it an invaluable tool for medicinal chemists. As the quest for novel and more effective therapies continues, the thoughtful application of such well-designed intermediates will undoubtedly play a pivotal role in shaping the future of medicine.

References

A Technical Guide to the Synthesis of Cbz-Protected 3-Cyano-4-Oxopyrrolidine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Specifically, the highly functionalized 4-oxopyrrolidine-3-carbonitrile moiety serves as a versatile synthon for constructing complex molecular architectures.[4][5][6] This guide provides an in-depth, technically-grounded overview of a primary synthetic pathway to N-benzyloxycarbonyl (Cbz)-protected 3-cyano-4-oxopyrrolidine. We will dissect the strategic application of the intramolecular Dieckmann condensation, detail the necessary precursor synthesis, and outline the subsequent transformation to the target nitrile. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.

Strategic Overview: The Central Role of the Dieckmann Condensation

The construction of the 5-membered pyrrolidinone ring system is the cornerstone of this synthesis. The most efficient and widely adopted strategy for this purpose is the Dieckmann condensation, an intramolecular variation of the Claisen condensation.[7][8] This reaction is exceptionally well-suited for forming stable 5- and 6-membered rings from an acyclic diester precursor.[7][8][9]

Mechanism Insight: The reaction is initiated by a strong base, which deprotonates the α-carbon of one ester group to generate a nucleophilic enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl of the second ester group, forming a cyclic β-keto ester intermediate.[7][10][11] The thermodynamic driving force for this often-reversible reaction is the final, irreversible deprotonation of the acidic α-proton of the newly formed β-keto ester product by the alkoxide base, which effectively drives the equilibrium to favor the cyclized product.[10]

The overall synthetic strategy can be visualized as a two-stage process:

  • Assembly of an Acyclic Diester Precursor: A linear molecule containing two ester functionalities and a Cbz-protected nitrogen atom is constructed.

  • Base-Mediated Cyclization and Functional Group Interconversion: The diester is cyclized via the Dieckmann condensation to yield a β-keto ester, which is subsequently converted to the target β-keto nitrile.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization & Conversion Cbz-Gly-OEt Cbz-Glycine Ethyl Ester Precursor Acyclic Diester Precursor (Ethyl 3-[N-Cbz-N-(ethoxycarbonylmethyl)amino]propanoate) Cbz-Gly-OEt->Precursor Michael Addition EthylAcrylate Ethyl Acrylate EthylAcrylate->Precursor KetoEster β-Keto Ester (Ethyl N-Cbz-4-oxopyrrolidine-3-carboxylate) Precursor->KetoEster Dieckmann Condensation (NaOEt, EtOH, Reflux) FinalProduct Target Molecule (N-Cbz-3-cyano-4-oxopyrrolidine) KetoEster->FinalProduct Ester-to-Nitrile Conversion

Caption: Overall synthetic workflow.

Experimental Pathways and Protocols

Synthesis of the Acyclic Diester Precursor

The synthesis begins with the formation of Ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonylmethyl)amino]propanoate. This is typically achieved through a Michael addition of N-Cbz-glycine ethyl ester to ethyl acrylate. The nucleophilic secondary amine of the glycine derivative adds to the activated double bond of the acrylate.

Key Transformation: Dieckmann Condensation to form Ethyl N-Cbz-4-Oxopyrrolidine-3-carboxylate

This step represents the critical ring-forming reaction. The acyclic diester precursor is treated with a strong base, sodium ethoxide, to induce intramolecular cyclization. The choice of sodium ethoxide as the base is strategic; using an alkoxide that matches the ester groups (ethoxide for ethyl esters) prevents unwanted transesterification side reactions.[10]

Detailed Experimental Protocol: [12]

  • Reaction Setup: Dissolve the acyclic diester precursor, Ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonylmethyl)amino]propanoate (1.0 eq), in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Base Addition: To this solution, add a 20% solution of sodium ethoxide in ethanol (1.5 eq) at room temperature.

  • Cyclization: Heat the reaction mixture to reflux and maintain for approximately 2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up (Quench & Extraction): Upon completion, cool the mixture and remove the solvent under reduced pressure. Dissolve the resulting residue in water.

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify to a pH of ~3-4 with concentrated hydrochloric acid. This step protonates the enolate to form the final β-keto ester.

  • Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent, such as chloroform or ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with a saturated aqueous sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl N-Cbz-4-oxo-3-pyrrolidinecarboxylate as a light brown oil.[12]

Table 1: Summary of the Dieckmann Condensation Step

ParameterDetailsRationale / Reference
Starting Material Ethyl 3-[N-Cbz-N-(ethoxycarbonylmethyl)amino]propanoateAcyclic diester precursor
Base Sodium Ethoxide (NaOEt), 20% in EthanolStrong, non-nucleophilic base to generate enolate. Matches ester to prevent transesterification.[10]
Solvent Absolute EthanolSolubilizes reactants and is compatible with the base.
Temperature RefluxProvides sufficient thermal energy to overcome the activation barrier for cyclization.
Reaction Time ~2 hoursTypical duration for this transformation; should be monitored by TLC.[12]
Work-up Acidification (HCl) and Extraction (CHCl₃)Neutralizes the base and protonates the product for extraction into an organic solvent.[12]
Purification Silica Gel Column ChromatographyStandard method to isolate the product from starting material and byproducts.[12]
Typical Yield ~72%As reported in the literature for this specific transformation.[12]
Conversion of the β-Keto Ester to the β-Keto Nitrile

The final stage of the synthesis involves converting the 3-ethoxycarbonyl group of the pyrrolidinone ring into a cyano group. This is a standard, multi-step functional group interconversion that proceeds through a primary amide intermediate.

Caption: Ester-to-Nitrile conversion workflow.

Plausible Experimental Protocol:

  • Saponification (Ester Hydrolysis):

    • Dissolve the β-keto ester (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 1.5 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.

    • Acidify the mixture with 1N HCl to protonate the carboxylate and extract the resulting carboxylic acid with ethyl acetate. Dry and concentrate to yield the crude acid.

  • Amide Formation:

    • Dissolve the crude carboxylic acid in a suitable solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C and add thionyl chloride (SOCl₂) to form the acyl chloride in situ.

    • Carefully add this solution to an excess of chilled aqueous ammonium hydroxide.

    • Stir vigorously, then extract the resulting primary amide product with DCM. Dry and concentrate.

  • Dehydration to Nitrile:

    • Dissolve the crude primary amide in an anhydrous solvent like DCM or THF, with a base such as pyridine or triethylamine.

    • Cool the solution to 0 °C and add a dehydrating agent like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with water or saturated sodium bicarbonate solution. Extract the final product, N-Cbz-3-cyano-4-oxopyrrolidine, with an organic solvent.

    • Purify the final product by column chromatography or recrystallization.

Conclusion

The synthesis of N-Cbz-3-cyano-4-oxopyrrolidine is a robust and scalable process hinged upon the strategic implementation of the Dieckmann condensation. This pathway provides reliable access to a highly valuable and versatile building block for drug discovery programs. The Cbz protecting group offers excellent stability to the basic cyclization conditions while allowing for straightforward removal via catalytic hydrogenolysis, opening avenues for further derivatization at the nitrogen atom.[13][14] By understanding the mechanistic underpinnings of each step and adhering to validated protocols, researchers can efficiently produce this key intermediate for the development of novel therapeutics.

References

Spectroscopic Data for Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a key heterocyclic intermediate in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and the unique combination of a cyano and a keto group at the 3- and 4-positions, respectively, offers versatile handles for further chemical modifications.[1] Accurate and comprehensive spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and ensuring reproducibility in synthetic campaigns. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, based on established principles and data from analogous structures.

Molecular Structure and Key Features

The structure of this compound (CAS No. 1276125-30-4, Molecular Formula: C₁₃H₁₂N₂O₃) incorporates several key functional groups that dictate its spectroscopic properties: a benzyl carbamate (Cbz) protecting group, a five-membered pyrrolidine ring, a ketone, and a nitrile group.[2][3] The interplay of these features will be reflected in the corresponding spectra.

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum would be recorded on a 400 or 500 MHz spectrometer at room temperature.[4]

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35Multiplet5HAromatic protons (C₆H₅)
~5.15Singlet2HBenzylic protons (CH₂Ph)
~4.0-4.5Multiplet3HH-3 and H-5 protons
~2.8-3.2Multiplet2HH-2 protons

Interpretation:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Region (δ 7.30-7.40): A multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl group.

  • Benzylic Protons (δ ~5.15): A singlet integrating to 2 protons is assigned to the methylene protons of the benzyl group. The singlet nature arises from the absence of adjacent protons.

  • Pyrrolidine Ring Protons (δ 2.8-4.5): The protons on the pyrrolidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The H-3 proton, being adjacent to the electron-withdrawing cyano group, is expected to be downfield. The H-2 and H-5 protons, being adjacent to the nitrogen atom and the carbonyl group, will also be in the deshielded region of the spectrum. The exact chemical shifts and coupling constants would require 2D NMR techniques like COSY for unambiguous assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. The spectrum is typically recorded with proton decoupling to simplify the signals to singlets for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~200C=O (ketone)
~170C=O (carbamate)
~136Quaternary aromatic carbon (C₆H₅)
~128Aromatic CH carbons (C₆H₅)
~115CN (nitrile)
~67Benzylic carbon (CH₂Ph)
~50-60Pyrrolidine carbons (C-2, C-5)
~40-50Pyrrolidine carbon (C-3)

Interpretation:

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl (C-4) will be significantly downfield, around δ 200 ppm. The carbamate carbonyl will appear at a lower chemical shift, typically around δ 170 ppm.

  • Aromatic Carbons: The carbons of the benzene ring will resonate in the δ 127-136 ppm region.

  • Nitrile Carbon: The carbon of the cyano group is expected to have a chemical shift in the range of δ 115-120 ppm.

  • Benzylic Carbon: The methylene carbon of the benzyl group will be observed around δ 67 ppm.

  • Pyrrolidine Carbons: The carbons of the pyrrolidine ring will appear in the δ 40-60 ppm range. The C-3 carbon, attached to the cyano group, is expected to be the most upfield of the ring carbons.

Mass Spectrometry (MS)

Experimental Protocol:

A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like acetonitrile or methanol and infused into the instrument.

Expected Molecular Ion and Fragmentation:

  • Molecular Ion: The expected exact mass for the protonated molecule [M+H]⁺ is approximately 245.0921 m/z.

  • Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several characteristic pathways:

    • Loss of the benzyl group (C₇H₇•, 91 Da) to give a fragment at m/z 154.

    • Decarboxylation (loss of CO₂, 44 Da) from the carbamate moiety.

    • Cleavage of the pyrrolidine ring.

Fragmentation Pathway Diagram

MS Fragmentation M [M+H]⁺ m/z 245 F1 [M - C₇H₇]⁺ m/z 154 M->F1 - C₇H₇ F2 [M - CO₂]⁺ m/z 201 M->F2 - CO₂

Caption: A simplified representation of potential fragmentation pathways for this compound in ESI-MS.

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum would be recorded using either a potassium bromide (KBr) pellet method for a solid sample or as a thin film on a salt plate for an oil. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~2250MediumC≡N stretch
~1750StrongC=O stretch (ketone)
~1700StrongC=O stretch (carbamate)
~1600, 1495, 1455MediumC=C stretch (aromatic)
~1230StrongC-O stretch (carbamate)
~740, 700StrongC-H bend (monosubstituted benzene)

Interpretation:

The IR spectrum will show characteristic absorption bands for the key functional groups.

  • Nitrile Stretch: A medium intensity peak around 2250 cm⁻¹ is indicative of the C≡N stretching vibration.

  • Carbonyl Stretches: Two strong C=O stretching bands are expected. The ketone carbonyl will likely appear at a higher wavenumber (~1750 cm⁻¹) than the carbamate carbonyl (~1700 cm⁻¹).

  • Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

  • C-O Stretch: A strong band around 1230 cm⁻¹ is expected for the C-O stretching of the carbamate.

  • Aromatic C-H Bending: Strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions are characteristic of a monosubstituted benzene ring.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and validated method for its structural confirmation and purity assessment. The predicted data presented in this guide, based on the compound's structural features and comparison with analogous molecules, offers a reliable reference for researchers in the field of drug discovery and organic synthesis. The detailed protocols and interpretations serve as a self-validating system for the experimental characterization of this important synthetic intermediate.

References

The Advent of Precision Enzyme Inhibition: A Technical Guide to the Discovery and Evolution of Cyanopyrrolidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold, a privileged structure in medicinal chemistry, has given rise to a highly influential class of enzyme inhibitors: the cyanopyrrolidines. Characterized by a nitrile group appended to the pyrrolidine ring, these compounds have demonstrated remarkable efficacy as covalent inhibitors of various proteases. This technical guide provides an in-depth exploration of the discovery, history, and mechanistic intricacies of cyanopyrrolidine-based enzyme inhibitors. We will traverse the timeline from their initial conception to their clinical success, with a particular focus on the inhibition of Dipeptidyl Peptidase IV (DPP-4) for the treatment of type 2 diabetes. Furthermore, we will delve into the expansion of this chemical class to other therapeutically relevant enzymes, including Prolyl Oligopeptidase (POP), cathepsins, and deubiquitinating enzymes. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a comprehensive foundation for future innovation in this dynamic field.

Introduction: The Strategic Advantage of the Cyanopyrrolidine Warhead

Enzyme inhibitors are the cornerstone of modern pharmacology. Their ability to selectively modulate the activity of specific enzymes allows for targeted intervention in disease pathways. The pyrrolidine ring, due to its conformational rigidity and ability to mimic the transition state of proline-containing substrates, has long been a favored scaffold in inhibitor design. The strategic incorporation of a nitrile group, creating the cyanopyrrolidine "warhead," was a pivotal innovation. This seemingly simple addition transformed the pyrrolidine scaffold into a potent tool for covalent enzyme inhibition.

The electrophilic nature of the nitrile carbon allows it to be susceptible to nucleophilic attack by residues in the enzyme's active site, most notably the catalytic serine or cysteine. This results in the formation of a stable, yet often reversible, covalent bond, leading to potent and prolonged inhibition. The reversibility is a key feature that mitigates concerns often associated with irreversible covalent inhibitors, such as off-target effects and immunogenicity.

This guide will dissect the journey of cyanopyrrolidine inhibitors, from their conceptualization to their current status as clinically vital therapeutics and versatile research tools.

The Dawn of a New Inhibitor Class: Early Discoveries

The story of cyanopyrrolidine inhibitors is intrinsically linked to the pursuit of potent and selective inhibitors for serine proteases. The initial explorations in the mid-1990s laid the groundwork for what would become a blockbuster class of drugs.

The Pioneering Work on Dipeptidyl Peptidase IV (DPP-4)

The discovery that inhibiting the enzyme Dipeptidyl Peptidase IV (DPP-4) could be a viable therapeutic strategy for type 2 diabetes mellitus was a major breakthrough. DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion and glucose homeostasis. By inhibiting DPP-4, the half-life of active GLP-1 is extended, leading to improved glycemic control.

The first report of cyanopyrrolidines as inhibitors of the serine protease DPP-4 emerged in 1995.[1][2] This discovery sparked immense interest in this compound class, which rapidly intensified when DPP-4 was validated as a key target for type 2 diabetes treatment.[3][4]

The Emergence of Vildagliptin and Saxagliptin

The research into cyanopyrrolidine DPP-4 inhibitors culminated in the development of two landmark drugs: vildagliptin (LAF237) by Novartis and saxagliptin (BMS-477118) by Bristol-Myers Squibb.[3][4] These compounds entered Phase III clinical trials in the mid-2000s and subsequently received market approval, revolutionizing the management of type 2 diabetes.[3] The success of vildagliptin and saxagliptin solidified the therapeutic potential of the cyanopyrrolidine scaffold and spurred further investigation into its application for other enzyme targets.

Mechanism of Action: The Covalent Interaction

The efficacy of cyanopyrrolidine inhibitors lies in their unique mechanism of covalent inhibition. This process can be understood as a two-step event, as illustrated in the diagram below.

G cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Bond Formation Enzyme Enzyme (E) + Inhibitor (I) EI_complex Enzyme-Inhibitor Complex (E·I) Enzyme->EI_complex k_on / k_off Covalent_adduct Covalent Adduct (E-I) EI_complex->Covalent_adduct k_inact

Figure 1: General mechanism of covalent inhibition by cyanopyrrolidines.

Initially, the inhibitor reversibly binds to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex (E·I). This initial binding is governed by standard enzyme kinetics (k_on and k_off). Subsequently, the nucleophilic residue in the active site (e.g., the hydroxyl group of serine or the thiol group of cysteine) attacks the electrophilic carbon of the nitrile group. This leads to the formation of a covalent adduct, effectively inactivating the enzyme. The rate of this inactivation is denoted by k_inact. For many cyanopyrrolidine inhibitors, this covalent bond is reversible, allowing for a dynamic inhibition that can be advantageous in a therapeutic context.

Key Enzyme Targets and Representative Inhibitors

While DPP-4 remains the most prominent target for cyanopyrrolidine inhibitors, their utility extends to a range of other enzymes with significant therapeutic implications.

Dipeptidyl Peptidase IV (DPP-4)

As previously discussed, DPP-4 inhibitors, often referred to as "gliptins," are a major class of oral hypoglycemic agents.[5] Their mechanism of action enhances the body's own ability to control blood sugar by protecting incretin hormones from degradation.

InhibitorDeveloperIC50 (DPP-4)Clinical Status
Vildagliptin Novartis~2-3 nMApproved
Saxagliptin Bristol-Myers Squibb~0.5-1 nMApproved
Denagliptin GlaxoSmithKline~4-10 nMDevelopment Terminated

Table 1: Prominent Cyanopyrrolidine-Based DPP-4 Inhibitors. (Note: IC50 values are approximate and can vary depending on assay conditions).

Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (POP) is a serine protease involved in the metabolism of proline-containing neuropeptides and peptide hormones. Its dysregulation has been implicated in neurological and psychiatric disorders, making it an attractive therapeutic target. Several cyanopyrrolidine-based POP inhibitors have been developed and show promise in preclinical studies.[4][6]

Cathepsins

Cathepsins are a family of proteases, primarily cysteine proteases, that play crucial roles in various physiological processes, including protein degradation, antigen presentation, and bone remodeling. The aberrant activity of certain cathepsins is associated with diseases such as osteoporosis, arthritis, and cancer. Cyanopyrrolidine-based inhibitors have been designed to target specific cathepsins, demonstrating the versatility of this chemical scaffold.[7][8]

Deubiquitinating Enzymes (DUBs)

Deubiquitinating enzymes (DUBs) are proteases that cleave ubiquitin from proteins, thereby regulating a vast array of cellular processes. Their involvement in cancer and other diseases has made them a focal point for drug discovery. Notably, cyanopyrrolidine-based compounds have been identified as potent covalent inhibitors of ubiquitin C-terminal hydrolase L1 (UCHL1), a DUB implicated in neurodegenerative diseases and cancer.[9][10][11]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of cyanopyrrolidine-based enzyme inhibitors.

General Synthesis of 2-Cyanopyrrolidine Derivatives

The synthesis of the cyanopyrrolidine core is a critical step in the development of these inhibitors. A common synthetic route is outlined below.

G Proline L-Proline N_acylated N-Acylated Proline Proline->N_acylated Acylating Agent Amide Amide Intermediate N_acylated->Amide Amidation Cyanopyrrolidine 2-Cyanopyrrolidine Derivative Amide->Cyanopyrrolidine Dehydration

Figure 2: General synthetic workflow for 2-cyanopyrrolidine derivatives.

Step-by-Step Methodology:

  • N-Acylation of L-Proline:

    • Dissolve L-proline in a suitable solvent (e.g., tetrahydrofuran).

    • Add the desired acylating agent (e.g., chloroacetyl chloride) and a base (e.g., triethylamine) at a controlled temperature.

    • Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).

    • Work up the reaction mixture to isolate the N-acylated proline derivative.

  • Amidation:

    • Convert the carboxylic acid of the N-acylated proline to an amide. This can be achieved through various methods, such as activation with a coupling agent (e.g., dicyclohexylcarbodiimide) followed by treatment with ammonia or an ammonium salt.

  • Dehydration to the Nitrile:

    • Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride or phosphorus oxychloride.

    • Purify the final 2-cyanopyrrolidine derivative using column chromatography or recrystallization.

Enzymatic Assay for DPP-4 Inhibition

A robust and reproducible enzymatic assay is crucial for evaluating the potency of newly synthesized inhibitors. A common fluorescence-based assay for DPP-4 is described below.

G Start Start Prepare_Reagents Prepare Reagents (DPP-4, Substrate, Inhibitor, Buffer) Start->Prepare_Reagents Incubate Pre-incubate DPP-4 with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for a DPP-4 enzymatic inhibition assay.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin, Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the DPP-4 enzyme, substrate, and test inhibitors at appropriate concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add a defined amount of DPP-4 enzyme to each well.

  • Inhibitor Addition: Add serial dilutions of the test inhibitors to the wells. Include a positive control (a known DPP-4 inhibitor) and a negative control (vehicle only).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC) over time (kinetic assay) or at a fixed time point (endpoint assay).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The development of potent and selective cyanopyrrolidine inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern the inhibitory activity and selectivity of these compounds.

  • The Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is crucial for activity. The (S)-configuration at the 2-position, corresponding to the natural L-proline, is generally preferred for optimal binding to the S1 pocket of DPP-4.

  • The Cyano Group: The nitrile group is the essential "warhead" for covalent inhibition. Its electrophilicity can be modulated by substituents on the pyrrolidine ring.

  • Substituents on the Pyrrolidine Ring: Modifications at the 3- and 4-positions of the pyrrolidine ring can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a fluorine atom at the 4-position has been shown to enhance DPP-4 inhibitory activity.[3]

  • The N-Acyl Group: The nature of the N-acyl group plays a critical role in directing the inhibitor to the target enzyme and establishing interactions within the active site. This moiety can be extensively modified to optimize potency and selectivity.

Clinical Significance and Future Directions

The clinical success of vildagliptin and saxagliptin has had a profound impact on the treatment of type 2 diabetes.[5][8][12] These drugs offer a well-tolerated and effective treatment option, either as monotherapy or in combination with other antidiabetic agents. Their mechanism of action, which is glucose-dependent, results in a low risk of hypoglycemia, a significant advantage over some other classes of antidiabetic drugs.

The future of cyanopyrrolidine-based inhibitors is bright and extends beyond diabetes. The continued exploration of this versatile scaffold for other enzyme targets holds immense promise for the development of novel therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The principles of rational drug design, guided by a deep understanding of enzyme structure and mechanism, will undoubtedly lead to the discovery of next-generation cyanopyrrolidine inhibitors with enhanced potency, selectivity, and therapeutic profiles.

Conclusion

The journey of cyanopyrrolidine-based enzyme inhibitors, from their initial discovery to their establishment as blockbuster drugs, is a testament to the power of innovative medicinal chemistry. The strategic incorporation of a cyanopyrrolidine warhead has provided a powerful tool for the development of potent and selective covalent inhibitors. This in-depth technical guide has illuminated the history, mechanism of action, and practical applications of this important class of molecules. It is our hope that the insights and protocols provided herein will serve as a valuable resource for the scientific community, fostering further research and innovation in the exciting and impactful field of enzyme inhibition.

References

An In-Depth Technical Guide to Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a heterocyclic building block with significant potential for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, explore its chemical reactivity, propose a logical synthetic pathway, and discuss its applications as a scaffold in medicinal chemistry.

Core Molecular Attributes

This compound is a fine chemical intermediate characterized by a pyrrolidinone core functionalized with a nitrile group at the 3-position and protected by a benzyl carboxylate at the nitrogen atom.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂O₃[1][2]
Molecular Weight 244.25 g/mol [1]
CAS Number 1276125-30-4[1]
Appearance Typically an off-white to yellow solidInferred from supplier data
Purity Commonly available at ≥97%[1]

The Chemistry of a Privileged Scaffold: Synthesis and Reactivity

The synthetic utility of this compound stems from the unique arrangement of its functional groups: an N-carbobenzyloxy (Cbz) protected pyrrolidine ring, a ketone at the 4-position, and a nitrile at the 3-position. This combination forms a β-ketonitrile, a highly versatile synthetic intermediate.[3][4][5]

Proposed Synthesis: A Mechanistic Approach via Dieckmann Condensation

While specific proprietary synthesis methods for this exact molecule are not widely published, a chemically sound and logical approach involves an intramolecular Dieckmann condensation.[6][7][8] This reaction is a cornerstone of organic chemistry for the formation of five- and six-membered rings.[7][8]

The logical starting materials would be an appropriately substituted N,N-dicarboxylate ester. The reaction proceeds via base-mediated intramolecular cyclization to form the β-keto ester, which in this case would be a β-ketonitrile precursor.

Diagram 1: Proposed Synthetic Pathway via Dieckmann Condensation

G cluster_start Starting Materials cluster_reaction Key Steps cluster_product Final Product N-Cbz-glycine_ester N-Cbz-glycine ester Michael_Addition Michael Addition N-Cbz-glycine_ester->Michael_Addition 1. Acrylonitrile Acrylonitrile Acrylonitrile->Michael_Addition Dieckmann_Condensation Dieckmann Condensation (Intramolecular Cyclization) Michael_Addition->Dieckmann_Condensation 2. Strong Base (e.g., NaOEt) Workup Acidic Workup Dieckmann_Condensation->Workup 3. H₃O⁺ Target_Molecule This compound Workup->Target_Molecule 4. Isolation

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Dieckmann Condensation

This protocol is a general representation of the key cyclization step.

  • Preparation: To a solution of the acyclic diester precursor in an anhydrous solvent (e.g., toluene or THF), add a strong base such as sodium ethoxide or potassium tert-butoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: After completion, cool the reaction mixture to 0°C and quench by the slow addition of an aqueous acid (e.g., 1M HCl) to neutralize the base.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Chemical Reactivity and Field-Proven Insights

The β-ketonitrile moiety is a powerful tool in synthetic chemistry.[3][4][5][9] The electron-withdrawing nature of both the ketone and the nitrile group increases the acidity of the proton at the 3-position, facilitating enolate formation and subsequent alkylation or acylation reactions.

The nitrile group itself can undergo a variety of transformations:

  • Hydrolysis: It can be hydrolyzed to a carboxylic acid or an amide, providing a handle for further functionalization, such as in peptide couplings.

  • Reduction: The nitrile can be reduced to a primary amine, introducing a basic center and a site for further derivatization.

  • Cycloadditions: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are recognized as carboxylic acid bioisosteres in medicinal chemistry.

The N-Cbz protecting group is stable under a range of conditions but can be readily removed by catalytic hydrogenation, which is a mild and efficient deprotection method.

Diagram 2: Reactivity Map of the Pyrrolidinone Core

G cluster_reactions Potential Transformations Core This compound Alkylation Alkylation at C3 Core->Alkylation Base, R-X Nitrile_Hydrolysis Nitrile Hydrolysis (-> Amide/Acid) Core->Nitrile_Hydrolysis H₃O⁺ / OH⁻ Nitrile_Reduction Nitrile Reduction (-> Amine) Core->Nitrile_Reduction H₂, Catalyst Cbz_Deprotection N-Cbz Deprotection (Hydrogenolysis) Core->Cbz_Deprotection H₂, Pd/C Ketone_Reduction Ketone Reduction (-> Alcohol) Core->Ketone_Reduction e.g., NaBH₄

Caption: Key reactive sites and potential synthetic transformations.

Applications in Drug Discovery and Development

Pyrrolidinone-based structures are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The rigid, five-membered ring system of this compound serves as an excellent starting point for creating libraries of compounds for high-throughput screening.

The functional handles on this molecule allow for systematic modification to explore the structure-activity relationship (SAR) of a potential drug candidate. For instance, derivatives of N-Cbz-pyrrolidinone have been investigated for a variety of therapeutic targets. While specific applications of this exact molecule are not extensively documented in peer-reviewed literature, its structural motifs are found in compounds with diverse biological activities.

Its utility as a building block is highlighted by its inclusion in the product catalogs of numerous fine chemical suppliers catering to the research and development sector.

Spectroscopic Characterization (Predicted)

While a publicly available, detailed spectroscopic analysis for this specific compound is scarce, the expected signals can be predicted based on its structure.

  • ¹H NMR:

    • Aromatic protons of the benzyl group would appear in the range of 7.2-7.4 ppm.

    • The benzylic CH₂ protons would likely be a singlet around 5.1-5.3 ppm.

    • The protons of the pyrrolidinone ring would appear as multiplets in the aliphatic region (approximately 2.5-4.5 ppm). The exact chemical shifts and coupling patterns would depend on the stereochemistry and conformational rigidity of the ring.

  • ¹³C NMR:

    • The carbonyl carbons (ketone and carbamate) would be found in the downfield region (160-210 ppm).

    • The nitrile carbon would appear around 115-125 ppm.

    • Aromatic carbons would be in the 127-136 ppm range.

    • The benzylic carbon and the carbons of the pyrrolidinone ring would be in the aliphatic region (25-70 ppm).

  • IR Spectroscopy:

    • A sharp peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile.

    • Strong carbonyl stretching peaks around 1700-1750 cm⁻¹ for the ketone and the carbamate.

    • C-H stretching frequencies for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 244.25, with characteristic fragmentation patterns corresponding to the loss of the benzyl group or other fragments.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its β-ketonitrile functionality provides a rich platform for a wide array of chemical transformations, enabling the construction of complex molecular architectures. While detailed research on this specific molecule is not widely published, its structural components and inferred reactivity make it a compound of high interest for the development of novel therapeutics. Researchers can leverage the fundamental principles of organic chemistry to unlock the synthetic potential of this promising intermediate.

References

Methodological & Application

Application Note & Protocol: Strategic Cbz Protection of Pyrrolidinone Precursors for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its synthesis and subsequent functionalization often require meticulous control of reactive sites, necessitating the use of protecting groups. This guide provides an in-depth examination and a detailed experimental protocol for the strategic protection of the secondary amine in pyrrolidinone precursors using the Carboxybenzyl (Cbz or Z) group. We will explore the underlying reaction mechanism, critical parameters for optimization, and a validated, step-by-step laboratory procedure designed for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Pyrrolidinone and Amine Protection

The five-membered nitrogen-containing heterocycle, pyrrolidinone (or γ-lactam), is a cornerstone in drug discovery, valued for its conformational rigidity, metabolic stability, and ability to engage in key hydrogen bonding interactions with biological targets.[1][4] Derivatives of this scaffold are found in a wide array of pharmaceuticals, from anticonvulsants to antiviral and anticancer agents.[1][5]

The synthesis of complex molecules based on this framework invariably involves multi-step sequences. A common challenge is the presence of a reactive secondary amine within the pyrrolidinone ring, which can interfere with desired chemical transformations at other positions. To circumvent this, the amine is temporarily "masked" with a protecting group. The ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.[6]

The Carboxybenzyl (Cbz) group, introduced by Bergmann and Zervas in the 1930s, remains a gold standard for amine protection.[7][8] Its key advantages include:

  • Robust Stability: Cbz-protected amines are stable to a wide range of non-reductive conditions, including basic and mildly acidic media.[9]

  • Ease of Introduction: The protection reaction using benzyl chloroformate (Cbz-Cl) is typically efficient and proceeds under mild conditions.[6][9]

  • Clean Removal: The Cbz group is most commonly cleaved by catalytic hydrogenolysis, a mild and highly selective method that yields the free amine, with volatile byproducts (toluene and carbon dioxide).[8][9]

This document serves as a comprehensive guide to implementing this crucial synthetic strategy.

Reaction Mechanism and Guiding Principles

The Cbz protection of the pyrrolidinone amine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the pyrrolidinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[7][10]

The key steps are:

  • Nucleophilic Attack: The pyrrolidinone nitrogen attacks the carbonyl carbon of benzyl chloroformate.

  • Chloride Elimination: The tetrahedral intermediate collapses, expelling a chloride ion as the leaving group.

  • Neutralization: A base is required to neutralize the hydrochloric acid (HCl) generated in the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[7]

dot digraph "Cbz Protection Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Mechanism of Cbz Protection", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Reactants Pyrrolidinone [label=<

Pyrrolidinone Precursor

]; CbzCl [label=<

Benzyl Chloroformate (Cbz-Cl)

]; Base [label="Base (e.g., NaHCO₃)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate and Products Intermediate [label="Tetrahedral Intermediate", shape=box, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label=<

Cbz-Protected Pyrrolidinone

]; Byproducts [label="Base-H⁺ + Cl⁻", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Pyrrolidinone -> Intermediate [label="Nucleophilic Attack"]; CbzCl -> Intermediate; Base -> Byproducts [style=invis]; // for positioning Intermediate -> Product [label="Chloride Elimination"]; Product -> Byproducts [style=invis];

{rank=same; Pyrrolidinone; CbzCl; Base} {rank=same; Intermediate} {rank=same; Product; Byproducts} }

Caption: Figure 1: Mechanism of Cbz Protection.

Optimization of Reaction Conditions

The success of the Cbz protection hinges on the careful selection of reagents and conditions. The following table summarizes key parameters and their scientific rationale.

ParameterCommon ChoicesRationale & Field-Proven Insights
Pyrrolidinone Substrate e.g., 3-Pyrrolidinone, (S)-3-Amino-1-pyrrolidineThe substrate's solubility will influence solvent choice. Steric hindrance around the amine can affect reaction rates.
Protecting Agent Benzyl chloroformate (Cbz-Cl)Highly reactive and commercially available. It is a lachrymator and moisture-sensitive, requiring careful handling in a fume hood.[11][12]
Base Inorganic: NaHCO₃, Na₂CO₃, NaOHOrganic: Triethylamine (TEA), DIPEAThe base neutralizes the HCl byproduct.[7] For aqueous/biphasic systems, inorganic bases like NaHCO₃ are ideal as they maintain a pH of 8-10, which is optimal for the reaction and minimizes side reactions like racemization of chiral centers.[13] Organic bases are used in strictly anhydrous conditions.
Solvent System Dichloromethane (DCM), Tetrahydrofuran (THF), Water, or a biphasic mixture (e.g., THF/water)The choice depends on the solubility of the pyrrolidinone salt. A biphasic system is often effective, with the amine salt in the aqueous phase and Cbz-Cl in the organic phase, with reaction occurring at the interface.
Temperature 0 °C to Room TemperatureThe reaction is exothermic. The initial addition of Cbz-Cl should be performed at 0 °C to control the reaction rate and prevent potential side reactions. The reaction is then typically allowed to warm to room temperature.[9][14]
Stoichiometry Pyrrolidinone: 1.0 eqCbz-Cl: 1.05 - 1.2 eqBase: 1.5 - 2.5 eqA slight excess of Cbz-Cl ensures complete consumption of the starting material. A larger excess of base ensures complete HCl neutralization.

Validated Experimental Protocol

This protocol describes a general procedure for the Cbz protection of a pyrrolidinone precursor.

Materials and Reagents
  • Pyrrolidinone precursor (e.g., 3-aminopyrrolidine hydrochloride)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

  • Ice bath

  • TLC plates (silica gel 60 F₂₅₄), TLC chamber, UV lamp

Safety Precautions
  • Benzyl Chloroformate (Cbz-Cl): This reagent is highly toxic, corrosive, and a potent lachrymator (causes tearing).[11][15] It reacts with water to release corrosive gases.[16] Always handle Cbz-Cl in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[16][17]

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in a well-ventilated area.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolidinone precursor (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of water and a suitable organic solvent like DCM or THF (e.g., a 1:1 ratio, ensuring the substrate fully dissolves).

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred solution via a dropping funnel over 15-20 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.[9]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9][18]

    • Eluent: A mixture of hexane and ethyl acetate (e.g., 1:1) is often a good starting point.

    • Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate.

    • Visualization: Visualize under a UV lamp. The Cbz-protected product, containing a benzene ring, will be UV active. The disappearance of the starting material spot and the appearance of a new, typically less polar (higher Rf) product spot indicates reaction progression.[19][20]

  • Work-up - Phase Separation: Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel. If using DCM, the organic layer will be on the bottom. If using ethyl acetate, it will be on top. Separate the layers.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., 2 x 30 mL DCM).

  • Washing: Combine all organic layers and wash them sequentially with:

    • 1 M HCl (to remove any unreacted amine and excess base).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (to remove the bulk of the water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Cbz-protected pyrrolidinone.

  • Purification: If necessary, the crude product can be further purified by silica gel column chromatography or recrystallization to obtain the final product with high purity.

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#34A853"];

// Nodes A [label="1. Dissolve Pyrrolidinone\n& NaHCO₃ in Solvent"]; B [label="2. Cool to 0 °C"]; C [label="3. Add Cbz-Cl Dropwise"]; D [label="4. Stir at Room Temp\n(2-4 hours)"]; E [label="5. Monitor by TLC"]; F [label="6. Aqueous Work-up\n& Extraction"]; G [label="7. Wash & Dry Organic Layer"]; H [label="8. Concentrate Solvent"]; I [label="9. Purify Product\n(if needed)"]; J [label="Pure Cbz-Protected Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Reaction Complete"]; F -> G; G -> H; H -> I; I -> J; }

Caption: Figure 2: Experimental Workflow.

References

Application of Cyanopyrrolidines in Medicinal Chemistry for Diabetes Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Type 2 diabetes mellitus is a global health crisis characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion.[1][2] A key therapeutic strategy in managing this condition is the enhancement of the endogenous incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion.[3] However, these hormones are rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][4]

Cyanopyrrolidines have emerged as a prominent class of potent and selective DPP-4 inhibitors.[4][5][6] By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP, thereby improving glycemic control.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cyanopyrrolidines in diabetes research, covering their mechanism of action, synthesis, and preclinical evaluation.

Mechanism of Action: DPP-4 Inhibition

The therapeutic effect of cyanopyrrolidines is rooted in their ability to inhibit the serine protease DPP-4.[4][5] This enzyme is responsible for the rapid inactivation of incretin hormones.[4]

The Incretin Effect and DPP-4
  • GLP-1 and GIP: These hormones are crucial for maintaining glucose homeostasis. They stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon secretion from α-cells.[1][3]

  • DPP-4 Inactivation: DPP-4 cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive. This action has a very short half-life, limiting the physiological effects of these beneficial hormones.

Cyanopyrrolidine Interaction with DPP-4

Cyanopyrrolidines act as competitive inhibitors of DPP-4.[7] Their structure, particularly the cyanopyrrolidine moiety, is key to their inhibitory activity.

  • Covalent Interaction: The nitrile group of the cyanopyrrolidine forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.[7]

  • Hydrogen Bonding: The protonated amino group of the inhibitor forms hydrogen bonds with negatively charged residues, such as Glu205 and Glu206, and with Tyr662 in the enzyme's active site, further stabilizing the enzyme-inhibitor complex.[7]

This mechanism leads to a sustained increase in active incretin levels, enhancing insulin secretion and improving glycemic control in patients with type 2 diabetes.[4]

DPP4_Inhibition cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Release (β-cells) Insulin Release (β-cells) Incretins (GLP-1, GIP)->Insulin Release (β-cells) Glucagon Suppression (α-cells) Glucagon Suppression (α-cells) Incretins (GLP-1, GIP)->Glucagon Suppression (α-cells) DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation Glucose Uptake Glucose Uptake Insulin Release (β-cells)->Glucose Uptake Reduced Hepatic Glucose Production Reduced Hepatic Glucose Production Glucagon Suppression (α-cells)->Reduced Hepatic Glucose Production Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Cyanopyrrolidine Inhibitor Cyanopyrrolidine Inhibitor Cyanopyrrolidine Inhibitor->DPP-4 Enzyme Inhibition caption Mechanism of DPP-4 Inhibition by Cyanopyrrolidines

Mechanism of DPP-4 Inhibition by Cyanopyrrolidines

Prominent Cyanopyrrolidine-Based Drugs

The cyanopyrrolidine scaffold has been instrumental in the development of successful DPP-4 inhibitors for the treatment of type 2 diabetes.[4][5] Two notable examples are vildagliptin and saxagliptin.

Vildagliptin

Developed by Novartis, vildagliptin (Galvus®) is a potent and selective DPP-4 inhibitor.[8] Its chemical structure is (2S)-1-[2-[(3-hydroxytricyclo[3.3.1.1[4][9]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile.[10]

Saxagliptin

Saxagliptin (Onglyza®), developed by Bristol-Myers Squibb and AstraZeneca, is another highly effective DPP-4 inhibitor.[11] Its chemical name is (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile.[12]

DrugDeveloper(s)Chemical Structure Feature
Vildagliptin NovartisPyrrolidine ring with a nitrile group
Saxagliptin Bristol-Myers Squibb, AstraZenecaAzabicyclo[3.1.0]hexane-3-carbonitrile

Synthetic Protocols

The synthesis of cyanopyrrolidine-based DPP-4 inhibitors involves multi-step chemical processes that require precise control over reaction conditions.[10] Below are generalized protocols for key synthetic steps.

General Synthesis of the Cyanopyrrolidine Moiety

A common route to the core cyanopyrrolidine structure starts from L-proline.[13]

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • N-acylation of L-proline:

    • Dissolve L-proline in a suitable solvent like tetrahydrofuran (THF).[14]

    • Slowly add chloroacetyl chloride at a controlled temperature (e.g., 0°C).[14]

    • Allow the reaction to proceed to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[14]

  • Conversion to Nitrile:

    • The carboxylic acid can be converted to an amide and then dehydrated to the nitrile.[13]

    • Alternatively, a one-pot reaction with acetonitrile in the presence of sulfuric acid can yield the desired (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[13][14]

Synthesis of Vildagliptin

The synthesis of vildagliptin involves the coupling of the cyanopyrrolidine intermediate with 3-amino-1-adamantanol.[14]

Vildagliptin_Synthesis L-proline L-proline Intermediate_A (S)-1-(2-chloroacetyl)pyrrolidine -2-carboxylic acid L-proline->Intermediate_A N-acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_A Intermediate_B (S)-1-(2-chloroacetyl)pyrrolidine -2-carbonitrile Intermediate_A->Intermediate_B Nitrile formation Vildagliptin Vildagliptin Intermediate_B->Vildagliptin Coupling Amine 3-amino-1-adamantanol Amine->Vildagliptin caption Simplified Vildagliptin Synthesis Workflow

Simplified Vildagliptin Synthesis Workflow

Synthesis of Saxagliptin

The synthesis of saxagliptin involves the amide coupling of N-Boc-3-hydroxyadamantylglycine and methanoprolineamide.[11]

Protocol 2: Key Steps in Saxagliptin Synthesis

  • Amide Coupling:

    • Couple N-Boc-3-hydroxyadamantylglycine with methanoprolineamide using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[11]

  • Dehydration and Deprotection:

    • The resulting prolineamide is dehydrated to the corresponding nitrile using an agent like trifluoroacetic anhydride.[11]

    • The Boc (tert-butyloxycarbonyl) protecting group is then removed to yield saxagliptin.[11]

Preclinical Evaluation Protocols

Evaluating the efficacy and safety of novel cyanopyrrolidine derivatives is crucial. This involves a series of in vitro and in vivo assays.

In Vitro DPP-4 Inhibition Assay

This assay determines the potency of a compound in inhibiting the DPP-4 enzyme.

Protocol 3: Fluorometric DPP-4 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme.

    • Fluorogenic substrate, e.g., Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[15]

    • Test compounds (cyanopyrrolidine derivatives) at various concentrations.

    • Assay buffer (e.g., Tris-HCl or HEPES).[16]

    • 96-well microplate.

    • Fluorometer.

  • Procedure:

    • In a 96-well plate, add the DPP-4 enzyme solution to each well.

    • Add the test compound at varying concentrations and incubate for a defined period (e.g., 10 minutes at 37°C).[16]

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.[16]

    • Monitor the fluorescence intensity over time (e.g., 30 minutes at 37°C) using a fluorometer (excitation ~360 nm, emission ~460 nm).[15]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Studies in Animal Models

Animal models of diabetes are essential for evaluating the in vivo effects of cyanopyrrolidine inhibitors on glucose metabolism.[9][17]

Commonly Used Animal Models:

  • Chemically-Induced Models:

    • Streptozotocin (STZ)-induced diabetic rats/mice: STZ is toxic to pancreatic β-cells, inducing a state of hyperglycemia.[17][18]

    • Alloxan-induced diabetic models: Alloxan also selectively destroys pancreatic β-cells.[17][19]

  • Genetic Models:

    • db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity and insulin resistance.

    • ob/ob mice: These mice are deficient in leptin, resulting in hyperphagia, obesity, and hyperglycemia.

    • Zucker diabetic fatty (ZDF) rats: These rats exhibit obesity, hyperlipidemia, and insulin resistance.

    • Bio-Breeding (BB) rats: A model for spontaneous autoimmune diabetes.[17][19]

    • Non-obese diabetic (NOD) mice: An autoimmune model of type 1 diabetes.[17][18]

Protocol 4: Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

  • Animal Preparation:

    • Use a suitable diabetic animal model (e.g., STZ-induced diabetic rats).

    • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Drug Administration:

    • Administer the test cyanopyrrolidine compound or vehicle (control) orally.

  • Glucose Challenge:

    • After a specific time post-drug administration (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg body weight).

  • Blood Sampling:

    • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement:

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the blood glucose concentration over time for both the treated and control groups.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Pharmacokinetic Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) of cyanopyrrolidine inhibitors is critical for drug development.

ParameterVildagliptinSaxagliptin
Oral Bioavailability ~85%[20]~67%
Time to Peak Concentration (Tmax) ~1.7 hours[20]~2 hours[21]
Plasma Protein Binding Low (9.3%)[20]Low
Elimination Half-life ~2-3 hours[22][23]~2.5 hours (parent), ~3.1 hours (active metabolite)[21]
Metabolism Primarily hydrolysis, minimal CYP involvement[20]Metabolized by CYP3A4/5 to an active metabolite[21]
Excretion Primarily renal[20]Renal and hepatic clearance[21]

Conclusion

Cyanopyrrolidines represent a cornerstone in the modern management of type 2 diabetes. Their specific mechanism of action as DPP-4 inhibitors offers an effective and well-tolerated therapeutic option. The protocols and information provided in this application note are intended to guide researchers in the synthesis, characterization, and preclinical evaluation of novel cyanopyrrolidine-based compounds, with the ultimate goal of developing next-generation antidiabetic agents. Continued research into the structure-activity relationships and long-term effects of this important class of molecules will undoubtedly lead to further advancements in diabetes therapy.

References

Preparation of Novel Cyanopyridine Compounds for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of the Cyanopyridine Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, cyanopyridines have garnered significant attention due to their diverse and potent pharmacological activities.[3][4] The incorporation of the cyano (-CN) group, an electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, making it a versatile building block for creating complex molecules with tailored biological functions.[5] These compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[3][6][7] The 2-amino-3-cyanopyridine scaffold, in particular, has been identified as a "privileged structure" in drug discovery, meaning it can serve as a versatile template for developing ligands for multiple biological targets.[8][9]

This application note provides a comprehensive guide for the synthesis of a novel 2-amino-3-cyanopyridine derivative and outlines detailed protocols for its subsequent biological screening, with a focus on anticancer activity. The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the therapeutic potential of this important class of compounds.

Part 1: Synthesis of a Novel 2-Amino-3-Cyanopyridine Derivative

The synthesis of 2-amino-3-cyanopyridine derivatives can be achieved through various methods. A particularly efficient and environmentally friendly approach is the one-pot multicomponent reaction under microwave irradiation.[10][11] This method offers several advantages, including short reaction times, high yields, and the use of readily available starting materials.[10]

Here, we describe the synthesis of a novel 2-amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine (a hypothetical compound for illustrative purposes) via a one-pot condensation reaction of 4-chlorobenzaldehyde, acetophenone, malononitrile, and ammonium acetate.

Causality Behind Experimental Choices:
  • Microwave Irradiation: This non-conventional energy source accelerates the reaction rate, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[10]

  • One-Pot Reaction: Combining all reactants in a single step simplifies the experimental procedure, reduces solvent waste, and improves overall efficiency.[10][11]

  • Ammonium Acetate: This serves as both a catalyst and the nitrogen source for the formation of the pyridine ring.[10]

  • Solvent-Free Conditions: Eliminating the solvent not only makes the process more environmentally friendly but can also enhance reaction rates.[10]

Synthetic Workflow Diagram

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde One-Pot Condensation One-Pot Condensation 4-Chlorobenzaldehyde->One-Pot Condensation Acetophenone Acetophenone Acetophenone->One-Pot Condensation Malononitrile Malononitrile Malononitrile->One-Pot Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot Condensation Washing with Ethanol Washing with Ethanol One-Pot Condensation->Washing with Ethanol Microwave Irradiation Recrystallization Recrystallization Washing with Ethanol->Recrystallization Novel Cyanopyridine Novel Cyanopyridine Recrystallization->Novel Cyanopyridine Screening_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Add MTT Reagent Add MTT Reagent Incubation->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

References

Application Notes and Protocols: Leveraging Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a myriad of biologically active compounds.[1][2] Its inherent stereochemistry and conformational rigidity allow for the precise spatial orientation of functional groups, making it an ideal framework for designing potent and selective enzyme inhibitors. This guide focuses on a particularly versatile starting material, Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate, and provides a comprehensive overview of its application in the synthesis and evaluation of novel enzyme inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for derivatization, and present robust enzymatic screening assays to identify and characterize lead compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

The Strategic Advantage of the Cyanopyrrolidine Scaffold

This compound is a highly functionalized building block that offers several strategic advantages for the synthesis of enzyme inhibitors. The pyrrolidine ring provides a rigid three-dimensional structure, which is crucial for specific interactions with enzyme active sites.[3] The presence of multiple functional groups—the cyano group, the ketone, and the benzyl carbamate—allows for a wide range of chemical modifications to generate a diverse library of candidate inhibitors.

The cyano group is of particular interest as it can act as a key pharmacophore, participating in hydrogen bonding or covalent interactions with enzyme residues. For instance, in the context of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, the cyano group can form a reversible covalent bond with the catalytic serine residue, leading to potent inhibition.[4][5] The ketone at the 4-position can be readily transformed into other functional groups, such as amines or hydroxyls, to further explore the chemical space and optimize binding interactions. The N-Cbz protecting group provides stability during initial synthetic steps and can be selectively removed to allow for further functionalization at the nitrogen atom.

Synthetic Pathway for Inhibitor Library Generation

The following section outlines a generalized, yet detailed, protocol for the synthesis of a library of potential enzyme inhibitors starting from this compound. The proposed scheme involves a reductive amination of the ketone, followed by diversification through amide coupling.

General Synthetic Scheme

synthetic_pathway start This compound intermediate1 Intermediate A (4-amino-pyrrolidine derivative) start->intermediate1 Reductive Amination (R-NH2, NaBH(OAc)3) intermediate2 Intermediate B (Deprotected amine) intermediate1->intermediate2 N-Cbz Deprotection (H2, Pd/C) final_product Final Inhibitor Library (Amide derivatives) intermediate2->final_product Amide Coupling (R'-COOH, EDC, HOBt)

Caption: General workflow for the synthesis of an inhibitor library.

Step-by-Step Protocol: Synthesis of a 4-Amino-pyrrolidine Derivative (Intermediate A)

This protocol describes the reductive amination of the ketone at the 4-position of this compound. This reaction introduces a new point of diversity (the R-group from the primary amine) and converts the ketone into a secondary amine.

Materials:

  • This compound

  • Primary amine (R-NH2)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or nitrogen supply for inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add the primary amine (R-NH2) (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may foam.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-pyrrolidine derivative (Intermediate A).

Rationale: Reductive amination is a robust and widely used method for the formation of C-N bonds. The use of sodium triacetoxyborohydride as the reducing agent is advantageous as it is milder and more selective than other borohydrides, reducing the risk of over-reduction. The acidic catalyst facilitates the formation of the iminium ion intermediate, which is then reduced.

Step-by-Step Protocol: N-Cbz Deprotection and Amide Coupling to Yield Final Inhibitors

This two-step protocol first removes the benzyl carbamate protecting group and then couples the resulting secondary amine with a carboxylic acid to generate the final inhibitor library.

Materials:

  • Intermediate A

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Carboxylic acid (R'-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure (N-Cbz Deprotection):

  • Dissolve Intermediate A in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine (Intermediate B), which is often used in the next step without further purification.

Procedure (Amide Coupling):

  • Dissolve the carboxylic acid (R'-COOH) (1.1 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected amine (Intermediate B) (1.0 eq) in anhydrous DMF and add DIPEA (2.0 eq).

  • Add the solution of the deprotected amine to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final inhibitor.

Rationale: Catalytic hydrogenation is a clean and efficient method for the removal of the Cbz protecting group. The amide coupling is a standard procedure in peptide and medicinal chemistry. EDC and HOBt are used as coupling reagents to form an activated ester of the carboxylic acid, which then readily reacts with the amine to form the amide bond. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.

Protocols for Enzymatic Screening

Once a library of compounds has been synthesized, the next critical step is to evaluate their inhibitory activity against the target enzymes. Below are detailed protocols for two common enzyme targets for pyrrolidine-based inhibitors: Dipeptidyl Peptidase-IV (DPP-IV) and α-Glucosidase.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

DPP-IV is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones.[3] Its inhibition is a validated therapeutic approach for type 2 diabetes.[1] This assay uses a fluorogenic substrate to measure DPP-IV activity.[6][7]

dppiv_assay start Prepare Reagents (Assay Buffer, DPP-IV, Substrate, Inhibitor) step1 Add Assay Buffer, DPP-IV, and Inhibitor/Vehicle to 96-well plate start->step1 step2 Incubate at 37°C step1->step2 step3 Initiate reaction by adding fluorogenic substrate (Gly-Pro-AMC) step2->step3 step4 Monitor fluorescence increase over time (Ex: 360 nm, Em: 460 nm) step3->step4 end Calculate % Inhibition and IC50 step4->end

Caption: Workflow for the DPP-IV inhibition assay.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Synthesized inhibitor compounds and a positive control (e.g., Sitagliptin)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-IV enzyme in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO.

    • Prepare stock solutions of the synthesized inhibitor compounds and the positive control in DMSO. Serially dilute these stock solutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add assay buffer, a fixed amount of DPP-IV enzyme, and the inhibitor solution at various concentrations.

    • Control wells (100% activity): Add assay buffer, DPP-IV enzyme, and DMSO (vehicle control).

    • Blank wells: Add assay buffer and substrate, but no enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes at 37°C.[6][7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of a positive control with a known IC50 value (e.g., Sitagliptin) is crucial for validating the assay performance. The calculated IC50 for the control should fall within the expected range.

α-Glucosidase Inhibition Assay

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose.[8] Inhibiting this enzyme can help manage post-meal blood glucose spikes, a key strategy in treating type 2 diabetes.[9] This assay is a colorimetric method that measures the product of the enzymatic reaction.[10]

aglucosidase_assay start Prepare Reagents (Phosphate Buffer, α-Glucosidase, Substrate, Inhibitor) step1 Add Buffer, α-Glucosidase, and Inhibitor/Vehicle to 96-well plate start->step1 step2 Pre-incubate at 37°C step1->step2 step3 Initiate reaction by adding substrate (p-Nitrophenyl-α-D-glucopyranoside) step2->step3 step4 Incubate at 37°C step3->step4 step5 Stop reaction with Na2CO3 step4->step5 step6 Measure absorbance at 405 nm step5->step6 end Calculate % Inhibition and IC50 step6->end

Caption: Workflow for the α-Glucosidase inhibition assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Synthesized inhibitor compounds and a positive control (e.g., Acarbose)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare stock solutions of the synthesized inhibitor compounds and the positive control in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, the inhibitor solution at various concentrations, and the α-glucosidase solution.

    • Control wells (100% activity): Add phosphate buffer, DMSO (vehicle control), and the α-glucosidase solution.

    • Blank wells: Add phosphate buffer, inhibitor solution, but no enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.[11]

  • Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.[11]

  • Reaction Termination: Stop the reaction by adding the sodium carbonate solution to all wells.[11]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is measured.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank from the corresponding test and control wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of acarbose as a positive control is essential to validate the assay. The resulting IC50 value should be consistent with literature values.

Data Presentation and Interpretation

The inhibitory activities of the synthesized compounds should be summarized in a clear and concise table for easy comparison.

Table 1: Inhibitory Activity of Synthesized Pyrrolidine Derivatives

Compound IDR-group (from amine)R'-group (from carboxylic acid)DPP-IV IC50 (nM)α-Glucosidase IC50 (µM)
SC-001 Benzyl4-FluorophenylDataData
SC-002 CyclohexylThiophene-2-ylDataData
SC-003 3-Pyridylmethyl3,4-DichlorophenylDataData
Sitagliptin --Known ValueNA
Acarbose --NAKnown Value

Data to be filled in from experimental results.

The interpretation of this data will guide the structure-activity relationship (SAR) studies. By comparing the IC50 values of compounds with different R and R' groups, researchers can identify the chemical moieties that are crucial for potent and selective inhibition. This information is invaluable for the design of the next generation of inhibitors with improved efficacy and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile starting material for the development of novel enzyme inhibitors. Its highly functionalized structure allows for the creation of diverse chemical libraries through straightforward synthetic transformations. The detailed protocols provided in this guide for synthesis and enzymatic screening offer a robust framework for researchers to identify and characterize new lead compounds targeting enzymes such as DPP-IV and α-glucosidase. The systematic application of these methods will undoubtedly accelerate the discovery of new therapeutic agents for a range of diseases.

References

Application Notes & Protocols: Multigram Scale Synthesis of 4-Oxopyrrolidone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidone scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals and biologically active compounds. Specifically, 4-oxopyrrolidone derivatives serve as critical building blocks in medicinal chemistry, demanding robust and scalable synthetic routes to support drug discovery and development pipelines. This guide provides an in-depth analysis of field-proven methodologies for the multigram scale synthesis of these valuable intermediates. We move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to adapt and troubleshoot these protocols effectively. Detailed, step-by-step procedures, scale-up considerations, and comparative data are presented to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of 4-Oxopyrrolidones

The development of chemical leads for drug discovery is highly dependent on the availability of scalable procedures for synthesizing key building blocks.[1][2] N-heterocyclic moieties, particularly unsaturated lactams like 4-oxopyrrolidones, are essential tools for medicinal chemists. Their structural rigidity, combined with multiple points for functionalization, makes them ideal for constructing diverse compound libraries to explore structure-activity relationships (SAR). The ability to produce these scaffolds on a multigram scale is a critical bottleneck that must be addressed to accelerate the transition from hit identification to lead optimization and preclinical evaluation.[3] This document outlines reliable strategies to achieve this scale, focusing on reproducibility, efficiency, and safety.

Choosing a Synthetic Strategy: A Comparative Overview

Several synthetic routes to 4-oxopyrrolidones have been reported, but not all are amenable to large-scale preparation. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and tolerance to specific reaction conditions. Here, we compare two powerful and scalable methods: the Paal-Knorr synthesis and a multicomponent approach leveraging the Ugi reaction.

Method Key Advantages Primary Limitations Scalability Typical Starting Materials
Paal-Knorr Synthesis High convergence, operational simplicity, good to excellent yields.[4]Availability of the requisite 1,4-dicarbonyl precursors can be a limitation.[5]Readily scalable to multigram and beyond.1,4-Diketones, primary amines or ammonia.[5][6]
Ugi Multicomponent Reaction High atom economy, rapid generation of molecular diversity from simple inputs, often proceeds quickly.[7][8]Post-Ugi cyclization step is required; isocyanides can be toxic and require careful handling.Scalable, with careful management of exothermic nature and reagent addition.[7]Aldehydes/ketones, amines, carboxylic acids, isocyanides.[7][9]

Core Synthetic Protocols

Protocol 1: Multigram Paal-Knorr Synthesis of N-Benzyl-2,5-dimethyl-4-oxopyrrolidone

The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole and pyrrolidone rings from 1,4-dicarbonyl compounds.[5][6] The reaction proceeds via the condensation of the dicarbonyl compound with a primary amine, followed by intramolecular cyclization and dehydration.[10]

Reaction Mechanism Causality: The mechanism hinges on the initial formation of a hemiaminal by the nucleophilic attack of the amine on one carbonyl group. This is followed by an intramolecular attack of the nitrogen on the second carbonyl, forming a cyclic intermediate that readily dehydrates under acidic or thermal conditions to yield the aromatic pyrrole ring or, in this context, the related pyrrolidone structure.[4][10] The rate-determining step is typically the ring formation.[5]

Paal_Knorr_Mechanism Start 1,4-Diketone + R-NH2 Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Cyclic_Intermediate Cyclic Hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Product Pyrrolidone Product + H2O Cyclic_Intermediate->Product Dehydration

Caption: Paal-Knorr pyrrolidone synthesis workflow.

Materials & Equipment:

  • 2,5-Hexanedione (1.0 equiv.)

  • Benzylamine (1.05 equiv.)

  • Glacial Acetic Acid (as solvent)

  • Round-bottom flask (sized for reaction volume)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Crystallization dish

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (e.g., 22.8 g, 0.2 mol).

  • Reagent Addition: Add glacial acetic acid (200 mL) to dissolve the diketone. Begin stirring. Cautiously add benzylamine (22.5 g, 0.21 mol, 1.05 equiv.) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) using a heating mantle. Maintain reflux for 4 hours. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully concentrate the solution to approximately half its original volume using a rotary evaporator.

  • Isolation: Pour the concentrated, dark solution into 400 mL of ice-cold water with stirring. A precipitate should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL). The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure N-benzyl-2,5-dimethyl-4-oxopyrrolidone.

  • Drying: Dry the purified solid under vacuum to a constant weight. A typical yield for this scale is in the range of 75-85%.

Protocol 2: Ugi Four-Component Reaction (U-4CR) and Subsequent Cyclization

The Ugi reaction is a powerful multicomponent reaction (MCR) that rapidly generates complex α-acetamido carboxamide derivatives.[8][9] By choosing a keto-acid as one of the components, the resulting Ugi product can undergo an intramolecular cyclization to form a 4-oxopyrrolidone ring. This approach offers significant diversity as four different starting materials can be varied.[7][11]

Reaction Mechanism Causality: The reaction is initiated by the formation of an imine from the aldehyde/ketone and the amine. The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide. This forms a nitrilium ion intermediate, which is then trapped by the carboxylate anion. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final stable bis-amide Ugi product.[7] This entire cascade is typically fast and exothermic.

Ugi_Reaction_Workflow cluster_reagents Ugi-4CR Components reagent reagent intermediate intermediate product product process process Ketone Ketone UgiReaction Ugi Reaction (One-Pot) Ketone->UgiReaction Amine Amine Amine->UgiReaction Isocyanide Isocyanide Isocyanide->UgiReaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->UgiReaction UgiProduct Bis-Amide Intermediate UgiReaction->UgiProduct Cyclization Intramolecular Cyclization UgiProduct->Cyclization FinalProduct 4-Oxopyrrolidone Derivative Cyclization->FinalProduct Purification Purification (Chromatography/Crystallization) FinalProduct->Purification

Caption: Ugi reaction followed by cyclization for 4-oxopyrrolidone synthesis.

Materials & Equipment:

  • Levulinic acid (keto-acid, 1.0 equiv.)

  • Benzylamine (amine, 1.0 equiv.)

  • Benzaldehyde (aldehyde, 1.0 equiv.)

  • tert-Butyl isocyanide (isocyanide, 1.0 equiv.)

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Drying tube or inert atmosphere setup

  • Column chromatography supplies (silica gel, solvents)

Step-by-Step Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve levulinic acid (e.g., 23.2 g, 0.2 mol) and benzaldehyde (21.2 g, 0.2 mol) in methanol (400 mL).

  • Amine Addition: Add benzylamine (21.4 g, 0.2 mol) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Isocyanide Addition: Cool the flask in an ice-water bath. Caution: Isocyanides are toxic and have strong, unpleasant odors. Handle in a well-ventilated fume hood. Add tert-butyl isocyanide (16.6 g, 0.2 mol) dropwise to the cooled, stirring solution over 20-30 minutes. The reaction is exothermic.[7]

  • Reaction & Cyclization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). The Ugi reaction and subsequent intramolecular cyclization often occur in the same pot.

  • Work-up: Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for separating the desired 4-oxopyrrolidone derivative from unreacted starting materials and side products.

  • Drying: Combine the pure fractions, remove the solvent by rotary evaporation, and dry the final product under high vacuum.

Scale-Up Considerations, Troubleshooting, and Safety

  • Thermal Management: The Ugi reaction, in particular, can be highly exothermic.[7] On a multigram scale, this requires careful control. Using a jacketed reactor with a chiller, ensuring efficient stirring, and controlling the rate of isocyanide addition are critical for safety and to prevent side reactions.

  • Purification Strategy: While laboratory-scale purifications often rely on flash chromatography, this can be cumbersome and expensive at a multigram scale.[12][13] Developing a robust crystallization or recrystallization procedure is highly advantageous for large-scale synthesis, as it is more cost-effective and operationally simpler.[14]

  • Reagent Quality: The purity of starting materials is paramount. Impurities in the 1,4-dicarbonyl compound for a Paal-Knorr synthesis or in the aldehyde for a Ugi reaction can lead to complex mixtures and difficult purifications.

  • Troubleshooting Low Yields:

    • Paal-Knorr: Incomplete reaction can occur if the temperature is too low or the reaction time is too short. Ensure true reflux is maintained. The precursor 1,4-dicarbonyl compound may be of poor quality or unstable.

    • Ugi Reaction: The formation of the initial imine is a critical equilibrium. Using molecular sieves can help drive this step to completion. The isocyanide may have degraded; use freshly opened or distilled material.

  • Safety: Always handle isocyanides in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetic acid is corrosive and should be handled with care.

Conclusion

The multigram synthesis of 4-oxopyrrolidone derivatives is an achievable and essential task for advancing drug discovery projects. Both the Paal-Knorr synthesis and Ugi-based multicomponent strategies offer viable and scalable pathways. The choice between them depends on the specific target molecule and available resources. By understanding the underlying chemical principles and paying close attention to reaction conditions, thermal management, and purification strategies, researchers can reliably produce these critical building blocks in the quantities needed to fuel the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The formation of the functionalized pyrrolidine ring is a critical step, and this document provides field-proven insights grounded in established chemical principles.

The primary synthetic route to this class of compounds is the intramolecular Dieckmann Condensation , a powerful cyclization reaction for forming five- and six-membered rings.[1][2][3] This guide focuses on optimizing this key transformation and addressing the challenges that frequently arise.

Core Synthesis Pathway Overview

The synthesis typically involves the base-mediated intramolecular cyclization of an acyclic N,N-disubstituted glycine ester derivative. The core transformation is the Dieckmann condensation, which establishes the pyrrolidinone ring.

Synthesis_Pathway Precursor Acyclic Precursor (e.g., N-(cyanomethyl)-N-(alkoxycarbonylmethyl) benzyl carbamate) Cyclization Dieckmann Condensation (Base-Mediated Cyclization) Precursor->Cyclization Strong Base (e.g., NaOEt, t-BuOK) Intermediate Cyclized β-keto nitrile (Enolate form) Cyclization->Intermediate Ring Closure Workup Acidic Workup (Protonation) Intermediate->Workup H3O+ Product Target Molecule This compound Workup->Product

Caption: General synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing this compound? A1: The core reaction is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[2][3][4] It involves the deprotonation of an α-carbon to form an enolate, which then attacks an ester carbonyl within the same molecule to form a cyclic β-keto ester or, in this case, a β-keto nitrile.[1][4]

Q2: My reaction yield is consistently low (<40%). What are the most likely overarching issues? A2: Persistently low yields typically stem from three areas:

  • Sub-optimal Cyclization Conditions: The choice of base, solvent, temperature, and reaction concentration are critical and highly interdependent.

  • Side Reactions: Intermolecular condensation (dimerization) and hydrolysis of the starting material or product are common competing pathways.[1]

  • Product Instability/Loss during Workup: The β-keto nitrile product is acidic and can form stable enolates, leading to losses during extraction. The benzyloxycarbonyl (Cbz) protecting group can also be labile under certain conditions.

Q3: I see multiple spots on my TLC plate post-reaction. What are the common byproducts? A3: A complex product mixture often indicates competing reactions. Key byproducts can include:

  • Unreacted Starting Material: The reaction did not go to completion.

  • Dimerized Product: Formed from an intermolecular Claisen condensation, especially at high concentrations.[1]

  • Hydrolyzed Starting Material: If moisture is present, the ester functionalities can be hydrolyzed to carboxylic acids.

  • Decarboxylated Product: Loss of the Cbz protecting group if the reaction or workup conditions are too harsh (e.g., prolonged heating, strong acid/base).

Q4: Which base should I choose for the Dieckmann cyclization? A4: The ideal base matches the alcohol portion of the ester to prevent transesterification. For an ethyl ester , use sodium ethoxide (NaOEt) in ethanol or an aprotic solvent like THF.[3] For bulkier esters (e.g., tert-butyl) or when a stronger, non-nucleophilic base is needed, potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like THF or toluene are excellent choices.[1]

Troubleshooting Guide: Specific Experimental Issues
Issue 1: The reaction fails to proceed or shows very low conversion.
  • Question: I've mixed my precursor with the base, but after several hours, TLC analysis shows mostly starting material. What went wrong?

  • Answer & Solutions: This issue almost always points to problems with the reagents or reaction setup.

    • Root Cause A: Presence of Moisture: Strong bases used in this reaction (NaH, t-BuOK, NaOEt) are extremely sensitive to moisture. Any water present will quench the base, halting the reaction before it starts.

      • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle hygroscopic bases in a glovebox or under a strong stream of inert gas (Argon or Nitrogen).

    • Root Cause B: Insufficient Base: The Dieckmann condensation is driven to completion by the final, irreversible deprotonation of the acidic β-keto nitrile product.[5][6] This means the base is not catalytic; it is consumed in the reaction.

      • Solution: Use at least 1.0-1.2 equivalents of a strong base. Using a stoichiometric amount is critical for driving the reaction equilibrium towards the product.[6]

    • Root Cause C: Inactive Base: The base may have degraded due to improper storage.

      • Solution: Use a fresh bottle of the base or titrate it to determine its activity before use. For NaH, ensure the mineral oil is properly washed away with dry hexanes if using a dispersion.

Issue 2: The reaction works, but the yield is poor and purification is difficult.
  • Question: I am forming the product, but the yield is low and column chromatography gives multiple mixed fractions. How can I improve this?

  • Answer & Solutions: This is a classic optimization problem where side reactions and workup procedures are the primary culprits.

    • Root Cause A: Intermolecular Condensation: The enolate generated from your precursor can react with another molecule of the precursor instead of cyclizing intramolecularly.

      • Solution: Employ high-dilution conditions . Slowly add the precursor solution via a syringe pump over several hours to a solution of the base in the solvent. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular cyclization pathway. A final concentration of 0.01-0.05 M is a good starting point.

    • Root Cause B: Reaction Reversibility and Workup Losses: The initial cyclization is an equilibrium. The product, a β-keto nitrile, is quite acidic (pKa ~10-12) and will be deprotonated by the alkoxide base to form a stable enolate salt.[6] If the workup is not handled correctly, this salt can be lost to the aqueous layer during extraction.

      • Solution: The reaction must be carefully quenched with an acidic workup . After the reaction is complete, cool the mixture in an ice bath and slowly add a dilute acid (e.g., 1 M HCl or saturated NH₄Cl solution) until the pH is ~5-6. This protonates the enolate, converting it to the neutral keto form which is more soluble in organic solvents.[1][2] Ensure thorough extraction with a suitable solvent like ethyl acetate or dichloromethane.

    • Root Cause C: Inappropriate Reaction Temperature: Running the reaction at too high a temperature can promote side reactions, including elimination and decomposition.

      • Solution: For highly reactive bases like NaH or t-BuOK, start the reaction at 0 °C and allow it to slowly warm to room temperature. Refluxing is often unnecessary and can be detrimental to the yield. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Data Summary: Optimizing Reaction Conditions
ParameterCondition 1 (Classic)Condition 2 (High-Yield)Rationale & Expert Insight
Base Sodium Ethoxide (1.1 eq)Potassium tert-Butoxide (1.2 eq)t-BuOK is a stronger, non-nucleophilic base that can improve yields, especially with sterically hindered precursors.[1]
Solvent Anhydrous EthanolAnhydrous THF or TolueneAprotic solvents prevent proton exchange and are generally preferred with very strong bases like t-BuOK or NaH to minimize side reactions.[1]
Concentration 0.5 M0.05 M (via syringe pump addition)High dilution is critical to suppress intermolecular dimerization, a major competing side reaction.[1]
Temperature Reflux (78 °C)0 °C to Room TemperatureLower temperatures reduce the rate of side reactions and decomposition, leading to a cleaner reaction profile.
Workup Water QuenchQuench with 1M HCl to pH 5-6An acidic workup ensures the product is in its neutral, keto form, maximizing its extraction into the organic phase.[2][4]
Key Mechanistic Insights & Visualizations

The mechanism of the Dieckmann condensation is fundamental to understanding how to troubleshoot the reaction.

Dieckmann_Mechanism Dieckmann Condensation Mechanism cluster_0 Step 1: Enolate Formation Start α-Carbon on Precursor Enolate Enolate Intermediate Start->Enolate Base Base (B⁻) Base->Start Deprotonation Enolate_Attack Enolate attacks Ester Carbonyl Tetrahedral Tetrahedral Intermediate Enolate_Attack->Tetrahedral 5-exo-trig Nucleophilic Attack Tetrahedral_Collapse Collapse of Intermediate Leaving_Group Alkoxide (⁻OR) Leaves BetaKeto Cyclic β-Keto Nitrile Final_Enolate Stable Enolate Salt (Product before workup) BetaKeto->Final_Enolate Base2 Base (B⁻) Tetrahedral_Collapse->Leaving_Group Tetrahedral_Collapse->BetaKeto Base2->BetaKeto Deprotonation

Caption: The four key steps of the Dieckmann condensation mechanism.[1][2][4]

Experimental Protocols
Protocol 1: High-Yield Synthesis via Dieckmann Condensation

This protocol is optimized for a generic acyclic precursor, ethyl 2-(N-(benzyloxycarbonyl)-N-(cyanomethyl)amino)acetate. Adjust stoichiometry accordingly for different precursors.

Materials:

  • Acyclic Precursor (1.0 eq)

  • Potassium tert-Butoxide (t-BuOK) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump), and a nitrogen/argon inlet.

  • Base Preparation: Under an inert atmosphere, add anhydrous THF to the flask. Cool the flask to 0 °C using an ice-water bath. Carefully add the potassium tert-butoxide (1.2 eq) to the cold THF and stir until fully dissolved.

  • Precursor Addition: Dissolve the acyclic precursor (1.0 eq) in a minimal amount of anhydrous THF and load it into the dropping funnel or syringe pump.

  • Cyclization: Add the precursor solution dropwise to the stirring t-BuOK solution over 2-3 hours. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting material spot has been consumed (typically 4-8 hours).

  • Acidic Workup: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, add 1 M HCl dropwise to quench the reaction, stirring vigorously. Continue adding acid until the pH of the aqueous layer is between 5 and 6 (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

References

Technical Support Center: Overcoming Chemical Instability of Cyanopyrrolidine DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyanopyrrolidine-based molecules are a cornerstone in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a critical class of oral antidiabetic agents.[1][2][3][4] Prominent drugs, including Vildagliptin and Saxagliptin, feature this scaffold, which forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-IV active site.[3][5] While highly effective, this chemical arrangement is prone to inherent instability, primarily through an intramolecular cyclization reaction. This degradation compromises compound potency and can lead to significant challenges in experimental reproducibility, formulation, and storage.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering these stability issues. It is structured to help you diagnose, troubleshoot, and proactively manage the chemical instability of your cyanopyrrolidine inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in cyanopyrrolidine DPP-IV inhibitors?

A1: The principal degradation pathway is a pH-dependent intramolecular cyclization. The lone pair of electrons on the secondary amine of the pyrrolidine ring attacks the electrophilic carbon of the nitrile group. This reaction forms a thermodynamically stable, but biologically inactive, cyclic amidine adduct. This process is significantly accelerated at neutral to basic pH.

Q2: My compound's activity is decreasing in my bioassay. Could this be a stability issue?

A2: Yes, this is a classic symptom. If your assay buffer has a pH at or above 7.0, the rate of intramolecular cyclization can be substantial, leading to a time-dependent loss of active inhibitor concentration. For example, Vildagliptin shows significant degradation in solutions with a pH of 7.5.[6] It is crucial to assess the pH of your assay buffer and the timeframe of your experiment.

Q3: How should I prepare and store stock solutions of my cyanopyrrolidine inhibitor?

A3: To ensure maximum stability, stock solutions should be prepared in an acidic buffer or a solvent mixture containing a small amount of acid (e.g., 0.1% phosphoric acid).[6] A pH range of 3.0 to 5.0 is generally recommended to keep the pyrrolidine nitrogen protonated, preventing it from acting as a nucleophile. For long-term storage, aliquot solutions into single-use vials to avoid freeze-thaw cycles and store at ≤ -20°C.

Q4: Can formulation excipients affect the stability of my inhibitor?

A4: Absolutely. Common pharmaceutical excipients can impact stability. For instance, excipients with basic properties can raise the micro-pH of a formulation, accelerating degradation. Conversely, some excipients like lactose and sucrose have been shown to offer a degree of protection under specific pH conditions.[7] It is essential to conduct forced degradation studies with your active pharmaceutical ingredient (API) in the presence of planned excipients.[6][8]

Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Guide 1: Inconsistent Bioassay Results & Loss of Potency
Problem Probable Cause Recommended Solution & Validation
High variability between replicate wells or experiments. pH-mediated degradation in assay buffer. Most physiological assay buffers are buffered around pH 7.4, which accelerates the intramolecular cyclization of the inhibitor.1. Lower Assay Buffer pH: If tolerated by the enzyme and assay system, lower the buffer pH to 6.5-7.0 to slow degradation. 2. Minimize Incubation Time: Reduce the pre-incubation time of the inhibitor in the buffer before starting the reaction. 3. Prepare Inhibitor Solutions Fresh: Prepare dilutions of the inhibitor from an acidified stock solution immediately before use. Validation: Run a time-course experiment. Incubate the inhibitor in the assay buffer for varying times (e.g., 0, 30, 60, 120 min) before adding the enzyme and substrate. A time-dependent decrease in inhibition confirms on-plate degradation.
Potency (IC50) appears to decrease over time with the same batch of compound. Improper storage of stock solutions. Storing solutions in neutral buffers (like PBS) or pure DMSO (which can absorb water and become neutral) at 4°C or room temperature allows for slow degradation over days or weeks.1. Audit Storage Conditions: Ensure all stock solutions are acidified (pH 3-5) and stored at -20°C or -80°C.[6] 2. Quality Control (QC) Check: Use an analytical method like HPLC (see Protocol 1) to check the purity of the stored stock solution against a freshly prepared standard. The presence of a new, more polar peak is indicative of the cyclic amidine degradant.
Guide 2: Issues in Formulation and Physicochemical Analysis
Problem Probable Cause Recommended Solution & Validation
Precipitation or cloudiness observed in aqueous formulations. Formation and precipitation of the cyclic amidine adduct. The cyclized degradant often has different solubility properties than the parent inhibitor and can precipitate out of solution, especially during pH adjustments or long-term storage.1. Maintain Acidic pH: Formulate the product in a buffered system with a pH between 3.0 and 5.0. 2. Solubility Studies: Conduct solubility studies for both the parent compound and its primary degradant as a function of pH to identify a safe operating range. Validation: Analyze the precipitate by LC-MS to confirm its identity. Use the HPLC stability-indicating method (Protocol 1) to monitor the concentration of the parent drug in the supernatant over time.
Multiple or unexpected peaks appear during HPLC analysis. On-column or sample diluent-driven degradation. If the mobile phase or sample diluent is neutral or basic, the inhibitor can degrade during the analytical run or while sitting in the autosampler.1. Acidify the Diluent and Mobile Phase: Use a diluent and mobile phase containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A common diluent is a 90:10 mixture of 0.1% phosphoric acid and acetonitrile.[6] 2. Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4-10°C) to slow degradation of samples waiting for injection. Validation: Inject the same sample multiple times over a period of several hours. A stable peak area for the parent compound and no increase in degradant peaks indicates the analytical conditions are not promoting degradation.

Visualized Mechanisms and Workflows

Primary Degradation Pathway

The core instability issue is the intramolecular cyclization, which is highly dependent on the protonation state of the pyrrolidine nitrogen.

G cluster_0 Active Inhibitor (Acidic/Low pH) cluster_1 Degradation Pathway (Neutral/Basic pH) Active Cyanopyrrolidine (Protonated Amine) Stable Stable in Solution (No Nucleophilic Attack) Active->Stable pKa dependent Deprotonated Cyanopyrrolidine (Deprotonated Amine) Active->Deprotonated pH > pKa Inactive Inactive Cyclic Amidine Deprotonated->Active pH < pKa Deprotonated->Inactive Intramolecular Nucleophilic Attack

Caption: pH-dependent equilibrium and degradation of cyanopyrrolidine inhibitors.

Troubleshooting Workflow for Inconsistent Bioassay Data

This workflow provides a logical sequence of steps to diagnose the root cause of unreliable experimental results.

G Start Start: Inconsistent Bioassay Results CheckStorage Check Stock Solution: 1. Solvent/Buffer pH? 2. Storage Temp? Start->CheckStorage CheckAssay Check Assay Conditions: 1. Buffer pH? 2. Incubation Time? CheckStorage->CheckAssay Storage OK HPLC_QC Perform HPLC QC on Stock Solution (See Protocol 1) CheckStorage->HPLC_QC pH > 5 or Temp > -20°C TimeCourse Run Time-Course Degradation Study in Assay Buffer CheckAssay->TimeCourse pH ≥ 7.0 or Long Incubation OtherIssue Investigate Other Assay Variables: (Pipetting, Reagents, etc.) CheckAssay->OtherIssue Conditions OK DegradationFound Degradation Confirmed? HPLC_QC->DegradationFound TimeCourse->DegradationFound NoDegradation No Degradation Detected DegradationFound->NoDegradation No Solution Solution: 1. Prepare fresh, acidified stock. 2. Minimize incubation time. 3. Adjust buffer pH if possible. DegradationFound->Solution Yes NoDegradation->OtherIssue

Caption: Logical workflow for troubleshooting inconsistent bioassay results.

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is designed to separate the active cyanopyrrolidine inhibitor from its primary cyclic amidine degradant.

Objective: To quantify the purity of the inhibitor and monitor its degradation over time.

Methodology:

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.

  • Diluent: 90:10 mixture of Mobile Phase A and Mobile Phase B.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%).

    • Ramp up to a higher percentage (e.g., 90%) over 10-15 minutes to elute the parent compound.

    • Hold for several minutes before returning to initial conditions. (Note: The exact gradient should be optimized for your specific compound.)

System Suitability:

  • Inject a reference standard six times. The relative standard deviation (RSD) of the peak area should be < 2.0%.

  • The parent inhibitor peak should be well-resolved from the degradant peak (Resolution > 2.0). Typically, the cyclic amidine adduct is more polar and will have a shorter retention time.

Protocol 2: Forced Degradation Study Workflow

This study is critical for identifying potential degradation pathways and developing a stability-indicating analytical method.[9][10]

G Start Prepare Stock Solution of Inhibitor (API) Conditions Expose API to Stress Conditions (in parallel) Start->Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Conditions->Acid Base Base Hydrolysis (e.g., 0.01M NaOH, RT) Conditions->Base Oxidative Oxidative (e.g., 3% H2O2, RT) Conditions->Oxidative Thermal Thermal (e.g., 80°C, solid state) Conditions->Thermal Photo Photolytic (ICH Q1B conditions) Conditions->Photo Sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Neutralize if needed Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photo->Sample Analyze Analyze all samples via LC-MS and HPLC-UV (See Protocol 1) Sample->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify

Caption: Workflow for conducting a forced degradation study.

Data Summary Table:

Forced degradation studies on Vildagliptin highlight its susceptibility to various conditions.[8][11]

Condition Reagent/Temperature Observation Primary Degradant(s)
Acidic Hydrolysis 1M HCl, 70°C~85% degradation after 210 min.[11]Amide and carboxylic acid hydrolysis products.
Basic Hydrolysis 1M NaOH, 23°C~84% degradation after 240 min.[11]Intramolecular cyclization product (cyclic amidine), amide hydrolysis.
Oxidative Stress 3% H₂O₂, 23°C~87% degradation after 180 min.[11]Multiple oxidative adducts.
Thermal Stress Solid-state, high tempGenerally stable.[6]Minimal degradation observed.
Photolytic Stress UV light (254 nm)Generally stable.[6]Minimal degradation observed.

References

Technical Support Center: Synthesis of 3-Cyano-4-oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-cyano-4-oxopyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic sequence. The inherent reactivity of the starting materials and intermediates can often lead to unexpected outcomes. This document provides in-depth, mechanism-driven troubleshooting advice and answers to frequently asked questions to ensure the successful and reproducible synthesis of your target compounds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each answer provides a mechanistic explanation for the observed side reaction and offers validated protocols for mitigation.

Q1: My reaction yield is low, and I'm isolating a significant, often water-soluble, byproduct instead of my target 3-cyano-4-oxopyrrolidine. What is the likely cause?

A1: This is a classic presentation of nitrile group hydrolysis. The cyano group (nitrile) is susceptible to hydrolysis under both acidic and basic conditions, which are often present during the reaction or, more commonly, during the aqueous workup.[1][2] The hydrolysis proceeds in two stages: first to a primary amide, and then to a carboxylic acid (or its carboxylate salt).[3]

Mechanistic Insight: Under basic conditions (e.g., during a base-catalyzed cyclization or an alkaline workup), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile.[4][5] Under acidic workup conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon, allowing even a weak nucleophile like water to attack.[3][4]

Workflow: Nitrile Hydrolysis Side Reaction

cluster_main Main Pathway cluster_side Hydrolysis Side Reaction A 3-Cyano-4-oxopyrrolidine B Amide Intermediate A->B H₂O / H⁺ or OH⁻ (Workup/Reaction) C Carboxylic Acid / Carboxylate B->C H₂O / H⁺ or OH⁻ (Vigorous Conditions)

Caption: Pathway of nitrile hydrolysis side reaction.

Troubleshooting Protocol: Minimizing Nitrile Hydrolysis

  • Maintain Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Choice of Base: Employ non-nucleophilic, strong bases for the cyclization, such as Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA), instead of alkoxides like sodium ethoxide if hydrolysis during the reaction is suspected.

  • Controlled Workup:

    • Quench the reaction at low temperature (0 °C or below) by slowly adding a saturated solution of NH₄Cl (a mild acid). Avoid using strong mineral acids.

    • If a basic wash is necessary, use a cold, dilute solution of NaHCO₃ rather than NaOH or K₂CO₃.

    • Minimize the duration of the aqueous workup. Proceed immediately to extraction with an organic solvent once the reaction is quenched.

  • Purification: If hydrolysis has occurred, the resulting carboxylic acid can sometimes be separated from the desired nitrile product by performing an extraction with a mild base (e.g., NaHCO₃ solution), which will selectively deprotonate and dissolve the acid in the aqueous layer.

Q2: I started with an enantiomerically pure precursor, but my final 3-cyano-4-oxopyrrolidine product shows significant racemization or epimerization at the C5 position. Why is this happening?

A2: This issue stems from the acidity of the proton at the C5 position (alpha to the cyano group). The strong base used to catalyze the cyclization can deprotonate this position, forming a planar, achiral enolate intermediate. Subsequent reprotonation (e.g., during workup) can occur from either face, leading to a mixture of epimers.[6]

Mechanistic Insight: The formation of the enolate is often reversible. Factors that prolong the time the molecule spends in the planar enolate state, such as high temperatures or extended reaction times, will increase the degree of epimerization.[7]

Workflow: C5 Epimerization

A (5R)-Precursor B Planar Enolate Intermediate (Achiral) A->B Strong Base (B⁻) -HB C (5R)-Product B->C Protonation (H⁺) (Retention) D (5S)-Product (Epimer) B->D Protonation (H⁺) (Inversion)

Caption: Mechanism of base-induced epimerization at C5.

Troubleshooting Protocol: Preserving Stereointegrity

  • Lower Reaction Temperature: Perform the cyclization at the lowest temperature that allows the reaction to proceed at a reasonable rate. Attempt the reaction at -78 °C, 0 °C, and then room temperature to find the optimal balance.

  • Optimize Base and Addition Time: Use just over one equivalent of a strong, non-nucleophilic base. Add the base slowly at low temperature to avoid local temperature spikes.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Do not let the reaction stir for extended periods after completion.

  • Quenching Strategy: Quench the reaction with a proton source that is capable of rapid protonation. Acetic acid or saturated NH₄Cl solution are often better choices than water for this purpose.

Q3: My reaction is producing a thick, insoluble sludge or a high molecular weight smear on my TLC plate instead of the desired five-membered ring.

A3: This is indicative of intermolecular condensation outcompeting the desired intramolecular cyclization. The Thorpe-Ziegler and Dieckmann reactions can occur between two different molecules if the reactive ends find each other before they can cyclize.[8][9] This is highly dependent on the concentration of the substrate.

Mechanistic Insight: Intramolecular reactions are kinetically favored at very low concentrations, as the reactive ends of a single molecule are in close proximity. In contrast, intermolecular reactions depend on two separate molecules colliding, which is favored at higher concentrations.

Workflow: Competing Cyclization Pathways

Start Acyclic Dinitrile Precursor Intra Intramolecular Cyclization (Desired Product) Start->Intra High Dilution Inter Intermolecular Condensation (Polymer/Dimer) Start->Inter High Concentration

Caption: Concentration effect on intra- vs. intermolecular reactions.

Experimental Protocol: High-Dilution Cyclization

This protocol is designed to strongly favor the intramolecular reaction pathway.

  • Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, an inert gas inlet, and a reflux condenser, add the total required volume of dry solvent (e.g., THF or Toluene). To this, add the base (e.g., NaH, t-BuOK).

  • Syringe Pump: Dissolve your acyclic precursor in a significant volume of the same dry solvent and load it into a syringe. Place the syringe on a syringe pump.

  • Slow Addition: Heat or cool the base/solvent mixture to the desired reaction temperature. Begin the slow, dropwise addition of the precursor solution via the syringe pump over a period of several hours (e.g., 4-8 hours). A final concentration of ~0.01 M is a good starting point.

  • Reaction: After the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure completion.

  • Workup: Proceed with a controlled, low-temperature quench as described in A1.

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism for forming the 3-cyano-4-oxopyrrolidine ring via intramolecular cyclization?

A1: The most common method is the Thorpe-Ziegler reaction , which is the intramolecular version of the Thorpe condensation.[9][10] It is conceptually related to the Dieckmann condensation.[11][12] The key steps are:

  • Deprotonation: A strong base removes an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion (enolate).[8]

  • Nucleophilic Attack: This carbanion then attacks the electrophilic carbon of the other nitrile group within the same molecule, forming a five-membered ring and a cyclic imine anion.

  • Tautomerization/Hydrolysis: The initial cyclic product is an imine, which tautomerizes to the more stable enamine. Upon acidic workup (hydrolysis), this enamine is converted to the final 4-oxo (ketone) functionality.[13]

Workflow: Thorpe-Ziegler Cyclization

A Acyclic Dinitrile B Carbanion (Enolate) A->B 1. Strong Base C Cyclic Imine Anion B->C 2. Intramolecular Nucleophilic Attack D Enamine Intermediate C->D 3. Tautomerization E 3-Cyano-4-oxopyrrolidine D->E 4. Acidic Workup (Hydrolysis)

Caption: Key steps of the Thorpe-Ziegler reaction pathway.

Q2: How does my choice of base impact the reaction outcome?

A2: The choice of base is critical and influences reaction rate, yield, and the profile of side reactions. The ideal base should be strong enough to deprotonate the α-carbon but should minimize side reactions like hydrolysis or acting as a nucleophile itself.

BaseTypepKa (Conj. Acid)Common Use & Key Considerations
NaH Strong, Non-nucleophilic~36 (H₂)Pro: Inexpensive, strong, byproduct (H₂) is inert and escapes. Con: Heterogeneous, can have variable reactivity depending on particle size and age. Often requires higher temperatures.
t-BuOK Strong, Bulky Alkoxide~17 (t-BuOH)Pro: Soluble in many organic solvents, very strong. Con: Can act as a nucleophile in some cases. The byproduct, t-butanol, can participate in side reactions if not removed.
NaHMDS / LHMDS Strong, Bulky, Non-nucleophilic~26 (HMDS)Pro: Highly soluble, very strong, sterically hindered nature prevents nucleophilic attack. Excellent for stereosensitive substrates.[8] Con: More expensive, moisture-sensitive.
K₂CO₃ / Cs₂CO₃ Weak Base~10 (HCO₃⁻)Use: Generally not strong enough for the initial cyclization but often used for subsequent N-alkylation steps where a milder base is needed to prevent C-alkylation.[14]
Q3: What are the best practices for the workup and purification of 3-cyano-4-oxopyrrolidine derivatives?

A3: The primary goals during workup and purification are to prevent hydrolysis of the nitrile (A1) and epimerization (A2), while efficiently removing impurities.

Recommended Purification Protocol:

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-chilled saturated aqueous solution of NH₄Cl with vigorous stirring until the pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like Ethyl Acetate or Dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated NaCl solution (brine) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) at a moderate temperature (<40 °C).

  • Column Chromatography:

    • The β-keto nitrile product is somewhat acidic and can streak or decompose on standard silica gel. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1% in the mobile phase).

    • Alternatively, use a different stationary phase like alumina (neutral or basic) if product instability on silica is observed.

    • Run the column using a gradient of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate).

References

Troubleshooting low conversion in pyrrolidinone cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolidinone cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrrolidinone rings. Pyrrolidinones are crucial structural motifs in numerous pharmaceuticals and natural products, making their efficient synthesis a critical step in many research endeavors.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome low conversion rates and other synthetic hurdles.

Troubleshooting Guide: Low Conversion and Yield Issues

Low conversion is one of the most frequently encountered problems in pyrrolidinone synthesis. The following sections break down potential causes and provide systematic solutions.

Question 1: My intramolecular cyclization of a γ-amino acid (or its ester derivative) is resulting in low yields of the desired pyrrolidinone. What are the likely causes and how can I improve the conversion?

Low yields in the cyclization of γ-amino acids or their esters are often traced back to three primary factors: inefficient water removal, suboptimal reaction temperature, or inappropriate catalyst selection. The reaction is a condensation that produces water, which can participate in a reverse reaction, hydrolyzing the amide bond of the product back to the starting material.[4][5]

Core Causality: The cyclization of a γ-amino acid to a pyrrolidinone is a reversible intramolecular condensation reaction. According to Le Chatelier's principle, the removal of a product (in this case, water) will drive the equilibrium toward the formation of the desired cyclized product.

Troubleshooting Workflow: Enhancing γ-Amino Acid Cyclization

G cluster_0 Problem: Low Pyrrolidinone Yield cluster_1 Primary Diagnostic Checks cluster_2 Solutions & Protocols cluster_3 Outcome Start Low Conversion Observed Check_Water Is Water Being Effectively Removed? Start->Check_Water Check_Temp Is the Reaction Temperature Optimized? Start->Check_Temp Check_Catalyst Is an Appropriate Catalyst Being Used? Start->Check_Catalyst Sol_Water Implement Dehydration Strategy: - Dean-Stark Trap - Molecular Sieves - High-Boiling Aprotic Solvent Check_Water->Sol_Water No/Inefficient Removal Sol_Temp Optimize Temperature: - Gradual increase (e.g., 80°C to 140°C) - Monitor by TLC/LC-MS for product formation vs. degradation Check_Temp->Sol_Temp Not Optimized Sol_Catalyst Catalyst Screening: - Acid Catalysis (e.g., p-TsOH, H2SO4) - Base Catalysis (e.g., NaH, K2CO3 for esters) - Thermal (no catalyst) Check_Catalyst->Sol_Catalyst Ineffective or No Catalyst End Improved Yield Sol_Water->End Sol_Temp->End Sol_Catalyst->End

Caption: A troubleshooting workflow for low pyrrolidinone yield.

Step-by-Step Solutions:

  • Effective Water Removal:

    • Dean-Stark Apparatus: For reactions in a suitable solvent (e.g., toluene, xylene), a Dean-Stark trap is highly effective at physically removing water as it forms, thereby driving the reaction to completion.

    • Dehydrating Agents: The use of dehydrating agents can be critical. Strong dehydrating agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) are effective but can be harsh.[6] For more sensitive substrates, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can sequester water without introducing corrosive reagents.

    • Azeotropic Removal: Conducting the reaction in a high-boiling point solvent that forms an azeotrope with water is a common industrial strategy.[7]

  • Temperature Optimization:

    • The optimal temperature for cyclization is a balance between providing sufficient energy for the reaction to proceed and avoiding thermal degradation of the starting material or product.

    • Protocol: Start the reaction at a moderate temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature by 10-20 °C and continue monitoring. Some cyclizations require temperatures upwards of 140 °C or higher.[8][9]

  • Catalyst Selection:

    • Acid Catalysis: For the cyclization of γ-amino acids, acid catalysts like p-toluenesulfonic acid (p-TsOH) or a catalytic amount of sulfuric acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to intramolecular attack by the amine.

    • Base Catalysis: When starting from a γ-amino ester, a base can be used to deprotonate the amine, increasing its nucleophilicity. However, this is less common for the free acid.

    • Thermal Cyclization: In many cases, simply heating the γ-amino acid in a high-boiling solvent is sufficient to induce cyclization without a catalyst.

Question 2: I am attempting a reductive amination of a γ-keto acid or ester, followed by in-situ cyclization, but the reaction stalls or gives a complex mixture of products. How can I troubleshoot this?

This one-pot approach is elegant but prone to complications. The primary challenges are incomplete imine/enamine formation, undesired side reactions of the reducing agent, and incorrect pH, which can hinder both the reductive amination and the final cyclization.

Core Causality: The success of this tandem reaction hinges on the careful orchestration of two distinct chemical transformations. The initial reductive amination must be efficient to provide the γ-amino acid intermediate required for the subsequent cyclization. Competing reactions, such as the reduction of the carboxylic acid or ester, can consume the reducing agent and lower the overall yield.

Step-by-Step Solutions:

  • Staged Reagent Addition:

    • Instead of adding all reagents at once, first, mix the γ-keto acid/ester with the amine source (e.g., ammonium acetate, primary amine) in a suitable solvent. Allow time for the imine/enamine to form. This can be monitored by IR (disappearance of the ketone C=O stretch) or NMR.

    • Once imine formation is evident, introduce the reducing agent.

  • Choice of Reducing Agent:

    • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred over the more reactive sodium borohydride (NaBH₄). They are more selective for the reduction of the iminium ion over the ketone or ester carbonyls and are effective under the mildly acidic conditions that favor imine formation.

  • pH Control:

    • The pH of the reaction medium is critical. A slightly acidic pH (around 4-6) is generally optimal for imine formation. This can be achieved by using an acetic acid buffer or by the nature of the reagents themselves (e.g., ammonium acetate).[10]

  • Solvent Selection:

    • Polar aprotic solvents like DMF and acetonitrile have been shown to be effective for intramolecular cyclization reactions.[11] Protic solvents like methanol or ethanol are often used for the reductive amination step. A solvent that can accommodate both steps is ideal. Dichloroethane (DCE) or tetrahydrofuran (THF) are also common choices.

Data Summary: Solvent Effects on Intramolecular Cyclization

SolventDielectric Constant (ε)General SuitabilityReference
N,N-Dimethylformamide (DMF)36.7Excellent[11]
Acetonitrile (MeCN)37.5Good[11]
Toluene2.4Poor (for this specific reaction)[11]
Dichloromethane (DCM)9.1Poor[11]
Tetrahydrofuran (THF)7.6Poor[11]
Question 3: My synthesis involves the cyclization of a succinimide derivative, but the reduction is incomplete or leads to byproducts. What should I consider?

The reduction of a succinimide to a pyrrolidine is a common route, but the choice of reducing agent is paramount to avoid over-reduction or the formation of other products.[12]

Core Causality: Succinimides possess two carbonyl groups. A successful synthesis of a pyrrolidinone from a succinimide requires the selective reduction of one carbonyl group to a methylene group while leaving the other intact, followed by cyclization. Harsh reducing agents can lead to the reduction of both carbonyls, resulting in the corresponding diol or other unwanted byproducts.

Step-by-Step Solutions:

  • Selective Reducing Agents:

    • Catalytic Hydrogenation: Using catalysts like copper oxide and aluminum oxide in a reduced form can be effective for this transformation.[13]

    • Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) can selectively reduce one of the imide carbonyls.

  • Reaction Conditions:

    • Temperature and Pressure: For catalytic hydrogenations, precise control of temperature and pressure is crucial. Industrial processes often use temperatures between 165-200 °C and high pressures.[14]

    • Solvent: Anhydrous, non-protic solvents like THF are typically used with borane reagents.

  • Analysis of Byproducts:

    • If byproducts are observed, isolate and characterize them. The structure of the byproduct can provide valuable clues about the reaction pathway. For example, the presence of a γ-hydroxy amide suggests that the reduction occurred but the subsequent cyclization failed.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in pyrrolidinone synthesis from γ-butyrolactone and an amine?

In the widely used industrial synthesis of 2-pyrrolidone from γ-butyrolactone and ammonia, the reaction is often carried out at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) and may not require a catalyst.[7] However, in other contexts, catalysts can play a significant role. For instance, various metal catalysts, including those based on nickel or cobalt, are employed in related reductive amination routes.[14][15] The catalyst facilitates either the activation of the carbonyl group or the hydrogenation steps.

Q2: How can I purify my crude pyrrolidinone product effectively?

Purification strategies depend on the nature of the impurities.

  • Distillation: For volatile pyrrolidinones, fractional distillation under reduced pressure is a common and effective method.[16]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can remove many impurities.

  • Chromatography: For non-volatile products or to remove closely related impurities, column chromatography on silica gel is the standard laboratory technique.

  • Acid-Base Extraction: If the main impurities are acidic or basic, a liquid-liquid extraction workup can be very effective. For example, unreacted amine starting materials can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[17] Treating the crude product with a strong base followed by distillation can also be an effective purification strategy.[16][18]

Q3: Can side reactions compete with the desired cyclization?

Yes, several side reactions can occur.

  • Polymerization: Under certain conditions, especially in the presence of a strong base, 2-pyrrolidone can undergo ring-opening polymerization to form nylon 4.[7]

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, intermolecular reactions can occur, leading to dimers or oligomers, especially at high concentrations.

  • Formation of Furan Byproducts: Under strongly acidic conditions, particularly when starting from certain precursors, dehydration can lead to the formation of furan derivatives.[10]

Logical Relationship: Key Parameters in Pyrrolidinone Synthesis

G Yield Pyrrolidinone Yield Temp Temperature Yield->Temp influences Solvent Solvent Yield->Solvent influences Catalyst Catalyst Yield->Catalyst influences WaterRemoval Water Removal Yield->WaterRemoval influences Temp->Solvent Catalyst->Solvent WaterRemoval->Temp e.g., Azeotropic Distillation

Caption: Interdependencies of key reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for Thermal Cyclization of a γ-Amino Acid

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the γ-amino acid (1.0 eq) and a suitable solvent (e.g., toluene, xylene) to make a 0.1-0.5 M solution.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq), if required.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS. Water will collect in the Dean-Stark trap.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation, recrystallization, or column chromatography.

Protocol 2: Reductive Amination and In-Situ Cyclization

  • Dissolve the γ-keto acid (1.0 eq) and ammonium acetate (1.5-2.0 eq) in anhydrous methanol or dichloroethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction carefully by the slow addition of 1M HCl until gas evolution ceases.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude pyrrolidinone.

References

Technical Support Center: Navigating Scalability in 4-Oxopyrrolidone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-oxopyrrolidone production. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered when scaling up the synthesis of this critical pharmaceutical intermediate. Pyrrolidone-containing structures are central to numerous therapeutics, including antiepileptics like levetiracetam and piracetam.[1] The transition from bench-scale synthesis to pilot or industrial-scale production is rarely linear and often presents significant hurdles that can impact yield, purity, and cost-effectiveness.[2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these scalability issues effectively. Our approach is grounded in scientific principles and field-proven experience to ensure the robustness and reproducibility of your processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up of 4-oxopyrrolidone synthesis.

Q1: We are observing a significant decrease in yield when moving from a 1L to a 100L reactor. What are the likely causes?

A significant drop in yield during scale-up is a multifaceted issue often rooted in changes to heat and mass transfer dynamics.[2] In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and byproduct formation.[3] Heat dissipation is also less efficient at scale, which can lead to thermal degradation of reactants, intermediates, or the final product. Thoroughly understanding your process dynamics is crucial to overcoming these challenges.[2]

Q2: Our final product has a persistent impurity that is difficult to remove. What are our options for purification at a larger scale?

For persistent impurities, a multi-step purification strategy is often necessary. While chromatography is a powerful tool, its scalability can be a challenge.[4] Consider optimizing a crystallization process, as it can be a highly effective and scalable method for purification.[3] Key parameters to investigate include solvent/anti-solvent systems, cooling profiles, and seeding strategies.[3][5] For particularly challenging separations, techniques like preparative HPLC may be required, even at scale, for high-purity applications.[4][6]

Q3: We are using a heterogeneous catalyst that loses activity after only a few batches. How can we extend its lifespan?

Catalyst deactivation is a common problem in industrial processes and can be attributed to several mechanisms, including poisoning, coking (fouling), and sintering.[7][8][9]

  • Poisoning: Impurities in your starting materials can strongly adsorb to the catalyst's active sites, rendering them inactive.[7][10]

  • Coking: Carbonaceous materials can deposit on the catalyst surface, blocking pores and active sites.[10]

  • Sintering: High reaction temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[7]

Identifying the specific deactivation mechanism is the first step toward a solution.

Q4: How can we minimize byproduct formation during the synthesis of 4-oxopyrrolidone derivatives?

Minimizing byproducts at the source is critical for a scalable and cost-effective process. The choice of solvent can play a significant role; for instance, using aprotic solvents like dimethyl sulfoxide can help reduce the formation of certain byproducts.[11] Additionally, precise control over reaction parameters such as temperature, pressure, and reactant stoichiometry is essential. Implementing Process Analytical Technology (PAT) can help monitor these critical parameters in real-time, allowing for early detection of deviations that could lead to byproduct formation.[2]

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific issues you may encounter.

Guide 1: Low and Inconsistent Yields
Symptom Potential Cause Troubleshooting Steps
Yield drops significantly at larger scale. Inefficient mixing leading to poor mass and heat transfer.[2]1. Characterize Mixing: Perform mixing studies to ensure homogeneity. Consider impeller design and agitation speed. 2. Optimize Heat Transfer: Ensure the reactor's cooling capacity is sufficient for the larger volume. Model the thermal profile of the reaction. 3. Controlled Addition: Implement controlled addition of reactants to manage exotherms and maintain optimal concentration profiles.
Batch-to-batch inconsistency in yield. Variability in raw material quality or subtle deviations in process parameters.1. Raw Material QC: Implement stringent quality control on all incoming raw materials. 2. Process Parameter Review: Tightly control and monitor critical process parameters (temperature, pressure, pH, addition rates). 3. Standard Operating Procedures (SOPs): Ensure detailed and robust SOPs are in place and strictly followed.
Guide 2: Product Purity and Isolation Challenges
Symptom Potential Cause Troubleshooting Steps
Difficulty in achieving desired purity by crystallization. Suboptimal solvent system or uncontrolled crystallization kinetics.[3][12]1. Solvent Screening: Conduct a thorough screening of solvents and anti-solvents to identify a system that provides a good yield and effective impurity purging.[5] 2. Control Supersaturation: Implement a controlled cooling profile or anti-solvent addition rate to manage supersaturation and promote the growth of pure crystals. 3. Seeding Strategy: Develop a robust seeding protocol to control crystal size and form.
Product "oiling out" during crystallization. The material is precipitating as a liquid phase before crystallizing, often trapping impurities.1. Adjust Solvent System: Increase the solvent polarity or use a co-solvent to improve the solubility of the compound at the crystallization temperature. 2. Lower Supersaturation: Reduce the rate of cooling or anti-solvent addition to avoid generating high levels of supersaturation. 3. Increase Agitation: Gentle agitation can sometimes help to induce crystallization from the oil.
Formation of undesired diastereomers. Lack of stereocontrol in the reaction.1. Chiral Auxiliaries/Catalysts: Investigate the use of chiral auxiliaries or catalysts to direct the stereochemistry of the reaction. 2. Diastereomeric Resolution: If separation is necessary, explore crystallization-induced diastereomeric resolution or preparative chiral chromatography.[6]
Guide 3: Catalyst Performance and Longevity
Symptom Potential Cause Troubleshooting Steps
Rapid loss of catalyst activity. Poisoning: Impurities in the feed.[7][10] Coking: Deposition of carbonaceous material.[10]1. Feed Purification: Implement a purification step for reactants to remove potential poisons like sulfur or nitrogen compounds.[7] 2. Reaction Optimization: Adjust temperature and residence time to minimize coke formation. 3. Catalyst Characterization: Analyze the spent catalyst to identify the cause of deactivation (e.g., elemental analysis for poisons, TGA for coke).[7]
Gradual decline in catalyst performance over multiple cycles. Sintering: Thermal degradation of the catalyst.[7] Leaching: Dissolution of active metal into the reaction mixture.1. Temperature Control: Operate at the lowest effective temperature to minimize sintering. 2. Catalyst Support: Choose a thermally stable support material. 3. Leaching Analysis: Analyze the product stream for traces of the catalyst metal to quantify leaching. Consider catalyst immobilization techniques.[7]

Part 3: Experimental Protocols & Workflows

Protocol 1: Scalable Crystallization of 4-Oxopyrrolidone

This protocol outlines a general approach to developing a scalable crystallization process.

  • Solubility Profiling:

    • Determine the solubility of the crude 4-oxopyrrolidone in a range of candidate solvents at different temperatures (e.g., 20°C and 60°C).

    • Select a solvent that shows high solubility at elevated temperatures and low solubility at room temperature.[13]

  • Anti-Solvent Screening (if necessary):

    • If a suitable single solvent cannot be identified, screen for anti-solvents that are miscible with the primary solvent but in which the product is insoluble.

  • Metastable Zone Width (MSZW) Determination:

    • Using a turbidity probe, determine the MSZW for the chosen solvent system. This will define the operating window for controlled crystallization.

  • Controlled Cooling Crystallization:

    • Dissolve the crude product in the chosen solvent at an elevated temperature.

    • Cool the solution at a controlled rate (e.g., 0.5°C/min) to induce nucleation and crystal growth.

    • Hold at the final temperature for a set period to maximize yield.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Process Optimization:

    • Vary the cooling rate, agitation speed, and final temperature to optimize crystal size, purity, and yield.

Workflow: Troubleshooting Catalyst Deactivation

This workflow provides a logical sequence for diagnosing and addressing catalyst deactivation.

Catalyst_Troubleshooting start Start: Catalyst Deactivation Observed check_activity Rapid or Gradual Decline? start->check_activity rapid Rapid Decline check_activity->rapid Rapid gradual Gradual Decline check_activity->gradual Gradual analyze_rapid Analyze for Poisoning/Fouling rapid->analyze_rapid analyze_gradual Analyze for Sintering/Leaching gradual->analyze_gradual poisoning_found Poisoning Identified analyze_rapid->poisoning_found Impurities Detected fouling_found Fouling (Coking) Identified analyze_rapid->fouling_found Carbon Deposits Found sintering_found Sintering Identified analyze_gradual->sintering_found Particle Agglomeration leaching_found Leaching Identified analyze_gradual->leaching_found Metal in Product solution_poisoning Purify Reactants poisoning_found->solution_poisoning solution_fouling Optimize Reaction Conditions / Regenerate by Calcination fouling_found->solution_fouling solution_sintering Lower Reaction Temperature / Use Stable Support sintering_found->solution_sintering solution_leaching Immobilize Catalyst / Optimize Solvent leaching_found->solution_leaching end End: Catalyst Performance Restored solution_poisoning->end solution_fouling->end solution_sintering->end solution_leaching->end

Caption: A decision tree for troubleshooting catalyst deactivation.

Part 4: Visualizing Key Relationships

Diagram: Impact of Scale on Process Parameters

This diagram illustrates how key process parameters are affected during scale-up, leading to potential issues.

Scale_Up_Impact cluster_0 Scale-Up cluster_1 Physical Changes cluster_2 Process Consequences cluster_3 Potential Issues Increase in Reactor Volume Increase in Reactor Volume Decreased Surface Area to Volume Ratio Decreased Surface Area to Volume Ratio Increase in Reactor Volume->Decreased Surface Area to Volume Ratio Increased Mixing Inhomogeneity Increased Mixing Inhomogeneity Increase in Reactor Volume->Increased Mixing Inhomogeneity Inefficient Heat Transfer Inefficient Heat Transfer Decreased Surface Area to Volume Ratio->Inefficient Heat Transfer Poor Mass Transfer Poor Mass Transfer Increased Mixing Inhomogeneity->Poor Mass Transfer Byproduct Formation Byproduct Formation Inefficient Heat Transfer->Byproduct Formation Inconsistent Quality Inconsistent Quality Inefficient Heat Transfer->Inconsistent Quality Lower Yield Lower Yield Poor Mass Transfer->Lower Yield Poor Mass Transfer->Inconsistent Quality

Caption: The relationship between reactor scale and potential production issues.

References

Cbz Protecting Group Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize Cbz protection in their synthetic workflows. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common issues related to the stability of the Cbz group under both acidic and basic conditions. Our goal is to provide you with the technical insights and practical solutions needed to navigate your experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the Cbz protecting group?

The Cbz group is a robust protecting group for amines, forming a carbamate linkage that is notably stable under a variety of conditions.[1] It is generally resistant to basic conditions and mild acids, which allows for its use in concert with other protecting groups like Fmoc (base-labile) and Boc (acid-labile), a concept known as orthogonality.[1][2][3] However, its stability is not absolute, and certain conditions will lead to its cleavage.

Q2: How stable is the Cbz group under acidic conditions?

The Cbz group is generally stable to mild acidic conditions. For instance, it can withstand the conditions used for the removal of the Boc group, such as trifluoroacetic acid (TFA), making the two groups orthogonal.[2][4] However, the Cbz group is susceptible to cleavage by strong acids, particularly those that can facilitate the formation of a stable benzyl cation.[5][6][7]

Common acidic reagents that cleave the Cbz group include:

  • Hydrogen Bromide (HBr) in Acetic Acid: This is a classic and effective method for Cbz deprotection.[6][8]

  • Strong Lewis Acids: Reagents like Aluminum Chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can also effect cleavage.[6][9]

Q3: What is the stability of the Cbz group under basic conditions?

The Cbz group is highly stable under most basic conditions, including those used for the deprotection of the Fmoc group (e.g., 20% piperidine in DMF).[2] It can also withstand common inorganic bases like sodium carbonate (Na₂CO₃) and sodium hydroxide (NaOH) at room temperature.[1][7] However, prolonged exposure to harsh basic conditions, such as high concentrations of NaOH at elevated temperatures, may lead to slow hydrolysis of the carbamate.[7] In specific molecular contexts, selective cleavage under basic conditions has been reported.[6]

Troubleshooting Guide: Common Experimental Issues

Issue 1: My Cbz deprotection via catalytic hydrogenation is slow or incomplete.

Root Causes & Solutions:

This is a frequently encountered problem in the lab. Several factors can contribute to sluggish or incomplete hydrogenation reactions.[8][10]

  • Catalyst Poisoning: Palladium catalysts are highly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and, to a lesser extent, other functional groups.[10][11]

    • Solution: Ensure your substrate is highly pure. If your molecule contains sulfur, consider alternative deprotection methods.

  • Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrade over time.

    • Solution: Use a fresh batch of high-quality catalyst. For challenging substrates, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[8]

  • Insufficient Hydrogen: Atmospheric pressure may not be sufficient for some substrates.

    • Solution: Increase the hydrogen pressure (e.g., using a Parr hydrogenator).[10]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the amine product, preventing it from binding to the catalyst.[10]

Issue 2: I am observing unexpected side reactions during Cbz deprotection.

Root Causes & Solutions:

The choice of deprotection method can sometimes lead to unwanted side reactions, depending on the other functional groups present in your molecule.[12]

  • Over-reduction during Catalytic Hydrogenation: Besides cleaving the Cbz group, catalytic hydrogenation can also reduce other functional groups such as alkenes, alkynes, nitro groups, and some aromatic systems.

    • Solution: If your molecule contains reducible functional groups, consider using a milder form of hydrogenation, such as catalytic transfer hydrogenation with a hydrogen donor like ammonium formate or formic acid.[13][14] Alternatively, switch to an acidic or nucleophilic deprotection method.

  • Alkylation during Acidic Cleavage: The benzyl cation generated during acidic cleavage is an electrophile and can alkylate other nucleophilic sites in your molecule.

    • Solution: Use a scavenger, such as anisole or thioanisole, to trap the benzyl cation.

Quantitative Data Summary

The stability and lability of the Cbz group can be quantitatively assessed under various conditions. The following table provides a summary of typical conditions and outcomes.

Protecting GroupDeprotection ConditionStability of Cbz Group
Boc Strong Acid (e.g., TFA)Generally Stable[2][4]
Fmoc Base (e.g., 20% Piperidine in DMF)Stable[2]
Cbz Catalytic Hydrogenolysis (H₂, Pd/C)Labile (Cleaved)[2]
Cbz Strong Acid (e.g., HBr in Acetic Acid)Labile (Cleaved)[1][6]
Cbz Mild Basic/Aqueous WorkupStable[1]

Experimental Protocols & Methodologies

Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenolysis

This is the most common and generally mildest method for Cbz group removal.[15]

Materials:

  • Cbz-protected compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent like MeOH or EtOH in a round-bottom flask.[15]

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).[1]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[1]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Cbz Deprotection using HBr in Acetic Acid

This method is suitable for substrates that are not compatible with hydrogenation.[8]

Materials:

  • Cbz-protected compound

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the Cbz-protected compound in 33% HBr in acetic acid at room temperature.[15]

  • Stir the solution at room temperature. Reaction times can vary from minutes to hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the product by adding a large volume of cold diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether to obtain the amine salt.

Mechanistic Diagrams & Workflows

Diagram 1: Cbz Cleavage Under Acidic Conditions

Cbz_Amine Cbz-Protected Amine Protonated_Carbamate Protonated Carbamate Cbz_Amine->Protonated_Carbamate H⁺ Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Loss of Benzyl Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Benzyl_Cation Benzyl Cation

Caption: Mechanism of acid-catalyzed Cbz deprotection.

Diagram 2: Cbz Deprotection Decision Workflow

decision decision method method Start Start: Deprotect Cbz Group Check_Sulfur Sulfur Present? Start->Check_Sulfur Check_Reducible Other Reducible Groups Present? Hydrogenolysis Catalytic Hydrogenolysis Check_Reducible->Hydrogenolysis No Transfer_Hydrogenolysis Transfer Hydrogenolysis Check_Reducible->Transfer_Hydrogenolysis Yes Check_Sulfur->Check_Reducible No Acid_Cleavage Acidic Cleavage (HBr/AcOH) Check_Sulfur->Acid_Cleavage Yes Transfer_Hydrogenolysis->Acid_Cleavage If fails

Caption: Decision workflow for choosing a Cbz deprotection method.

References

Preventing racemization during the synthesis of chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Chiral Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing enantiomerically pure pyrrolidines. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] However, maintaining stereochemical integrity throughout a synthetic sequence is a significant challenge. Racemization, the conversion of a single enantiomer into a mixture of both, can compromise the efficacy and safety of a final drug compound, making its prevention a critical concern.[2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to racemization. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, offering robust, field-proven insights to ensure the stereochemical purity of your products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a primary concern in the synthesis of chiral pyrrolidines? A1: Racemization is the process that converts an enantiomerically pure substance into an equal mixture of both enantiomers (a racemate).[2] This is a critical issue because the biological activity of chiral molecules, such as pharmaceuticals, is often exclusive to one enantiomer. The other enantiomer might be inactive or, in some cases, cause harmful side effects.[2] Since many high-value pyrrolidine syntheses start from chiral precursors like L-proline or employ asymmetric catalysis, preventing the loss of this hard-won chirality is paramount to obtaining a safe and effective final product.[4][5]

Q2: What are the most common chemical mechanisms that cause racemization in pyrrolidine synthesis? A2: Racemization typically occurs via the formation of a planar, achiral intermediate. The two most prevalent mechanisms, especially when using amino acid precursors like proline, are:

  • Direct Enolization/Epimerization: Under basic conditions, a proton on a stereogenic carbon (the α-carbon) can be abstracted by a base.[6] This forms a planar enolate or a related carbanionic intermediate. Subsequent, non-stereospecific reprotonation of this intermediate leads to a mixture of both enantiomers.[6] This is a significant risk when strong bases are used or when the α-proton is particularly acidic.

  • Oxazolone (Azlactone) Formation: This mechanism is common in syntheses involving the activation of an N-protected amino acid's carboxyl group (e.g., during amide bond formation). The activated intermediate can cyclize to form an oxazolone ring. The α-proton on this oxazolone is highly acidic and can be easily removed by even a weak base, leading to rapid racemization.[6]

Q3: Which synthetic steps are most vulnerable to racemization? A3: Be particularly vigilant during steps that involve:

  • Activation of a carboxyl group: When coupling proline or a derivative with another molecule, the reagents used to activate the carboxylic acid can promote oxazolone formation.[6][7]

  • Exposure to strong bases: Any step that uses a strong base (e.g., for deprotonation, elimination, or as a catalyst) can cause racemization via direct proton abstraction, especially at elevated temperatures.[8][9]

  • Prolonged reaction times: Even under mildly basic conditions, extended exposure can lead to significant racemization over time.[8]

  • High temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to proton abstraction and racemization.[10]

Q4: How can I reliably determine if my product has racemized? A4: The enantiomeric excess (ee) of your product must be determined analytically. The most common and reliable techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times. The ratio of the peak areas gives the ee.[2]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this is used for volatile compounds. The sample may require derivatization to increase its volatility.

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): In the presence of a chiral agent, the enantiomers form transient diastereomeric complexes. These complexes have distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer by integrating the corresponding signals.[2]

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental observations and provides a logical workflow for identifying and rectifying the source of racemization.

Problem 1: Significant loss of enantiomeric excess (ee) is observed after a coupling reaction involving the carboxyl group of a proline derivative.
  • Possible Cause A: Inappropriate Coupling Reagent or Additive.

    • Explanation: While coupling reagents are essential for forming amide bonds, they can be a major source of racemization. Carbodiimides (like EDC or DCC) can promote the formation of a highly racemization-prone oxazolone intermediate.[6] Surprisingly, the common additive 1-hydroxybenzotriazole (HOBt), while often used to suppress racemization, has been shown under certain conditions to catalyze the racemization of proline phenacyl esters.[11]

    • Solution:

      • Switch to Modern Onium Salt Reagents: Utilize uronium/aminium salts like HATU, HBTU, or COMU, or phosphonium salts like PyBOP. These reagents are designed to activate the carboxylic acid as an active ester that is more resistant to oxazolone formation and subsequent racemization.[12]

      • Use a Superior Additive: Replace HOBt with a more effective racemization suppressant like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).[6]

      • Avoid Pre-activation: For particularly sensitive substrates, avoid a lengthy pre-activation step where the activated amino acid sits in solution before the nucleophile is added. Instead, add the coupling reagent last to the mixture of the acid, nucleophile, and base.

  • Possible Cause B: Incorrect Choice or Excess of Base.

    • Explanation: The base used to neutralize amine salts and facilitate the coupling reaction is a critical parameter. Strong, sterically unhindered bases like triethylamine (TEA) can readily abstract the α-proton of the activated intermediate or the oxazolone, leading to racemization.[6]

    • Solution:

      • Use a Weaker, Sterically Hindered Base: Replace TEA or DIPEA with a less nucleophilic, weaker base such as N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine.[6][13]

      • Use Stoichiometric Amounts: Use the minimum amount of base required for the reaction. Typically, 1.0 to 1.2 equivalents are sufficient if starting from a free amine, and 2.0 to 2.2 equivalents if starting from an amine salt. Excess base provides no benefit and increases the risk of racemization.

      • Control Temperature During Base Addition: Always add the base slowly at a reduced temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature. This minimizes exposure to high local concentrations of base at higher temperatures.

Problem 2: Racemization occurs during a step involving deprotonation of a carbon adjacent to the pyrrolidine nitrogen (e.g., asymmetric lithiation).
  • Possible Cause: Unstable Organometallic Intermediate.

    • Explanation: In reactions like the Beak asymmetric deprotonation of N-Boc-pyrrolidine, a chiral organolithium species is formed.[14] The configurational stability of this intermediate is highly dependent on temperature. If the temperature rises, the intermediate can racemize before it reacts with the electrophile.

    • Solution:

      • Maintain Strict Low-Temperature Control: Ensure the reaction is maintained at the prescribed low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps. Use a cryostat or a well-insulated dry ice/acetone bath.

      • Verify Solvent Anhydrousness: The presence of water can protonate the organometallic intermediate, leading to loss of product. Ensure all solvents are rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

      • Rapid Trapping: Add the electrophile to the freshly formed organometallic species without delay to minimize the time it exists in solution.

Problem 3: The final pyrrolidine product shows low ee, but the source of racemization is unclear.
  • Possible Cause A: Elevated Reaction Temperature.

    • Explanation: Nearly all racemization pathways have a kinetic barrier. Increasing the reaction temperature provides the energy to overcome this barrier, accelerating the rate of racemization.[10] Even reactions that are stereoselective at room temperature can lose fidelity at higher temperatures.

    • Solution:

      • Optimize Temperature: Systematically lower the temperature of the suspect reaction step (e.g., from reflux to room temperature, or from room temperature to 0 °C or -20 °C). Monitor the reaction progress and the final ee to find the optimal balance between reaction rate and stereochemical integrity.

      • Consider Microwave Synthesis with Caution: While microwave reactors can accelerate reactions, the high temperatures can promote racemization. If using a microwave, carefully screen conditions and verify the product's ee.[15][16]

  • Possible Cause B: Inappropriate N-Protecting Group.

    • Explanation: The N-protecting group has a profound electronic effect on the pyrrolidine ring. Urethane-based protecting groups like Boc, Cbz, and Fmoc are specifically designed to suppress racemization.[17] Their carbonyl group can participate in delocalization, which disfavors the formation of an oxazolone ring compared to acyl-type protecting groups.

    • Solution:

      • Employ Urethane-Type Protecting Groups: If your synthesis starts from proline or a proline derivative, ensure it is protected with a Boc, Cbz, or Fmoc group, especially before any carboxyl group activation step.

      • Orthogonal Strategy: In complex syntheses, use an orthogonal protecting group strategy where each group can be removed under specific conditions without affecting others, preventing exposure of a sensitive chiral center to harsh, racemization-inducing conditions.[18]

Problem 4: Racemization is suspected in a 1,3-Dipolar Cycloaddition Reaction.
  • Possible Cause: Solvent Effects or Achiral Background Reaction.

    • Explanation: The 1,3-dipolar cycloaddition is a powerful method for stereoselectively synthesizing pyrrolidines.[19] However, the stereochemical outcome can be influenced by the solvent, which can affect the stability and geometry of the transition state.[20][21] If the catalytic asymmetric reaction is slow, a non-catalyzed, achiral "background" reaction can occur simultaneously, leading to a racemic product and lowering the overall ee.

    • Solution:

      • Solvent Screening: Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile). Non-protic solvents are generally preferred. The optimal solvent will maximize the stereoselectivity of the chiral catalyst.

      • Optimize Catalyst Loading and Purity: Ensure the chiral catalyst is of high purity and used at an optimal loading. Insufficient catalyst can allow the background reaction to dominate. Verify that the catalyst is not being poisoned by impurities in the reagents or solvents.

      • Temperature Optimization: While these reactions are often run at room temperature, cooling the reaction may slow the background reaction more than the catalyzed one, thereby improving enantioselectivity.

Data Summaries & Protocols

Table 1: Influence of Reaction Parameters on Racemization
ParameterCondition Prone to RacemizationRecommended Condition for StereopreservationRationale
Base Triethylamine (TEA), DIPEA (strong, unhindered)N-Methylmorpholine (NMM), 2,4,6-Collidine (weaker, hindered)Weaker basicity and steric bulk reduce the rate of α-proton abstraction.[6][13]
Temperature Reflux / High Temperature (> 40 °C)0 °C to Room Temperature (or lower)Lower thermal energy prevents overcoming the activation barrier for racemization.[10][22]
Coupling Additive HOBt (in specific contexts, e.g., with phenacyl esters)OxymaPure, HOAtThese additives form active esters that are more resistant to racemization and are more effective suppressants.[6][11]
N-Protecting Group Acyl groups (e.g., Acetyl)Urethane groups (Boc, Cbz, Fmoc)Urethane carbonyl delocalization disfavors the formation of a planar, racemization-prone oxazolone intermediate.[17]
Solvent Protic or highly polar solvents (can vary)Aprotic, non-polar solvents (e.g., THF, Toluene, DCM)Solvent choice affects transition state stability; aprotic solvents often favor higher stereoselectivity in asymmetric catalysis.[10]
Protocol 1: General Procedure for Racemization-Resistant Peptide Coupling

This protocol outlines the coupling of an N-Boc-proline derivative to an amine nucleophile, minimizing the risk of racemization at the proline stereocenter.

  • Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add the N-Boc-proline derivative (1.0 equiv.) and the amine nucleophile (1.0-1.1 equiv.).

  • Dissolution: Dissolve the components in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add N-methylmorpholine (NMM) (1.1 equiv. for a free amine, 2.2 equiv. for an amine-HCl salt) dropwise via syringe. Stir for 5 minutes.

  • Coupling Reagent Addition: Add HATU (1.1 equiv.) as a solid in one portion.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline for analyzing the stereochemical purity of a synthesized chiral pyrrolidine.

  • Column Selection: Choose a chiral stationary phase (CSP) column appropriate for the analyte class. Polysaccharide-based columns (e.g., Chiralpak® series) are a versatile starting point.

  • Sample Preparation: Prepare a dilute solution of the purified pyrrolidine derivative (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Mobile Phase Preparation: For normal phase chromatography, a typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). For reversed-phase, a mixture of acetonitrile and water/buffer is common. The exact ratio must be optimized.

  • Method Development:

    • Inject a sample of the racemic material first to confirm that the two enantiomers are separated into distinct peaks.

    • Optimize the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.

    • Adjusting the column temperature can also improve separation.[10]

  • Analysis: Inject the synthesized sample under the optimized conditions.

  • Calculation: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the peak areas (A1 and A2):

    • ee (%) = |(A1 - A2) / (A1 + A2)| × 100

Visualizing Key Concepts

Diagram 1: Racemization Mechanisms

G cluster_0 Mechanism 1: Direct Epimerization cluster_1 Mechanism 2: Oxazolone Formation A Chiral Pyrrolidine Derivative (R-configuration at Cα) B Planar Enolate Intermediate (Achiral) A->B + Base - H⁺ B->A + H⁺ (re-face attack) C Racemic Mixture (R and S at Cα) B->C + H⁺ (si-face attack) D N-Protected Proline (Chiral) E Activated Intermediate (e.g., Acyl-HOBt) D->E + Coupling Reagent F Oxazolone Intermediate (Highly Acidic α-H) E->F Intramolecular Cyclization G Racemized Oxazolone F->G + Base, - H⁺ (Deprotonation) G->F + H⁺ H Racemic Coupled Product G->H + Nucleophile (Ring Opening)

Caption: Key mechanistic pathways leading to racemization in chiral pyrrolidine synthesis.

Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess (ee)

G start Low ee Observed in Product q1 Does the reaction involve carboxyl group activation? start->q1 q2 Does the reaction use a base? q1->q2 No sol1 1. Change coupling reagent (e.g., to HATU). 2. Change additive (e.g., to OxymaPure). 3. Re-evaluate base choice. q1->sol1 Yes q3 Was the reaction run at elevated temperature? q2->q3 No sol2 1. Switch to a weaker, hindered base (NMM, Collidine). 2. Use stoichiometric amount of base. 3. Add base at 0 °C. q2->sol2 Yes sol3 1. Lower reaction temperature. 2. Monitor reaction at different temperatures to find optimum. q3->sol3 Yes end Verify ee with Chiral HPLC q3->end No (Investigate other parameters: solvent, catalyst, etc.) sol1->end sol2->end sol3->end

Caption: A decision-making workflow for troubleshooting unexpected racemization.

References

Alternative reagents for the cyanation of pyrrolidine rings

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyanation of Pyrrolidine Rings

A Guide to Alternative Reagents, Methodologies, and Troubleshooting

Welcome to the Technical Support Center for the cyanation of pyrrolidine rings. This guide is designed for researchers, scientists, and professionals in drug development seeking to navigate the complexities of introducing a nitrile group onto a pyrrolidine scaffold. We will explore a range of modern, alternative cyanation reagents that offer significant safety and handling advantages over traditional, highly toxic cyanide sources. This resource provides in-depth technical information, troubleshooting advice, and detailed protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative reagents for the cyanation of my pyrrolidine substrate?

Traditional cyanide sources like sodium cyanide (NaCN), potassium cyanide (KCN), and hydrogen cyanide (HCN) are notoriously toxic and pose significant handling and disposal challenges. Modern synthetic chemistry has moved towards safer, "non-toxic" or less toxic cyanide sources that minimize these risks without compromising efficiency.[1] These alternatives often come in solid or liquid form with lower vapor pressures, reducing the risk of inhalation exposure.[2] Furthermore, many of these reagents offer unique reactivity profiles, enabling novel transformations and improved substrate scope.

Q2: What are the main categories of alternative cyanation reagents I can use for my pyrrolidine?

Alternative cyanation reagents can be broadly classified into two main categories:

  • Nucleophilic Cyanide Sources: These reagents deliver a cyanide anion (CN⁻) or a synthetic equivalent to an electrophilic carbon atom on the pyrrolidine ring or a precursor.

  • Electrophilic Cyanating Agents: These reagents deliver a cyanide cation (CN⁺) or its synthetic equivalent to a nucleophilic carbon atom.[3] This "umpolung" or reversal of polarity opens up different synthetic strategies.[2]

Q3: Which alternative nucleophilic cyanide source is best for my specific application?

The choice of nucleophilic cyanide source depends on your substrate, the desired position of cyanation (e.g., α to the nitrogen), and the overall synthetic strategy. Here's a breakdown of common choices:

  • Trimethylsilyl Cyanide (TMSCN): A versatile and widely used reagent for the cyanation of various substrates, including the formation of α-aminonitriles from imines (a common strategy for pyrrolidines).[4][5] It is a volatile liquid and must be handled with care as it readily hydrolyzes to release HCN.[6]

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): Considered a non-toxic and environmentally benign cyanide source.[7] It is a stable solid and is particularly effective in palladium-catalyzed cyanations of aryl halides, a strategy that can be adapted for suitably functionalized pyrrolidines.[8][9]

  • Zinc Cyanide (Zn(CN)₂): A less toxic alternative to alkali metal cyanides and CuCN.[7][10] It is often used in palladium-catalyzed cross-coupling reactions.[11]

  • Acetone Cyanohydrin: A convenient liquid source of HCN that can be used in hydrocyanation reactions.[12][13] It is toxic and should be handled in a well-ventilated fume hood.[14][15]

Q4: When should I consider using an electrophilic cyanation strategy?

Electrophilic cyanation is particularly useful when you want to functionalize a nucleophilic position on the pyrrolidine ring. For instance, if you can generate an enamine or an organometallic derivative of your pyrrolidine, an electrophilic cyanating agent would be the appropriate choice. A notable example is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in transition-metal-catalyzed C-H functionalization reactions.[16][17][18]

Troubleshooting Common Issues in Pyrrolidine Cyanation

Problem 1: Low or no yield of the desired cyanated pyrrolidine.

  • Potential Cause: Inactive Catalyst (for metal-catalyzed reactions).

    • Solution: Ensure your palladium or other transition metal catalyst is active. If using a Pd(0) source, ensure it has not been oxidized. Consider using a pre-catalyst that is activated in situ. For reactions using K₄[Fe(CN)₆], Pd(OAc)₂ is a common and effective catalyst.[9]

  • Potential Cause: Poor Substrate Reactivity.

    • Solution: For α-cyanation via an iminium intermediate, the formation of the imine/iminium ion is crucial. If your pyrrolidine is electron-deficient, oxidation to the iminium may be sluggish. Consider using a stronger oxidant or a different synthetic route. For C-H functionalization, the directing group and reaction conditions are critical for success.

  • Potential Cause: Reagent Decomposition.

    • Solution: TMSCN is sensitive to moisture. Ensure your reaction is performed under anhydrous conditions with dry solvents. Acetone cyanohydrin can decompose, especially at elevated temperatures. Use fresh or properly stored reagents.

Problem 2: Formation of multiple products or lack of regioselectivity.

  • Potential Cause: Multiple Reactive Sites.

    • Solution: Unprotected pyrrolidines have multiple potential sites for C-H functionalization. To achieve regioselectivity, consider installing a directing group on the nitrogen atom. N-Boc or other carbamates are commonly used for this purpose. Alternatively, a pre-functionalized pyrrolidine (e.g., with a leaving group at a specific position) can ensure cyanation occurs at the desired location. A method for the regioselective α'-cyanation of unprotected cyclic amines with a pre-existing α-substituent has been developed.[5][19]

  • Potential Cause: Over-oxidation.

    • Solution: In oxidative cyanation methods, over-oxidation can lead to undesired byproducts. Carefully control the stoichiometry of the oxidant. In some cases, using a milder oxidant or lowering the reaction temperature can improve selectivity.

Problem 3: The reaction is not going to completion.

  • Potential Cause: Insufficient Reagent.

    • Solution: For some cyanide sources like K₄[Fe(CN)₆], not all cyanide ions may be readily available. Ensure you are using the correct stoichiometry as reported in literature procedures. In some cases, an excess of the cyanating agent may be required.

  • Potential Cause: Product Inhibition.

    • Solution: The product itself may be coordinating to the metal catalyst, slowing down the reaction. In such cases, using a higher catalyst loading or adding a ligand that can displace the product may be beneficial.

Methodologies and Protocols

Method 1: α-Cyanation of N-Boc-Pyrrolidine via Oxidative Cyanation

This method is based on the general principle of oxidizing a tertiary amine to an iminium ion, which is then trapped by a cyanide nucleophile. This is a common strategy for the α-functionalization of cyclic amines.

Workflow Diagram:

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Nucleophilic Attack A N-Boc-Pyrrolidine B Iminium Ion Intermediate A->B Oxidant (e.g., DDQ, MnO₂) D α-Cyanopyrrolidine B->D C TMSCN C->D Cyanide Addition caption Workflow for Oxidative α-Cyanation

Caption: Workflow for Oxidative α-Cyanation.

Detailed Protocol:

  • To a solution of N-Boc-pyrrolidine (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add the oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 1.2 equiv).

  • Stir the mixture at room temperature for 30 minutes or until the formation of the iminium ion is observed (this can be monitored by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-cyano-N-Boc-pyrrolidine.

Method 2: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)

This protocol is adapted from methods used for the cyanation of aryl halides and can be applied to pyrrolidine derivatives bearing a suitable leaving group (e.g., a bromide or triflate).[9][11]

Decision Pathway for Reagent Selection:

G start Need to Cyanate Pyrrolidine? safety Is minimizing toxicity a primary concern? start->safety substrate Substrate has a good leaving group (e.g., Br, OTf)? safety->substrate Yes other Consider other methods (e.g., Strecker, electrophilic cyanation) safety->other No strategy Is α-cyanation via an iminium intermediate desired? substrate->strategy No k4fecn6 Use K₄[Fe(CN)₆] with a Pd catalyst substrate->k4fecn6 Yes tmscn Use TMSCN with an oxidant strategy->tmscn Yes strategy->other No caption Decision pathway for selecting a cyanation reagent.

Caption: Decision pathway for selecting a cyanation reagent.

Detailed Protocol:

  • In a reaction vessel, combine the pyrrolidine substrate (e.g., N-Boc-3-bromopyrrolidine, 1.0 equiv), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.3-0.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene (dppf), 4-10 mol%).

  • Add a solvent mixture, such as N,N-dimethylformamide (DMF) and water, or acetonitrile and water.

  • Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equiv).

  • De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the cyanated pyrrolidine derivative.

Comparison of Alternative Cyanation Reagents

ReagentFormulaFormKey AdvantagesKey DisadvantagesTypical Conditions
Trimethylsilyl Cyanide TMSCNLiquidHighly reactive, versatile for various cyanations.[6]Highly toxic, volatile, moisture-sensitive.[6]Lewis acid or oxidant, anhydrous conditions.
Potassium Hexacyanoferrate(II) K₄[Fe(CN)₆]SolidNon-toxic, stable, inexpensive.[7][9]Requires a catalyst, can be slow.Pd catalyst, base, 80-120 °C.[11]
Zinc Cyanide Zn(CN)₂SolidLess toxic than alkali cyanides, good for Pd-catalyzed reactions.[7][10]Still toxic, requires careful handling.Pd catalyst, DMF or other polar aprotic solvent.[11]
Acetone Cyanohydrin C₄H₇NOLiquidConvenient source of HCN.[13]Highly toxic, thermally unstable.[14]Base or Lewis acid catalyst.
N-Cyano-N-phenyl-p-toluenesulfonamide NCTSSolidElectrophilic "CN⁺" source, stable, easy to handle.[8][16]Requires activation (e.g., transition metal).Rh or other transition metal catalyst.[17]

References

Validation & Comparative

Characterization of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Characterization of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate Derivatives

This guide provides an in-depth technical comparison of this compound derivatives, a class of compounds garnering significant interest in medicinal chemistry. The pyrrolidine scaffold is a privileged structure, forming the core of numerous natural products and pharmaceuticals.[1] The introduction of a cyano group and a ketone functionality at the 3- and 4-positions, respectively, creates a versatile intermediate for elaborating complex molecular architectures, particularly in the development of enzyme inhibitors.[2][3]

This document will detail a representative synthesis of the parent scaffold, outline a comprehensive characterization workflow, and compare its potential with alternative structures, supported by experimental data from closely related analogues.

Synthesis of the Core Scaffold: A Representative Protocol

The synthesis of the target compound, this compound, is most effectively achieved through an intramolecular Dieckmann condensation. This reaction is a powerful tool for forming five- and six-membered rings.[4] The proposed synthetic route begins with commercially available N-Cbz-glycine, which is sequentially alkylated to build the necessary acyclic diester precursor for cyclization.

The causality behind this choice of strategy lies in its efficiency and the ready availability of the starting materials. The Cbz (carboxybenzyl) group is a robust protecting group for the nitrogen atom, stable to the basic conditions of the Dieckmann condensation, and can be readily removed later under mild hydrogenolysis conditions.[5][6][7]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Acyclic Precursor (Not shown in workflow)

  • N-alkylation: To a solution of ethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate in a suitable aprotic solvent like THF, add a strong, non-nucleophilic base such as sodium hydride (NaH) at 0 °C.

  • Addition of Cyanoacetylating Agent: Slowly add a solution of ethyl cyanoacetate. The reaction mixture is stirred at room temperature until completion, monitored by TLC.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Dieckmann Condensation

  • Cyclization: The purified acyclic precursor is dissolved in anhydrous toluene. Sodium ethoxide (NaOEt) is added portion-wise at room temperature under an inert atmosphere (e.g., Argon). The mixture is then heated to reflux. The choice of a strong base like NaOEt is critical to deprotonate the α-carbon to the nitrile, initiating the intramolecular cyclization.[4]

  • Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

  • Acidic Work-up and Decarboxylation: Upon completion, the reaction is cooled to 0 °C and acidified with dilute hydrochloric acid. This step protonates the enolate intermediate and facilitates the decarboxylation of the resulting β-keto ester.

  • Extraction and Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by flash column chromatography.

Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Purification start N-Cbz-glycine derivative step1 Alkylation with ethyl cyanoacetate start->step1 product1 Acyclic Diester Precursor step1->product1 step2 Dieckmann Condensation (NaOEt, Toluene, Reflux) product1->step2 step3 Acidic Work-up & Decarboxylation step2->step3 step4 Purification (Column Chromatography) step3->step4 product2 This compound step4->product2

Caption: Synthetic workflow for this compound.

Physicochemical Characterization

A rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Analytical Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Confirmation start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (HRMS) start->ms hplc HPLC/UPLC Analysis nmr->hplc ms->hplc elemental Elemental Analysis hplc->elemental end Structure Confirmed elemental->end

Caption: Comprehensive workflow for the characterization of synthesized compounds.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR (CDCl₃, δ ppm) Predicted ¹³C NMR (CDCl₃, δ ppm)
C=O (Ketone)-~200-205
C=O (Carbamate)-~154-156
C-CN~3.5-3.7 (m, 1H)~40-45
CN-~115-120
CH₂ (Pyrrolidine)~3.8-4.2 (m, 4H)~45-55
CH₂ (Benzyl)~5.1-5.3 (s, 2H)~67-69
Ar-C (Benzyl)~7.2-7.4 (m, 5H)~127-129 (CH), ~135-137 (ipso-C)

Note: These are predicted values. Actual experimental values may vary. Predictions are based on spectral data for N-Boc protected pyrrolidines and other benzyl esters.[8]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

  • ~2250 cm⁻¹: C≡N stretch (nitrile)

  • ~1750 cm⁻¹: C=O stretch (ketone)

  • ~1700 cm⁻¹: C=O stretch (carbamate)

  • ~3000-2850 cm⁻¹: C-H stretches (aliphatic)

  • ~1600, 1495 cm⁻¹: C=C stretches (aromatic)

High-Resolution Mass Spectrometry (HRMS): HRMS (ESI-TOF) would be used to confirm the elemental composition. The expected [M+H]⁺ or [M+Na]⁺ ions would be observed with high mass accuracy.

Comparative Analysis: Derivatives and Alternatives

The value of the this compound scaffold lies in its potential as a core for developing potent and selective enzyme inhibitors. A significant body of research exists on cyanopyrrolidine derivatives as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes.[2]

Structure-Activity Relationship (SAR) of Cyanopyrrolidine Derivatives

Studies have shown that substitutions on the pyrrolidine ring can significantly impact biological activity. For example, the introduction of a fluorine atom at the 4-position of 2-cyanopyrrolidines has been shown to improve both DPP-IV inhibitory activity and pharmacokinetic properties.[1]

Table 2: Biological Activity of Representative Cyanopyrrolidine-based DPP-IV Inhibitors

Compound/Derivative Target IC₅₀ / Kᵢ Key Structural Feature Reference
VildagliptinDPP-IV~62 nM (IC₅₀)2-cyanopyrrolidine with adamantyl group[2]
SaxagliptinDPP-IV~26 nM (IC₅₀)4,5-methanoprolinenitrile[2]
4-Fluoro-2-cyanopyrrolidine derivativeDPP-IVImproved potency vs. unsubstitutedFluorine at C4[1]
(5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidinesDPP-IVSubnanomolar (Kᵢ)Extended substituent at C5[3]

This data highlights that while the 2-cyanopyrrolidine moiety is crucial for covalent interaction with the serine residue in the active site of DPP-IV, modifications at other positions are key to optimizing potency and selectivity.[3] The 3-cyano-4-oxo scaffold offers unique vectors for substitution at the 3-position and for further derivatization of the ketone at C4, providing a distinct chemical space to explore compared to the more common 2-cyanopyrrolidines.

Alternative Scaffolds

While the pyrrolidine ring is a highly successful scaffold, other heterocyclic systems can serve as alternatives in drug design. For instance, piperidine-based structures offer a six-membered ring alternative, which can alter the conformational rigidity and vectoral presentation of substituents.

Scaffold Comparison Logic

G start Target Protein (e.g., DPP-IV) scaffold1 Pyrrolidine Scaffold (5-membered ring) start->scaffold1 scaffold2 Piperidine Scaffold (6-membered ring) start->scaffold2 scaffold3 Acyclic Analogue start->scaffold3 prop1 Properties: - High rigidity - Defined stereocenters - Proven scaffold scaffold1->prop1 prop2 Properties: - More conformational flexibility - Different exit vectors - May alter PK/PD scaffold2->prop2 prop3 Properties: - Highly flexible - Potential for improved solubility - May suffer from entropic penalty scaffold3->prop3

Caption: Decision logic for selecting a core chemical scaffold in drug design.

The choice between these scaffolds depends on the specific therapeutic target. The rigidity and well-defined stereochemistry of the pyrrolidine ring often lead to higher potency, but piperidines or even flexible acyclic linkers may offer advantages in terms of synthetic accessibility or pharmacokinetic profiles.[10]

Conclusion

This compound is a highly versatile and promising scaffold for the development of novel therapeutics. Its synthesis, achievable through established methods like the Dieckmann condensation, provides a platform for extensive chemical modification. While direct experimental data for this specific molecule is sparse, a comprehensive characterization can be confidently predicted based on the wealth of data available for closely related analogues.

The comparative analysis reveals that the cyanopyrrolidine core is a validated pharmacophore for potent enzyme inhibition, particularly for DPP-IV. The 3-cyano-4-oxo substitution pattern offers new avenues for SAR exploration compared to the more heavily studied 2-cyanopyrrolidines. Researchers and drug development professionals should consider this scaffold as a valuable addition to their library of building blocks for creating next-generation inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties.

References

A Comparative Analysis of Pyrrolidine Synthesis Routes: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a cornerstone of modern medicinal chemistry and natural product synthesis. As one of the most important saturated nitrogen-containing heterocycles, its scaffold is embedded in nearly 20% of FDA-approved drugs that feature a saturated cyclic amine.[1] Its prevalence stems from its unique conformational properties, its ability to act as a key pharmacophore, and its utility as a versatile synthetic intermediate. From the antiviral activity of Rolipram to the antibacterial properties of alkaloids like (R)-bgugaine, the pyrrolidine motif is critical to biological function.[1]

Given its significance, the development of efficient, stereoselective, and scalable methods for constructing the pyrrolidine core is a central focus of synthetic organic chemistry. The choice of synthetic route can dramatically impact yield, purity, cost, and the ability to access specific stereoisomers and functional group arrays. This guide provides a comparative analysis of the most prominent and field-proven strategies for pyrrolidine synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and offer detailed protocols to bridge theory with practice.

Classical Cyclocondensations: The Paal-Knorr Synthesis and its Progeny

The Paal-Knorr synthesis, first reported in 1884, remains a foundational method for constructing five-membered heterocycles.[2] In its application to pyrrolidines, the reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[3]

Mechanism and Experimental Rationale

The reaction proceeds via initial attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl. A subsequent series of dehydration steps yields the aromatic pyrrole, which can then be reduced to the desired pyrrolidine.[2][4]

The choice of acid catalyst is critical. While weak acids like acetic acid can accelerate the reaction, stronger acidic conditions (pH < 3) can favor the formation of furan byproducts.[3] The classical approach often suffers from harsh conditions and limited availability of the requisite 1,4-dicarbonyl precursors.[4] Modern variations have sought to address these limitations.

A related and often more direct approach to the saturated pyrrolidine ring is the reductive amination of 1,4-dicarbonyls or their synthetic equivalents. This strategy combines the initial condensation and cyclization with an in-situ reduction step, avoiding the isolation of intermediate pyrroles or dihydropyrroles.

Diagram: Paal-Knorr Pyrrolidine Synthesis Mechanism

G cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Cyclization (Rate-Determining) cluster_2 Step 3: Dehydration & Reduction A 1,4-Dicarbonyl C Hemiaminal Intermediate A->C + R-NH2 - H2O B Primary Amine (R-NH2) D Cyclized Intermediate (2,5-dihydroxy-tetrahydropyrrole) C->D Intramolecular Nucleophilic Attack E Pyrrole D->E - 2 H2O F Pyrrolidine E->F Reduction (e.g., H2/Pd)

Caption: Mechanism of the Paal-Knorr synthesis followed by reduction.

Performance Comparison

The primary advantage of this class of reactions is its conceptual simplicity. However, the performance is highly dependent on the chosen methodology.

MethodStarting MaterialsConditionsYieldKey FeaturesReference
Classical Paal-Knorr 2,5-Hexanedione, NH4OHAcidic, RefluxModerateN-unsubstituted pyrroles, requires subsequent reduction.[2]
Reductive Amination Levulinic acid, Aromatic aminesCo2(CO)8, PhSiH3Up to 94%Direct synthesis of pyrrolidines; chemodivergent.[5]
Enzymatic Reductive Amination N-Boc-pyrrolidone, Various aminesImine Reductase (IRED), NADPHHigh Conv., >99% eeHigh enantioselectivity, green chemistry approach.[6]
Experimental Protocol: Reductive Amination of Levulinic Acid

This protocol is adapted from the work of Bagh, et al., for the synthesis of N-aryl pyrrolidines.[5]

  • To a stirred solution of levulinic acid (1.0 mmol) and aniline (1.0 mmol) in dry toluene (5 mL) in a sealed tube, add phenylsilane (3.0 mmol).

  • Add Co2(CO)8 (5 mol%) to the reaction mixture.

  • Seal the tube and heat the mixture at 100 °C for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired N-phenyl-2-methylpyrrolidine.

[3+2] Cycloadditions: The Power of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is arguably the most powerful and versatile strategy for the stereocontrolled synthesis of polysubstituted pyrrolidines.[7][8] This atom-economic reaction allows for the construction of the five-membered ring with simultaneous control of up to four new stereogenic centers.[9]

Mechanism and Stereocontrol

Azomethine ylides are transient, nitrogen-based 1,3-dipoles. They are typically generated in situ from the condensation of an α-amino acid ester with an aldehyde, or via the thermal/photochemical ring-opening of aziridines.[10][11] In the presence of a dipolarophile (an electron-deficient alkene), the ylide undergoes a concerted [3+2] cycloaddition to form the pyrrolidine ring.

The high degree of stereocontrol is a hallmark of this reaction. By employing chiral metal-ligand complexes (e.g., with Cu, Ag, or Ni), the cycloaddition can be rendered highly enantioselective.[8] The metal complex coordinates to the azomethine ylide precursor (often an iminoester), creating a chiral environment that directs the facial selectivity of the cycloaddition.[7]

Diagram: Catalytic Asymmetric [3+2] Cycloaddition

G cluster_workflow Catalytic Cycle A Iminoester C Chiral Metal-Ylide Complex A->C + [M-L*] + Base B Chiral Metal Catalyst [M-L*] E Metal-Complexed Pyrrolidine C->E + Alkene [3+2] Cycloaddition D Dipolarophile (Alkene) E->B Catalyst Regeneration F Enantioenriched Pyrrolidine E->F Product Release

Caption: General workflow for metal-catalyzed asymmetric [3+2] cycloadditions.

Performance Comparison

This method excels in producing structurally complex and stereochemically rich pyrrolidines.

Catalyst/SystemDipolarophileYieldDiastereoselectivity (dr)Enantioselectivity (ee)Key FeaturesReference
Cu(I)/(S)-TF-BiphamPhos β-PhthaliminoacrylatesUp to 98%>20:1Up to >99%Excellent for synthesizing pyrrolidine β-amino acids.[12]
Ag(I)/Fesulphos Maleimides75-98%>95:590-98%High efficiency for spirooxindole pyrrolidine synthesis.[8]
Ir(I)/Vaska's Complex Conjugated Alkenes55-99%Up to >20:1N/A (racemic)Reductive generation of ylides from amides; broad scope.[10]
Organocatalysis α,β-Unsaturated Aldehydes60-99%91:9 to >99:191 to >99%Metal-free; utilizes chiral secondary amines.[13]
Experimental Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from the work of Chen, et al., for the synthesis of chiral pyrrolidine β-amino acid derivatives.[12]

  • In a glovebox, add Cu(CH3CN)4BF4 (0.02 mmol, 5 mol%) and the chiral phosphine ligand (e.g., (S)-TF-BiphamPhos) (0.022 mmol, 5.5 mol%) to a flame-dried Schlenk tube.

  • Add dry dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the azomethine ylide precursor (e.g., a glycine iminoester) (0.44 mmol) and the β-phthaliminoacrylate ester (0.40 mmol).

  • Add a solution of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.02 mmol, 5 mol%) in DCM (0.5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete (typically 12-24 hours), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the highly functionalized pyrrolidine.

Intramolecular Cyclization Strategies

Forming the pyrrolidine ring via intramolecular cyclization of a linear precursor is a powerful and widely used strategy. Key among these methods are the aza-Michael addition and transition metal-catalyzed C-H amination.

Aza-Michael Addition

The intramolecular aza-Michael addition involves the cyclization of an amine onto a tethered α,β-unsaturated carbonyl or related electron-deficient alkene.[14] This reaction is highly effective for forming five-membered rings (a 5-exo-trig cyclization), a process that is kinetically and thermodynamically favored.

The reaction can be promoted by base or acid and has been developed into highly effective asymmetric variants using chiral catalysts.[1][15] For instance, chiral phosphoric acids can catalyze the enantioselective intramolecular aza-Michael cyclization of N-protected amines onto thioacrylates, yielding enantioenriched pyrrolidines with high selectivity.[1]

Transition Metal-Catalyzed C-H Amination

A more modern and atom-economical approach involves the direct intramolecular amination of unactivated C(sp³)–H bonds.[16] This strategy avoids the pre-functionalization required in many other methods. Catalysts based on copper, rhodium, or iron can activate a nitrogen source (e.g., an azide or an N-halo amide) to generate a reactive nitrene or radical intermediate, which then inserts into a C-H bond at the δ-position to form the pyrrolidine ring.[5][17]

This method is particularly powerful for its ability to functionalize otherwise inert positions on a molecule and for its high regioselectivity, which is dictated by the geometric constraints of the 5-membered ring transition state.[16]

Diagram: Comparison of Intramolecular Cyclization Pathways

G cluster_Michael Aza-Michael Addition cluster_CH C-H Amination start_M Acyclic Amine with Michael Acceptor end_M Pyrrolidine start_M->end_M 5-exo-trig Cyclization start_CH Acyclic Amine Precursor (e.g., N-F Amide) end_CH Pyrrolidine start_CH->end_CH [Cu], [Rh], or [Fe] catalyst C-H Insertion

Caption: Conceptual comparison of aza-Michael and C-H amination cyclizations.

Performance Comparison
MethodSubstrate TypeCatalyst/ConditionsYieldStereocontrolKey FeaturesReference
Aza-Michael N-Cbz-bis-homoallylic aminesChiral Phosphoric Acid60-91%88-97% ee"Clip-Cycle" strategy; versatile thioester handle.[1]
Aza-Michael AminofluorovinylsulfoneBase (e.g., K2CO3)GoodHigh diastereoselectivityAccess to fluorinated pyrrolidines.[15][18]
Cu-Catalyzed C-H Amination N-fluoride amides[TpCuL] complexesGoodN/ADirect amination of unactivated C(sp³)-H bonds.[16][17]
Fe-Catalyzed C-H Amination Alkyl azides[Fe(TF4DMAP)Cl]GoodN/AHigh chemo- and regioselectivity.[5]

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products, with amino acids being a prime example. Proline and 4-hydroxyproline, themselves pyrrolidines, are obvious and widely used starting points for the synthesis of more complex, optically pure pyrrolidine-containing drugs.[19][20]

Methodologies and Rationale

The core principle is to use the inherent stereochemistry of the starting material to control the stereochemistry of the final product.

  • Functionalization of Proline/Hydroxyproline: This is the most common method for introducing a pre-formed, optically pure pyrrolidine ring into a larger molecule.[19] For example, the reduction of proline to (S)-prolinol provides a key building block for drugs like Avanafil.[19]

  • Synthesis from Other Amino Acids: Acyclic amino acids can be elaborated into linear precursors that are then cyclized to form the pyrrolidine ring. This allows for greater structural diversity while still tracing the chirality back to the starting amino acid. For instance, a three-component cyclization/allylation followed by a Claisen rearrangement can convert simple amino acid esters into densely functionalized pyrrolidine-2,3-diones and β-amino acids.[21][22]

  • Decarboxylation of Proline: For the synthesis of unsubstituted pyrrolidine itself, the decarboxylation of proline offers a direct route from a renewable resource, though it often requires harsh conditions.[23]

The primary advantage of this approach is the guaranteed access to enantiopure products, bypassing the need for chiral separations or asymmetric catalysis. The main limitation is that the accessible structural diversity is constrained by the framework of the starting material.

Concluding Remarks: A Chemist's Guide to Strategy Selection

The synthesis of the pyrrolidine ring is a mature field, yet one that continues to evolve with the advent of new catalytic systems and strategic innovations. The choice of the "best" method is context-dependent, guided by the specific target molecule and the project's goals.

Synthetic StrategyKey AdvantagesKey LimitationsBest Suited For...
Paal-Knorr/Reductive Amination Simple, uses basic feedstocks.Often requires harsh conditions; limited substitution patterns.Rapid access to simple, symmetrically substituted pyrrolidines.
[3+2] Cycloaddition Excellent stereocontrol, high complexity generation, atom-economical.Catalyst sensitivity, cost of chiral ligands.Asymmetric synthesis of polysubstituted, stereochemically rich pyrrolidines.
Intramolecular Cyclization High efficiency (5-exo-trig), direct C-H functionalization possible.Requires synthesis of linear precursors; stereocontrol can be challenging.Targets where a specific cyclization precursor is readily accessible.
Chiral Pool Synthesis Guaranteed enantiopurity, readily available starting materials.Limited structural diversity without extensive synthetic manipulation.Synthesis of drugs directly derived from proline or other amino acids.

For drug development professionals, modern catalytic methods like asymmetric [3+2] cycloadditions and C-H aminations offer unparalleled control and efficiency in exploring chemical space. For large-scale synthesis, robust and cost-effective routes like enzymatic reductive aminations or optimized classical approaches may be more practical. Ultimately, a deep understanding of the causality behind each method—the reaction mechanisms, the role of catalysts, and the substrate limitations—is paramount for the rational design of any synthetic campaign targeting this ubiquitous and vital heterocyclic scaffold.

References

Comparison of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate with other DPP-IV inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a cornerstone in the management of type 2 diabetes mellitus. Our focus is to objectively evaluate the performance of various inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors. While this guide aims to compare Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate with other DPP-IV inhibitors, it is important to note that publicly available data on the specific biological activity of this compound is limited. Therefore, this guide will use Vildagliptin, a well-characterized pyrrolidine-based inhibitor, as a representative of this structural class for a detailed comparison against other prominent DPP-IV inhibitors with different chemical scaffolds.

The Central Role of DPP-IV Inhibition in Glucose Homeostasis

Dipeptidyl Peptidase-4 (DPP-IV) is a serine protease that plays a critical role in glucose metabolism. It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These gut hormones are released in response to food intake and are crucial for stimulating insulin secretion and suppressing glucagon release, thereby maintaining glucose homeostasis.[2][3] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and reduced glucagon secretion.[1][2][4] This mechanism of action makes DPP-IV inhibitors, also known as "gliptins," an effective therapeutic class for type 2 diabetes with a low risk of hypoglycemia.[1][3][5]

Structural Diversity and its Impact on Inhibitor Performance

DPP-IV inhibitors are broadly classified based on their chemical structures, which significantly influence their potency, selectivity, and pharmacokinetic profiles.

Pyrrolidine-Based Inhibitors (e.g., Vildagliptin)

Vildagliptin is a potent and selective DPP-IV inhibitor characterized by a cyanopyrrolidine moiety.[6][7] This structural feature allows for a strong interaction with the active site of the DPP-IV enzyme.

Beta-Amino Acid-Based Inhibitors (e.g., Sitagliptin)

Sitagliptin, the first approved DPP-IV inhibitor, is based on a beta-amino acid scaffold.[4][8] It acts as a competitive, reversible inhibitor of DPP-IV.[2][4]

Xanthine-Based Inhibitors (e.g., Linagliptin)

Linagliptin possesses a unique xanthine-based structure, which contributes to its distinct pharmacological properties.[9] This structural difference is a key factor in its primary non-renal route of elimination.[10][11]

Other Notable Scaffolds (e.g., Saxagliptin, Alogliptin)

Saxagliptin is a cyanopyrrolidine-based inhibitor that forms a covalent bond with the DPP-IV enzyme, leading to extended inhibition.[12][13] Alogliptin has a pyrimidinedione structure.[14]

Below is a visual representation of the chemical structure of this compound, alongside representative structures of other DPP-IV inhibitor classes.

cluster_0 This compound cluster_1 Pyrrolidine-based (Vildagliptin) cluster_2 Beta-Amino Acid-based (Sitagliptin) cluster_3 Xanthine-based (Linagliptin) a C13H12N2O3 b C17H25N3O2 c C16H15F6N5O d C25H28N8O2

Caption: Chemical formulas of this compound and representative DPP-IV inhibitors.

Comparative Efficacy and Potency

The in vitro potency of DPP-IV inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

InhibitorChemical ClassIC50 (nM)
LinagliptinXanthine-based1[15]
VildagliptinPyrrolidine-based2.3 - 4.5[16][17]
AlogliptinPyrimidinedione~6.9
SitagliptinBeta-amino acid-based19[15]
SaxagliptinCyanopyrrolidine-based50[15]

Linagliptin demonstrates the highest in vitro potency, followed by Vildagliptin and Alogliptin.[15] Sitagliptin and Saxagliptin have comparatively higher IC50 values.[15]

Selectivity Profile

An ideal DPP-IV inhibitor should exhibit high selectivity for DPP-IV over other related proteases, such as DPP-8 and DPP-9, to minimize off-target effects.

InhibitorSelectivity for DPP-4 over DPP-8Selectivity for DPP-4 over DPP-9
Linagliptin>40,000-fold[15]>40,000-fold[15]
Alogliptin>10,000-fold>10,000-fold
Sitagliptin>2,500-fold[15]>2,500-fold[15]
Vildagliptin>200-fold>200-fold
Saxagliptin<100-fold[15]<100-fold[15]

Linagliptin and Alogliptin exhibit the highest selectivity for DPP-IV, which is a desirable characteristic for minimizing potential side effects.[10][15]

Pharmacokinetic Properties: A Comparative Overview

The pharmacokinetic profiles of DPP-IV inhibitors vary significantly, impacting their dosing frequency and the need for dose adjustments in specific patient populations.

InhibitorBioavailabilityHalf-life (hours)Primary Route of EliminationDose Adjustment for Renal Impairment
Sitagliptin~87%12.4RenalYes
Vildagliptin85%[16]2-3[7]Hepatic/RenalYes
Saxagliptin50-75%[13]2.1-4.4[13]Renal/Hepatic[12]Yes[12]
Linagliptin~30%>100[15]Enterohepatic[10][11]No[10][18]
Alogliptin~100%[14]12-21[14]Renal[14]Yes

Linagliptin's primary excretion through the enterohepatic system makes it a unique option as it does not require dose adjustments for patients with renal impairment, a common comorbidity in individuals with diabetes.[10][18] In contrast, most other DPP-IV inhibitors are primarily eliminated via the kidneys, necessitating dose adjustments in patients with renal dysfunction.[10][12]

Experimental Protocol: Determination of DPP-IV Inhibitor IC50

This section provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound against DPP-IV.

Objective: To quantify the potency of a test compound in inhibiting DPP-IV enzyme activity.
Materials:
  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Vildagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader

Workflow:

A Prepare serial dilutions of the test compound and reference inhibitor. B Add DPP-IV enzyme to each well of the microplate. A->B C Add the diluted test compound or reference inhibitor to the respective wells and pre-incubate. B->C D Initiate the reaction by adding the Gly-Pro-AMC substrate. C->D E Incubate the plate at 37°C. D->E F Measure the fluorescence intensity at regular intervals (Excitation: 360 nm, Emission: 460 nm). E->F G Calculate the rate of reaction for each concentration. F->G H Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. G->H I Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response). H->I

Caption: Experimental workflow for determining the IC50 of a DPP-IV inhibitor.

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

Conclusion

The landscape of DPP-IV inhibitors is characterized by a diversity of chemical scaffolds that translate into distinct pharmacological profiles. While all approved gliptins effectively improve glycemic control by potentiating the incretin system, their differences in potency, selectivity, and pharmacokinetics are critical considerations in both research and clinical settings. Linagliptin stands out for its high potency, exceptional selectivity, and unique non-renal route of elimination. Vildagliptin, representing the pyrrolidine-based class, offers high potency and rapid absorption. Sitagliptin, the pioneer in this class, remains a widely used and well-studied agent. The choice of a specific DPP-IV inhibitor will depend on a comprehensive evaluation of these parameters in the context of the research question or the individual patient's clinical profile. Further investigation into novel structures, such as this compound, is warranted to potentially uncover inhibitors with even more favorable therapeutic profiles.

References

A Comparative Analysis of Novel Cyanopyrrolidines Versus Vildagliptin and Saxagliptin for Dipeptidyl Peptidase-4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of glycemic control. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), DPP-4 inhibitors enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][2] Vildagliptin and Saxagliptin, both belonging to the cyanopyrrolidine class, are well-established agents in this domain.[3] This guide provides an in-depth comparison of the biological efficacy of these established drugs against emerging novel cyanopyrrolidine-based inhibitors, supported by experimental data and protocols to empower researchers in the field.

Mechanism of Action: A Tale of Covalent Inhibition

At the heart of the efficacy of cyanopyrrolidine-based inhibitors lies their unique interaction with the DPP-4 enzyme. The defining feature of this class is the presence of a cyanopyrrolidine moiety, which engages in a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4.[4][5] This covalent interaction is a key differentiator from other classes of DPP-4 inhibitors and contributes to their potent and sustained action.

Vildagliptin and Saxagliptin both leverage this mechanism.[6][7] Vildagliptin is described as a slow, tight-binding inhibitor that forms a covalent complex with DPP-4.[8][9] Similarly, Saxagliptin forms a covalent adduct with the enzyme, leading to its inhibition.[10][11] Quantum mechanical and molecular mechanical simulations have illuminated subtle but significant differences in their interactions. While both form a covalent bond, the dissociation kinetics differ. Vildagliptin's dissociation is primarily through a hydrolysis pathway, rendering its inhibition pseudo-irreversible. In contrast, Saxagliptin's dissociation occurs mainly through the reverse of the covalent bonding process, making its inhibition reversible.[6][7]

Novel cyanopyrrolidines are being designed to optimize this covalent interaction, aiming for improved potency, selectivity, and pharmacokinetic profiles. The fundamental principle remains the formation of a reversible covalent bond with Ser630, while modifications to other parts of the molecule seek to enhance interactions with other residues in the active site, such as Glu205, Glu206, and Tyr662.[4][5]

cluster_0 DPP-4 Active Site Ser630 Ser630 Inactive DPP-4 Inactive DPP-4 Ser630->Inactive DPP-4 Enzyme Inhibition His740 His740 His740->Ser630 Catalytic Triad Asp708 Asp708 Asp708->His740 Cyanopyrrolidine Inhibitor Cyanopyrrolidine Inhibitor Cyanopyrrolidine Inhibitor->Ser630 Reversible Covalent Bond Formation caption Mechanism of DPP-4 Inhibition by Cyanopyrrolidines

Caption: Covalent inhibition of DPP-4 by cyanopyrrolidines.

Comparative Biological Efficacy: In Vitro Potency

The cornerstone of evaluating DPP-4 inhibitors is the in vitro assessment of their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This metric provides a direct measure of a compound's ability to inhibit the enzymatic activity of DPP-4.

CompoundDPP-4 IC50 (nM)Reference
Vildagliptin ~3[8]
Saxagliptin ~1.3[7]
Novel Cyanopyrrolidine 1j Inhibition of 26.14% at 1x10^5 nM[12]
Novel Cyanopyrrolidine 1k Inhibition of 34.15% at 1x10^5 nM[12]
Neogliptin (Compound 12a) 16.8 ± 2.2

As evidenced by the data, both Vildagliptin and Saxagliptin are highly potent inhibitors with IC50 values in the low nanomolar range. While direct IC50 values for some novel compounds are not always available in initial screening studies, percentage inhibition data can provide a preliminary indication of their potential. For instance, compounds 1j and 1k demonstrated moderate inhibitory activity in initial assays.[12] In contrast, "Neogliptin" (compound 12a) has been reported with a potent IC50 of 16.8 nM, positioning it as a promising candidate for further development. It is crucial for researchers to progress from initial screening to determining precise IC50 values for a robust comparison.

In Vivo Efficacy: The Oral Glucose Tolerance Test (OGTT)

While in vitro potency is a critical starting point, the ultimate measure of an anti-diabetic agent's efficacy lies in its in vivo performance. The oral glucose tolerance test (OGTT) is a standard preclinical model to assess a compound's ability to improve glucose homeostasis. This test evaluates the extent and duration of blood glucose reduction following an oral glucose challenge in animal models.

A study in Chinese patients with type 2 diabetes inadequately controlled with dual combination therapy showed that after 24 weeks, Vildagliptin demonstrated a greater reduction in fasting blood glucose compared to Saxagliptin and Sitagliptin. Another study in a similar patient population found that Vildagliptin produced a significantly greater reduction in acute glucose fluctuations compared to Saxagliptin.

For novel cyanopyrrolidines, in vivo data is often the next step after promising in vitro results. While specific head-to-head OGTT data for the novel compounds mentioned against both Vildagliptin and Saxagliptin is not yet published, the established protocols provide a clear path for their evaluation.

Start Start Fasting Overnight Fasting of Animals Start->Fasting Baseline Baseline Blood Glucose Measurement (t=0) Fasting->Baseline Treatment Oral Administration of Vehicle, Vildagliptin, Saxagliptin, or Novel Compound Baseline->Treatment Glucose Oral Glucose Challenge (e.g., 2 g/kg) Treatment->Glucose 30-60 min post-treatment BloodSampling Serial Blood Sampling (e.g., 15, 30, 60, 120 min) Glucose->BloodSampling Analysis Blood Glucose Analysis BloodSampling->Analysis AUC Calculate Area Under the Curve (AUC) for Glucose Excursion Analysis->AUC End End AUC->End caption Workflow for an Oral Glucose Tolerance Test (OGTT)

Caption: Standard workflow for conducting an OGTT.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, adherence to standardized and well-documented protocols is paramount.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the IC50 value of a test compound against DPP-4.

Principle: This fluorometric assay measures the cleavage of a synthetic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (AMC), by recombinant human DPP-4. The release of free AMC results in a fluorescent signal that is quenched in the presence of an inhibitor.

Materials:

  • Recombinant Human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (novel cyanopyrrolidines, Vildagliptin, Saxagliptin) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 96-well plate, add the assay buffer, the test compound solution, and the DPP-4 enzyme solution. Include wells for a positive control (a known inhibitor like Vildagliptin) and a negative control (vehicle, e.g., DMSO).

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately begin kinetic reading of the fluorescence intensity at 37°C for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Causality and Self-Validation: The inclusion of a known potent inhibitor like Vildagliptin or Saxagliptin as a positive control is crucial for validating the assay's performance. The kinetic measurement of fluorescence provides a more robust assessment of enzyme activity compared to a single endpoint reading.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a test compound on glucose tolerance in an animal model of diabetes or in healthy animals.

Principle: After an overnight fast, animals are administered the test compound or vehicle, followed by an oral glucose load. Blood glucose levels are monitored over time to assess the compound's ability to control the resulting hyperglycemia.

Materials:

  • Animal model (e.g., male C57BL/6J mice or Zucker Diabetic Fatty rats)

  • Test compounds (formulated for oral administration)

  • Vehicle control

  • Glucose solution (e.g., 40% w/v)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillaries)

Procedure:

  • Fast the animals overnight (approximately 16 hours) with free access to water.

  • Record the body weight of each animal.

  • Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.

  • Administer the test compound, Vildagliptin, Saxagliptin, or vehicle orally by gavage.

  • After a specific pre-treatment period (e.g., 30 or 60 minutes), administer a glucose solution orally (e.g., 2 g/kg body weight).

  • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose concentrations at each time point.

  • Plot the blood glucose concentration versus time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes to quantify the overall effect on glucose tolerance.

Causality and Self-Validation: The inclusion of both a vehicle control group and a positive control group (Vildagliptin or Saxagliptin) is essential to determine if the observed effects of the novel compound are statistically significant and comparable to established drugs. The time course of blood glucose levels provides a dynamic view of the compound's action.

Future Directions and Conclusion

The development of novel cyanopyrrolidine-based DPP-4 inhibitors continues to be a promising avenue in the quest for improved T2DM therapies. While Vildagliptin and Saxagliptin have set a high bar for efficacy and safety, there remains an opportunity to refine the pharmacological properties of this class. Future research should focus on:

  • Selectivity: A thorough evaluation of the selectivity of novel compounds against other dipeptidyl peptidases (e.g., DPP-8, DPP-9) and other serine proteases is crucial to minimize off-target effects.

  • Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties is key to achieving desirable dosing regimens and minimizing drug-drug interactions.

  • Long-term Efficacy and Safety: Preclinical studies should extend beyond acute efficacy models to investigate the long-term effects on glycemic control, beta-cell function, and potential for adverse events.

References

A Multi-Angled Approach to Confirming the Mechanism of Action for a Novel Pyrrolidine-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Criticality of Mechanism of Action in Drug Discovery

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, identifying a potent compound is merely the first step. The pyrrolidine scaffold is a privileged structure, known for its synthetic tractability and its presence in numerous biologically active compounds.[1][2][3] When a novel pyrrolidine-based inhibitor emerges from a primary screen with promising activity against a key therapeutic kinase target, the immediate and critical next question is: How does it work?

Elucidating the precise Mechanism of Action (MoA) is paramount. It informs on-target efficacy, predicts potential off-target effects, guides lead optimization, and is a cornerstone of the intellectual property and regulatory package.[4] A drug candidate with a well-defined MoA has a significantly higher probability of success in clinical trials.[5] This guide presents a comprehensive, multi-angled experimental strategy to definitively confirm the MoA of a novel pyrrolidine-based kinase inhibitor, which we will refer to as "Pyr-Inhib-1". We will compare its hypothetical performance with established inhibitors, providing a framework for rigorous scientific validation.

Our approach is built on a logical progression from broad enzymatic characterization to direct biophysical binding, and finally to target engagement in a physiological context. Each step is designed to be a self-validating system, where the results of one experiment inform and are corroborated by the next.

Part 1: Foundational Analysis – Is Pyr-Inhib-1 an Active Site Competitor?

The first logical step is to determine if Pyr-Inhib-1 interacts with the kinase's active site, specifically the ATP-binding pocket, which is a common mechanism for kinase inhibitors.[6] Enzyme kinetics studies are the classical and most direct method to probe this relationship.[7][8]

Causality of Experimental Choice:

By systematically varying the concentrations of both the substrate (ATP) and our inhibitor, we can observe their effects on the enzyme's reaction velocity. The distinct patterns that emerge in the Michaelis-Menten and Lineweaver-Burk plots allow us to differentiate between competitive, non-competitive, and other modes of inhibition.[4][7] This initial characterization is crucial as it provides the foundational hypothesis for all subsequent experiments.

Experimental Protocol: Steady-State Kinase Activity Assay
  • Assay Principle: A luminescence-based kinase assay (e.g., ADP-Glo™) is employed to measure the amount of ADP produced, which is directly proportional to kinase activity.[6]

  • Reagents & Setup:

    • Recombinant human kinase (e.g., MAP4K4).

    • Substrate (e.g., a specific peptide or protein like MBP).[6]

    • ATP.

    • Pyr-Inhib-1 and a known competitive inhibitor (e.g., Staurosporine) as a control.

    • ADP-Glo™ Kinase Assay kit.

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of Pyr-Inhib-1.

    • For each inhibitor concentration, create a matrix of varying ATP concentrations, typically ranging from 0.1x to 10x the known Michaelis constant (Km) for ATP.

    • Add the kinase and peptide substrate to the wells of a 384-well plate.

    • Add the corresponding concentrations of Pyr-Inhib-1 or control inhibitor and pre-incubate for 15 minutes.[6]

    • Initiate the kinase reaction by adding the ATP matrix. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure ADP production by following the ADP-Glo™ protocol, which involves converting ADP to ATP and using the new ATP to drive a luciferase reaction.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot reaction velocity against substrate concentration to generate Michaelis-Menten curves for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ATP]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant).[7]

Comparative Data Summary:
Inhibition TypeInhibitor Binding SiteEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive Binds to the free enzyme at the active site.No changeIncreasesLines intersect on the y-axis.
Non-competitive Binds to an allosteric site on the free enzyme or enzyme-substrate complex.DecreasesNo changeLines intersect on the x-axis.
Uncompetitive Binds only to the enzyme-substrate complex.DecreasesDecreasesLines are parallel.
Mixed Binds to an allosteric site, affecting both enzyme and enzyme-substrate complex binding.DecreasesVaries (increase or decrease)Lines intersect in the upper-left quadrant.

Table 1: Expected outcomes for different reversible inhibition mechanisms.

Workflow Visualization:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Serial Dilution of Pyr-Inhib-1 A2 Add Inhibitor (Pre-incubate) P1->A2 P2 ATP Concentration Matrix A3 Initiate with ATP P2->A3 A1 Dispense Kinase & Substrate A1->A2 A2->A3 A4 Stop Reaction & Add ADP-Glo Reagent A3->A4 A5 Measure Luminescence A4->A5 D1 Generate Michaelis-Menten Curves A5->D1 D2 Create Lineweaver-Burk Plot D1->D2 D3 Determine Inhibition Type D2->D3 G cluster_itc ITC Measures Equilibrium Kinase Free Kinase Complex Kinase::Inhibitor Complex Kinase->Complex kon (Association) Measured by SPR Inhibitor Pyr-Inhib-1 Complex->Kinase koff (Dissociation) Measured by SPR itc_label KD = koff / kon ΔG = ΔH - TΔS Kinase_itc [Kinase] + [Inhibitor] Complex_itc [Complex] G T Treat Cells with Pyr-Inhib-1 or Vehicle H Heat Cell Aliquots (Temperature Gradient) T->H L Lyse Cells & Separate Soluble Fraction H->L Q Quantify Soluble Target Protein (e.g., Western Blot) L->Q A Plot Melting Curves (% Soluble vs. Temp) Q->A R Determine ΔTm (Confirm Engagement) A->R G cluster_protein Kinase Active Site Hinge Hinge Region DFG DFG Motif Pocket Hydrophobic Pocket Inhibitor Pyr-Inhib-1 Inhibitor->Hinge Hydrogen Bond (Key for Affinity) Inhibitor->DFG Positions near activation loop Inhibitor->Pocket Hydrophobic Interactions

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory formality but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a compound that, while integral to certain synthetic pathways, necessitates meticulous handling due to its chemical structure. The presence of a cyano group commands a high degree of caution, as improper handling can lead to the release of highly toxic hydrogen cyanide gas[1][2].

This document is structured to provide immediate, actionable intelligence for laboratory personnel. It moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a deep understanding that fosters a culture of safety and compliance.

I. Hazard Identification and Risk Assessment
  • Cyanide Hazard : The primary concern stems from the cyano (CN) group. Inorganic cyanides are highly toxic, and their interaction with acids can liberate hydrogen cyanide (HCN) gas, which is a potent respiratory inhibitor[1][2]. Symptoms of cyanide exposure can range from headache and dizziness to convulsions and death within minutes in severe cases[1][3].

  • Pyrrolidine Derivative : Pyrrolidine-based compounds can cause skin and eye irritation[4][5].

Based on these structural alerts, this compound and any materials contaminated with it must be classified and handled as acutely toxic hazardous waste .

Table 1: Hazard Profile and Safety Recommendations

Hazard ClassificationPotential ConsequencesRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Potential for severe poisoning if ingested, absorbed through the skin, or if hydrogen cyanide gas is inhaled.Handle exclusively in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including double gloves.[1][6]
Skin and Eye Irritation May cause irritation upon contact.Wear safety goggles and a lab coat. Avoid all direct contact.[4][7]
Reactivity Reacts with acids to produce highly toxic hydrogen cyanide gas.Strictly prohibit the mixing of this waste with acidic waste streams.[1][2]
II. Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is non-negotiable when handling this compound for disposal. The following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a full-face shield[7].

  • Hand Protection : Double gloving with chemical-resistant gloves (e.g., nitrile rubber) is recommended[1][6]. Gloves must be disposed of as hazardous waste after handling[2].

  • Body Protection : A laboratory coat must be worn. For larger quantities, a chemical-resistant apron is advised[6].

  • Respiratory Protection : All handling must be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols[1][8].

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation and containment. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste[7].

A. Waste Segregation and Collection

  • Designated Waste Container : All waste containing this compound, including residual product, contaminated consumables (e.g., pipette tips, gloves, weigh boats), and empty containers, must be collected in a dedicated, chemically compatible, and clearly labeled hazardous waste container[7][9].

  • Container Labeling : The container must be labeled as "Hazardous Waste - Acutely Toxic" and clearly state "this compound." Crucially, the label must also include the warning: "Do Not Mix with Acids "[8].

  • Separate Waste Streams : Solid and liquid waste must be stored in separate, dedicated containers[1][9].

B. Decontamination of Labware

Glassware and other equipment that have come into contact with the compound must be decontaminated before being returned to general use.

  • Initial Rinse (within a fume hood) : Rinse the contaminated items with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residual compound. This rinsate must be collected and disposed of as liquid hazardous waste[7].

  • Secondary Decontamination (within a fume hood) : To address the cyanide hazard, a two-step decontamination process is recommended. First, rinse the items with a pH 10 buffer solution. Following this, rinse with a freshly prepared 10% bleach solution. All solutions from this decontamination process must be collected as cyanide-containing hazardous waste[1][9].

  • Final Cleaning : After the chemical decontamination, the labware can be washed with soap and water[2].

C. Storage and Disposal

  • Secure Storage : The sealed and labeled hazardous waste containers should be stored in a designated, well-ventilated, and secure area, away from incompatible materials, especially acids[7][8].

  • Professional Disposal Service : The disposal of this compound waste must be handled by a licensed professional waste disposal service[7]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup[7].

  • Documentation : Maintain meticulous records of the disposal process, including the date, quantity of waste, and the name of the disposal company, to ensure regulatory compliance[7].

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_final Final Disposal A Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) B Work in a Certified Chemical Fume Hood C Collect Solid Waste (Contaminated consumables, etc.) B->C D Collect Liquid Waste (Residual compound, rinsates) B->D F Triple-rinse Labware with Organic Solvent B->F E Label Containers: 'Hazardous Waste - Acutely Toxic' 'this compound' 'NO ACIDS' C->E D->E I Store Waste Securely (Away from acids) E->I G Rinse with pH 10 Buffer, then 10% Bleach Solution F->G H Collect all Rinsates as Liquid Hazardous Waste G->H H->D J Contact EHS for Pickup I->J K Licensed Waste Disposal Service J->K L Document Disposal K->L

Caption: Workflow for the safe disposal of this compound.

IV. Emergency Procedures

A. Spills

  • Small Spill (Inside a Fume Hood) :

    • Ensure all contaminated surfaces are first cleaned with a pH 10 buffer solution[1].

    • Follow with a cleaning using a freshly prepared 10% bleach solution[1].

    • All contaminated wipes and solutions must be disposed of as cyanide-containing hazardous waste[1].

  • Large Spill or Spill Outside a Fume Hood :

    • Immediately evacuate the area[1][2].

    • Alert colleagues and call emergency personnel (e.g., 911 or your institution's emergency number)[1].

    • Prevent re-entry to the contaminated area.

B. Personal Exposure

Speed is critical in responding to cyanide exposure[3].

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected area in an emergency shower for at least 15 minutes[1][6].

  • Eye Contact : Flush the eyes using an emergency eyewash station for at least 15 minutes[1][6].

  • Inhalation : Move the affected person to fresh air immediately. Call 911 and inform them of a potential cyanide exposure[1][6].

  • General : In all cases of exposure, seek immediate medical attention. Provide the medical team with the Safety Data Sheet for a related cyanide compound if a specific one is unavailable[1].

V. Regulatory Compliance

The disposal of hazardous chemical waste is regulated by federal and local authorities. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA)[10][11]. Academic laboratories may have specific regulations under Subpart K of the RCRA[10][12]. It is imperative to adhere to your institution's specific waste management plan, which should be aligned with these regulations[13].

By adhering to these rigorous protocols, we not only ensure our personal safety and that of our colleagues but also uphold our professional responsibility to protect the environment. The principles of expertise, trustworthiness, and adherence to authoritative standards are the bedrock of sound scientific practice, extending from the laboratory bench to the final disposal of our chemical reagents.

References

A Senior Application Scientist's Guide to the Safe Handling of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate. The protocols outlined here are designed to ensure the well-being of laboratory personnel and the integrity of your research by establishing a self-validating system of safety.

The structure of this compound, incorporating a cyanopyrrolidine core, necessitates a cautious approach. The presence of a cyano (-CN) group, in particular, requires stringent handling protocols due to the potential for significant toxicity if ingested, inhaled, or absorbed. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing structurally similar compounds and adhering to established principles for handling potent chemical agents, we can construct a robust safety framework.

Hazard Identification and Risk Assessment

Based on data from analogous chemical structures, we must assume this compound presents several potential hazards. The precautionary principle dictates that we treat this compound with the highest degree of care until comprehensive toxicological data is available.

Potential hazards are inferred from related compounds such as cyanides and other substituted pyrrolidines.[1][2][3] The primary concerns are acute toxicity, particularly via ingestion, as well as irritation to the skin, eyes, and respiratory system.[4][5]

Potential Hazard Class GHS Hazard Statement Rationale & Causality
Acute Toxicity, Oral H300/H302: Fatal or Harmful if swallowedThe cyano group is a key structural alert for toxicity. Compounds like 4-Chlorobenzyl Cyanide are classified as "Fatal if swallowed."[1] Ingestion can potentially lead to the release of cyanide ions, which are potent metabolic poisons.
Skin Corrosion/Irritation H315: Causes skin irritationMany N-benzyl carboxylate derivatives and related heterocyclic compounds are known to be skin irritants.[4][6] Direct contact can cause localized redness, inflammation, or dermatitis.
Serious Eye Damage/Irritation H319: Causes serious eye irritationDirect contact of the powdered solid or solutions with the eyes is likely to cause significant irritation, pain, and potential damage to the cornea.[1][5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort.[5][7]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to create a reliable barrier between the researcher and the chemical.[8][9] The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[10]

Protection Type Specific PPE Requirement Justification & Best Practices
Hand Protection Double-gloving with chemical-resistant nitrile gloves.The use of two pairs of gloves minimizes the risk of exposure from a single point of failure (e.g., a small tear or puncture).[11] Inspect gloves before use and change them frequently (every 30-60 minutes) or immediately if contamination is suspected.[12]
Eye & Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against splashes and dust.[5][13] A face shield offers an additional, broader barrier protecting the entire face from splashes during solution preparation or transfers.[8][9]
Body Protection A buttoned, long-sleeved laboratory coat. Consider a chemical-resistant apron for large-scale work.A lab coat prevents contamination of personal clothing. Ensure cuffs are tucked into the outer glove. For procedures with a higher splash risk, a polyethylene-coated gown or apron is recommended.[14]
Respiratory Protection Use is procedure-dependent. An N95 respirator may be required for weighing powders.All handling of the solid compound must occur in a certified chemical fume hood to prevent inhalation.[11] If engineering controls are insufficient to prevent aerosolization, a fit-tested respirator is mandatory.[12]
Footwear Closed-toe, chemical-resistant safety footwear.Protects feet from spills and falling objects. Perforated shoes or sandals are strictly forbidden in the laboratory.[10]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure risk.

Preparation and Weighing
  • Designate a Workspace: All work with this compound must be conducted within a certified chemical fume hood.[11]

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) and waste containers are inside the fume hood.

  • Don PPE: Put on all required PPE before approaching the chemical.

  • Weighing Solid: Carefully weigh the powdered compound. Avoid creating dust. Use a micro-spatula and handle containers gently. If respiratory protection is deemed necessary, ensure it is worn correctly.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. Ensure the vessel is appropriately sized.

General Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure & Disposal prep1 1. Designate & Prepare Fume Hood prep2 2. Don Full PPE (Gloves, Goggles, Coat) prep1->prep2 handle1 3. Carefully Weigh Solid (Avoid Dust) prep2->handle1 handle2 4. Perform Chemical Reaction or Preparation handle1->handle2 clean1 5. Quench Reaction & Segregate Waste handle2->clean1 clean2 6. Decontaminate Surfaces & Glassware clean1->clean2 clean3 7. Doff PPE Correctly clean2->clean3 clean4 8. Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling this compound.

Emergency & Disposal Plan

Rapid and correct response to an emergency is paramount. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

Spill Response
  • ALERT: Immediately alert personnel in the vicinity.

  • EVACUATE: If the spill is large or outside of a fume hood, evacuate the immediate area.[11]

  • ASSESS: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • CONTAIN (If Safe): For minor spills inside a fume hood, use a chemical spill kit with an appropriate absorbent material like vermiculite or sand.[15] Do not use combustible materials like paper towels to absorb the initial spill.

  • CLEANUP: Gently sweep the absorbed material into a designated hazardous waste container.[4][13] Decontaminate the area with a suitable cleaning solution (e.g., soap and water), followed by a solvent rinse if appropriate.[15]

  • REPORT: Report all spills to the laboratory supervisor and Environmental Health & Safety (EHS) department.[15]

Emergency Spill Response Workflow

G cluster_immediate Immediate Actions cluster_minor Minor Spill Response (Inside Fume Hood) cluster_major Major Spill Response spill Chemical Spill Occurs alert Alert Nearby Personnel spill->alert evacuate Evacuate Immediate Area alert->evacuate assess Assess Spill Severity (Minor vs. Major) evacuate->assess ppe Don Additional PPE (e.g., respirator) assess->ppe Minor contact_ehs Contact EHS / Emergency Response (911) assess->contact_ehs Major contain Contain with Absorbent ppe->contain collect Collect into Hazardous Waste Container contain->collect decon Decontaminate Area collect->decon report Report Incident to Supervisor decon->report secure Secure Area / Prevent Entry contact_ehs->secure secure->report

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

The immediate response to any exposure is critical.[16]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][15] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][15][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration (use a barrier device).[4][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][13] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[1][15] Given the cyano moiety, inform emergency responders of potential cyanide poisoning.[11]

Disposal Plan

All waste generated from handling this compound is classified as hazardous waste.

  • Solid Waste: Unused chemical, contaminated spill cleanup materials, and empty containers must be placed in a clearly labeled, sealed hazardous waste container.[4][7]

  • Liquid Waste: Waste solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a designated hazardous waste bag for disposal.[4]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][4]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety and trust. This comprehensive approach not only protects researchers but also ensures the reliability and reproducibility of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.